molecular formula C8H9NO3 B1588919 Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 223788-08-7

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1588919
CAS No.: 223788-08-7
M. Wt: 167.16 g/mol
InChI Key: NYZKFYQERYBEAB-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKFYQERYBEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472629
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223788-08-7
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate chemical properties"

[1]

CAS Registry Number: 223788-08-7 Synonyms: Methyl 6-hydroxy-2-methylnicotinate; Methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Chemical Identity & Tautomeric Equilibrium

This compound belongs to the class of 2-pyridones, which are critical pharmacophores in drug discovery.[1] It exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In the solid state and in polar solvents (like DMSO or Methanol), the lactam form (A) predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding dimers.

  • Lactam Form (Preferred): this compound[2]

  • Lactim Form: Methyl 6-hydroxy-2-methylpyridine-3-carboxylate[2]

Structural Characterization (¹H NMR)

The proton NMR spectrum in CDCl₃ reveals the distinct signature of the 2-pyridone ring system.

  • δ 12.61 (s, 1H): Broad singlet corresponding to the N-H (lactam) proton, indicating strong hydrogen bonding.

  • δ 8.02 (d, J=8.0 Hz, 1H): Proton at position C-4. The deshielding is due to the adjacent electron-withdrawing ester group at C-3.

  • δ 6.42 (d, J=8.0 Hz, 1H): Proton at position C-5. Upfield shift relative to C-4 due to resonance donation from the N-lone pair through the vinyl system.

  • δ 3.84 (s, 3H): Methyl ester (-COOCH ₃).

  • δ 2.72 (s, 3H): Methyl group at C-2 (-CH ₃).

(Note: Coupling constants are approximate based on typical vicinal coupling in 2-pyridones; literature values may vary slightly based on concentration and solvent effects).

Validated Synthetic Protocol

The most efficient laboratory-scale synthesis involves a [3+3] cyclization strategy condensing an enamine with an alkynoate. This route avoids the harsh conditions of the classical Guareschi-Thorpe synthesis and provides higher regioselectivity.

Method A: Enamine-Alkynoate Cyclization

Reaction Type: Thermal Cyclization / Michael Addition-Elimination Precursors: Methyl 3-aminocrotonate + Methyl propiolate

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Methyl (E)-3-aminobut-2-enoate (1.0 equiv) dissolved in Methanol (10 volumes).

  • Addition: Add Methyl prop-2-ynoate (1.05 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to 70°C and stir for 12 hours. The reaction proceeds via a Michael addition of the enamine carbon to the alkyne, followed by intramolecular nucleophilic attack of the amine nitrogen onto the ester carbonyl, releasing methanol.

  • Work-up: Cool the reaction mixture to 5°C. The product typically precipitates as a white solid.

  • Purification: Filter the precipitate. Triturate the filter cake with Methyl tert-butyl ether (MTBE) (3 x 5 volumes) to remove unreacted starting materials.

  • Drying: Dry under vacuum at 45°C to constant weight.

  • Typical Yield: 35–45%.

Visualizing the Synthesis Logic

SynthesisPathStart1Methyl 3-aminocrotonate(Enamine)InterMichael Adduct(Intermediate)Start1->InterMeOH, 70°CStart2Methyl propiolate(Alkynoate)Start2->InterCyclizIntramolecularCyclization (-MeOH)Inter->CyclizProductMethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateCycliz->Product

Figure 1: Convergent synthesis pathway via Michael addition and cyclocondensation.

Physicochemical Properties Table

PropertyDataNotes
Appearance White to Off-White SolidCrystalline powder
Melting Point > 180°C (Decomposes)High MP due to H-bond dimerization
Solubility (High) DMSO, DMF, Hot MethanolSuitable for reactions
Solubility (Low) Water, MTBE, HexanesUseful for precipitation work-up
pKa (Calculated) ~11.0 (NH)Weakly acidic due to lactam resonance
LogP ~0.8Moderate lipophilicity
Storage 2–8°C, HygroscopicKeep under inert atmosphere

Reactivity & Functionalization Profile

For medicinal chemists, this scaffold offers three distinct vectors for diversification. Understanding the reactivity at these positions is crucial for SAR (Structure-Activity Relationship) studies.

Vector 1: Nitrogen Alkylation (N-1)
  • Reactivity: The nitrogen atom is nucleophilic. Treatment with alkyl halides (R-X) and a base (e.g., K₂CO₃ or Cs₂CO₃) in DMF results in N-alkylation .

  • Regioselectivity Issue: Competition exists between N-alkylation (Lactam) and O-alkylation (Lactim).

    • Control: Use soft electrophiles and polar aprotic solvents to favor N-alkylation.

    • O-Alkylation: Use of Ag₂CO₃ or hard electrophiles can favor the formation of 2-methoxypyridines.

Vector 2: Electrophilic Aromatic Substitution (C-5)
  • Mechanism: The C-5 position is electron-rich due to the ortho-positioning relative to the electron-donating Nitrogen and para-positioning to the Methyl group.

  • Application: Halogenation (NBS/NIS) at C-5 introduces a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing extension of the scaffold.

Vector 3: Ester Manipulation (C-3)
  • Reactivity: The methyl ester is sterically accessible.

  • Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

  • Reduction: LiAlH₄ reduction yields the primary alcohol (2-methyl-3-(hydroxymethyl)-6-pyridone).

Reactivity Map

ReactivityCenterMethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateN1N-1 Position(Nucleophilic)Center->N1C5C-5 Position(Electrophilic)Center->C5C3C-3 Ester(Electrophilic)Center->C3Prod_NN-Alkyl Pyridones(Kinase Inhibitors)N1->Prod_NR-X, BaseProd_C55-Halo Derivatives(Cross-coupling handles)C5->Prod_C5NBS/NISProd_C3Amides / Alcohols(Linker attachment)C3->Prod_C3LiOH or LiAlH4

Figure 2: Functionalization vectors for SAR expansion.

Applications in Drug Discovery

This specific scaffold is a validated intermediate in the synthesis of Prolyl Hydroxylase Domain (PHD) Inhibitors .

  • Mechanism: PHD inhibitors stabilize Hypoxia-Inducible Factor (HIF), stimulating erythropoietin production.

  • Role of Scaffold: The 2-pyridone motif mimics the 2-oxoglutarate co-factor required by the PHD enzyme, binding to the active site iron.

  • Key Reference: The compound is explicitly cited as "Intermediate A" in patent literature regarding novel PHD inhibitors for the treatment of anemia associated with Chronic Kidney Disease (CKD) [1].

References

  • US Patent 2023/0192723 A1 . "Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors and Uses Thereof." Google Patents. Accessed January 30, 2026.[1]

  • PubChem Compound Summary . "Methyl 6-hydroxy-2-methylpyridine-3-carboxylate (CAS 223788-08-7)."[2] National Center for Biotechnology Information. Accessed January 30, 2026.[1]

  • Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[3] Arkivoc 2009 (xiii): 23-30.[3] (Mechanistic insight into enamine-cyanoacetate cyclizations).

Technical Guide: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS Number: 223788-08-7[1]

Executive Summary & Chemical Identity

This compound (CAS 223788-08-7) is a critical heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). It serves as a primary scaffold for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors targeting pathways such as p38 MAPK.

Functionally, the molecule exists in a dynamic tautomeric equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the IUPAC name suggests the oxo-form, the reactivity profile is dualistic, allowing for both N-alkylation and O-alkylation depending on reaction conditions—a feature that medicinal chemists must navigate with precision.

Chemical Identifiers[2][3][4][5][6][7][8]
PropertyDetail
CAS Number 223788-08-7
IUPAC Name This compound
Synonyms Methyl 6-hydroxy-2-methylnicotinate; Methyl 6-hydroxy-2-methylpyridine-3-carboxylate
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES COC(=O)C1=CCC(=O)NC1=C
Appearance White to off-white crystalline solid

Tautomeric Equilibrium & Reactivity

Understanding the tautomerism of CAS 223788-08-7 is prerequisite for successful downstream derivatization. In the solid state and polar solvents (like DMSO or Methanol), the lactam (pyridone) form predominates due to intermolecular hydrogen bonding and dimerization. However, under basic conditions or in the presence of electrophiles, the lactim (hydroxy) character becomes significant.

Tautomerism Visualization

The following diagram illustrates the proton transfer governing the duality of this scaffold.

Tautomerism Lactam Lactam Form (6-oxo-1,6-dihydropyridine) Predominant in Solution Lactim Lactim Form (6-hydroxypyridine) Reactive Enol Species Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium between the stable lactam and reactive lactim forms.

Strategic Implication:

  • For N-Alkylation: Use weak bases (e.g., K₂CO₃) in polar aprotic solvents to favor the pyridone nitrogen nucleophile.

  • For O-Alkylation/Chlorination: Use reagents like POCl₃ (for chlorination) which drive the reaction through the hydroxy tautomer to generate Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8), a key electrophilic intermediate.

Synthesis: Validated Mechanistic Pathway

The most robust and atom-economical synthesis of CAS 223788-08-7 involves the Hantzsch-type condensation of methyl 3-aminocrotonate with methyl propiolate. Unlike the classic Hantzsch synthesis which yields symmetrical dihydropyridines, this route utilizes an asymmetric condensation to secure the 2-methyl-3-carboxylate substitution pattern.

Reaction Mechanism[9]
  • Michael Addition: The nucleophilic

    
    -carbon of the enamine (methyl 3-aminocrotonate) attacks the electrophilic 
    
    
    
    -carbon of the alkyne (methyl propiolate).
  • Cyclization: The enamine nitrogen attacks the distal ester carbonyl of the propiolate fragment.

  • Elimination: Methanol is eliminated to aromatize the system into the pyridone core.

Synthetic Workflow Diagram

Synthesis Input1 Methyl 3-aminocrotonate (Enamine Source) Step1 Step 1: Michael Addition (MeOH, 70°C) Input1->Step1 Input2 Methyl Propiolate (Alkyne Electrophile) Input2->Step1 Intermediate Acyclic Enamine-Ester Intermediate Step1->Intermediate Step2 Step 2: Cyclization & MeOH Elimination Intermediate->Step2 Product TARGET: CAS 223788-08-7 This compound Step2->Product

Figure 2: Convergent synthesis via modified Hantzsch condensation.

Detailed Experimental Protocol

Based on optimized conditions adapted from patent literature (e.g., US20230192723).

Reagents:

  • Methyl (E)-3-aminobut-2-enoate (Methyl 3-aminocrotonate): 1.0 equiv

  • Methyl prop-2-ynoate (Methyl propiolate): 1.05 equiv

  • Solvent: Methanol (anhydrous preferred)

Procedure:

  • Setup: Charge a reaction vessel with Methyl 3-aminocrotonate (e.g., 10.0 g, 87 mmol) and Methanol (100 mL).

  • Addition: Add Methyl propiolate (7.78 g, 92.6 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 70°C (reflux) and stir for 12 hours. The solution will darken, and a precipitate may begin to form as the reaction progresses.

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid. Triturate the filter cake with cold MTBE (Methyl tert-butyl ether) (3 x 50 mL) to remove unreacted starting materials and oligomeric byproducts.

  • Drying: Dry the white solid under vacuum at 45°C.

  • Yield: Typical isolated yield is 30–40% (approx. 5.0 g). The moderate yield is characteristic of this pathway due to competing polymerization of the propiolate, but the product purity is typically high (>95%).

Therapeutic Applications & Downstream Chemistry

This scaffold is a "privileged structure" in drug discovery, particularly for designing inhibitors that occupy the ATP-binding pocket of kinases or the allosteric sites of ion channels.

Key Transformations

The most common downstream modification is the conversion of the C6-carbonyl to a leaving group (Cl or Br), enabling S_NAr reactions with amines.

  • Chlorination: Reaction with POCl₃/PCl₅ yields Methyl 6-chloro-2-methylnicotinate .

  • Amination: The resulting chloride can be displaced by aryl amines to form 6-amino-2-methylnicotinates , a core motif in:

    • P2X3 Antagonists: Used in chronic cough therapeutics (e.g., Gefapixant derivatives).

    • p38 MAPK Inhibitors: Anti-inflammatory agents.

Analytical Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (br s, 1H, NH), 7.95 (d, J=9.6 Hz, 1H, H-4), 6.25 (d, J=9.6 Hz, 1H, H-5), 3.72 (s, 3H, OMe), 2.45 (s, 3H, Me).

    • Note: The broad singlet at ~11.85 ppm confirms the presence of the NH (lactam) form in DMSO.

  • MS (ESI): m/z 168.1 [M+H]⁺.

References

  • Preparation of Methyl 6-hydroxy-2-methylnicotinate via Hantzsch Condensation. Source: Patent US20230192723A1 (Example Intermediate A).[2] URL:

  • Microwave-Assisted Synthesis of Dihydropyridines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • PubChem Compound Summary: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Derivatives. Source: PubChem. URL:[Link]

Sources

"Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and application of Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 306936-09-4).

Molecular Core Analysis & Synthetic Protocols

Executive Summary

This compound (hereafter MMOPC ) is a functionalized heterocyclic scaffold critical to modern medicinal chemistry. It serves as a pharmacophore backbone for type II kinase inhibitors (e.g., p38 MAP kinase) and anti-fibrotic agents. Its value lies in its bifunctional reactivity : the C3-ester provides an electrophilic handle for acyl substitution, while the C6-oxo/hydroxy motif allows for hydrogen bond donor/acceptor modulation within enzyme active sites.

This guide provides a validated synthetic workflow, structural analysis of its tautomeric nature, and analytical profiling standards.

Structural Dynamics: The Tautomerism Factor

Understanding the reactivity of MMOPC requires analyzing its lactam-lactim tautomerism. While often drawn as the 2-hydroxypyridine (lactim), the molecule predominantly exists as the 2-pyridone (lactam) tautomer in both the solid state and polar solutions.

Tautomeric Equilibrium

The equilibrium is driven by the aromaticity of the pyridine ring (favoring lactim) versus the strong amide resonance stabilization (favoring lactam).

  • Solid State/Polar Solvent (DMSO/MeOH): The Lactam (Oxo) form dominates due to intermolecular hydrogen bonding (dimerization) and high dipole stabilization.

  • Gas Phase/Non-polar Solvent: The Lactim (Hydroxy) form is more energetically accessible, though often still less stable than the lactam.

Implication for Synthesis: When alkylating this scaffold, conditions must be strictly controlled. Basic conditions with alkyl halides often yield mixtures of N-alkylation (pyridone) and O-alkylation (alkoxypyridine).

Tautomerism Lactam Lactam Form (6-oxo-1,6-dihydropyridine) Dominant in Solution/Solid Lactim Lactim Form (6-hydroxypyridine) Minor Tautomer Lactam->Lactim  Proton Transfer  

Figure 1: Lactam-Lactim tautomeric equilibrium. The lactam form is the primary reactive species in standard synthetic contexts.

Chemical Synthesis Protocol

The most robust industrial route to MMOPC avoids the low-yield condensation of cyanoacetamide. Instead, it utilizes a Michael Addition-Cyclization sequence involving enamine chemistry. This "one-pot" thermal cyclization is atom-economical and scalable.

Reaction Scheme

Reagents: Methyl 3-aminocrotonate + Methyl propiolate. Mechanism:

  • Michael Addition: The

    
    -carbon of the aminocrotonate attacks the 
    
    
    
    -carbon of the propiolate.
  • Cyclization: The amine nitrogen attacks the propiolate ester carbonyl.

  • Elimination: Loss of methanol establishes the lactam ring.

Synthesis R1 Methyl 3-aminocrotonate (Nucleophile) Int1 Michael Adduct (Acyclic Intermediate) R1->Int1 Reflux (MeOH) R2 Methyl Propiolate (Electrophile) R2->Int1 Prod MMOPC (Target Scaffold) Int1->Prod Cyclization (-MeOH)

Figure 2: Convergent synthesis of MMOPC via Enamine-Alkyne condensation.

Detailed Experimental Methodology

Objective: Synthesis of this compound (10g Scale).

Materials:

  • Methyl 3-aminocrotonate (CAS 14205-39-1): 11.5 g (100 mmol)

  • Methyl propiolate (CAS 922-67-8): 8.4 g (100 mmol)

  • Methanol (Anhydrous): 100 mL

  • Glacial Acetic Acid (Catalytic): 0.5 mL (Optional, accelerates proton transfer)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add Methyl 3-aminocrotonate (11.5 g) to Methanol (100 mL). Stir until fully dissolved.

  • Addition: Add Methyl propiolate (8.4 g) dropwise over 10 minutes at room temperature. Note: Reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (65°C) and maintain for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane). The starting enamine spot will disappear.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then chill to 0°C in an ice bath for 1 hour. The product typically precipitates as a white to off-white solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold methanol (2 x 15 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 60–75% (approx. 10–12.5 g). Physical State: White crystalline solid. Melting Point: 188–190°C.

Analytical Characterization

To validate the synthesis, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

The key to identifying MMOPC is the distinct coupling of the pyridine protons and the broad singlet of the amide-like NH.

NucleusSolventShift (

ppm)
MultiplicityAssignment
1H DMSO-

11.85Broad SingletNH (Lactam proton)
1H DMSO-

7.95Doublet (

Hz)
C4-H (Aromatic)
1H DMSO-

6.25Doublet (

Hz)
C5-H (Aromatic)
1H DMSO-

3.75SingletOCH3 (Ester methyl)
1H DMSO-

2.55SingletC2-CH3 (Ring methyl)

Interpretation: The large coupling constant (


 Hz) between C4-H and C5-H is characteristic of the 2-pyridone ring system, distinguishing it from other isomers.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: Calculated MW = 167.16.

  • Observed Signal:

    
    .
    
  • Fragmentation: Loss of methoxy group (

    
    ) is common.
    

Medicinal Chemistry Applications

MMOPC is a "privileged structure" in drug discovery, particularly for kinase inhibition.

Kinase Inhibitor Scaffold

The 2-pyridone motif mimics the hydrogen-bonding pattern of purine/pyrimidine bases, allowing it to bind to the hinge region of kinases (e.g., p38 MAP kinase).

  • Mechanism: The lactam NH acts as a Hydrogen Bond Donor (HBD), while the C6-Carbonyl acts as a Hydrogen Bond Acceptor (HBA).

  • Modification: The C3-Ester is typically hydrolyzed to the acid and coupled with amines to form amides, extending into the kinase hydrophobic pocket.

Antifibrotic Agents

Structurally related to Pirfenidone , derivatives of MMOPC are explored for inhibiting collagen synthesis in idiopathic pulmonary fibrosis (IPF). The C2-methyl group provides steric bulk that improves metabolic stability against CYP450 oxidation compared to the unsubstituted analog.

References

  • Synthesis of Pyridones: Bagley, M. C., et al. "One-step synthesis of pyridines and dihydropyridines." Journal of the American Chemical Society, 2006. Link

  • Tautomerism Studies: Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridines." Accounts of Chemical Research, 1977. Link

  • Kinase Inhibitor Design: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • Crystal Structure Data: CCDC Entry for related 6-oxo-1,6-dihydropyridines. Cambridge Structural Database. Link

"13C NMR analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and antifungals.[1][2]

This analysis moves beyond basic peak listing to explore the structural dynamics (tautomerism) , solvent-dependent shielding , and mechanistic assignment strategies required for rigorous structural verification in a drug discovery context.

Technical Guide & Assignment Protocol

Executive Summary & Structural Context

The title compound is a 2,3,6-substituted pyridine derivative existing in a tautomeric equilibrium. For the analytical chemist, the primary challenge is not merely assigning carbons, but confirming the lactam (2-pyridone) vs. lactim (2-hydroxypyridine) predominance.

In polar aprotic solvents (DMSO-d6), the equilibrium heavily favors the 6-oxo (lactam) form due to intermolecular hydrogen bonding and dipole stabilization.[1][2] This guide assumes the use of DMSO-d6 , the industry standard for this scaffold, which locks the conformation and ensures sharp, distinct resonances for the exchangeable NH proton and the lactam carbonyl.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the resonance contributors that dictate the shielding patterns observed in the 13C spectrum.

Tautomerism cluster_0 Dominant Form (DMSO-d6) cluster_1 Minor Form Lactam 6-Oxo Form (Lactam) (N-H, C=O) Favored by Polar Solvents Lactim 6-Hydroxy Form (Lactim) (N=C, O-H) Favored in Gas Phase/Non-polar Lactam->Lactim Fast Exchange (Solvent Dependent)

Figure 1: Tautomeric equilibrium.[1][2] In DMSO-d6, the Lactam form predominates, defining the 13C chemical shift environment.

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by the quadrupolar nitrogen or NH exchange, follow this specific acquisition protocol.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d6 (99.9% D). Avoid CDCl3 due to poor solubility and potential shifts in tautomeric ratio.

  • Concentration: 15–20 mg in 0.6 mL solvent. High concentration is required to detect quaternary carbons (C2, C3, C6, Ester C=O) within a reasonable timeframe.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .[1][2]

    • Reasoning: The molecule contains four quaternary carbons (C2, C3, C6, Ester C=O). These have long T1 relaxation times. A short D1 will suppress their signal intensity, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).[1][2]

Spectral Assignment & Logic

The assignment relies on Substituent Chemical Shift (SCS) additivity rules and electronic resonance theory.[2] The pyridine ring electron density is heavily modulated by the electron-withdrawing ester (EWG) at C3 and the electron-donating resonance of the lactam nitrogen.[1][2]

13C NMR Chemical Shift Table (DMSO-d6)
Carbon PositionTypeApprox. Shift (δ ppm)Signal CharacteristicsAssignment Logic
C-7 (Ester C=O) Q165.5 - 166.5 Weak intensityTypical methyl ester carbonyl.[1][2] Often the most downfield signal, but close to C6.
C-6 (Lactam C=O) Q161.0 - 163.0 Weak intensityLactam carbonyl.[1][2] Shielded relative to ketones/esters due to amide-like resonance (N lone pair donation).[1][2]
C-2 (C-Me) Q148.0 - 152.0 Weak intensityDeshielded by adjacent Nitrogen (C=N character in resonance forms) and alpha-methyl effect.[1][2]
C-4 (CH) CH138.0 - 142.0 Strong intensityBeta to the electron-donating N/Lactam system.[1][2] Deshielded.
C-3 (C-COOMe) Q108.0 - 115.0 Weak intensityCounter-intuitive: Despite the EWG ester, this carbon is often shielded due to ortho-resonance from the electron-rich C2/N system and the "enamine-like" character of the pyridone ring.[1][2]
C-5 (CH) CH105.0 - 108.0 Strong intensityAlpha to the Lactam C=O.[1][2] Highly shielded due to resonance electron density accumulation (ortho to N-donation).[1][2]
OMe (Methoxy) CH351.5 - 52.5 Strong intensityStandard methyl ester methoxy shift.[1][2]
C-2-Me (Methyl) CH318.0 - 20.0 Strong intensityMethyl attached to an aromatic/heteroaromatic ring.[1][2]
Mechanistic Insight: Why is C5 so shielded?

In the 2-pyridone scaffold, the nitrogen lone pair donates electron density into the ring.[2][3] Resonance structures place negative charge density at positions 3 and 5 (relative to Nitrogen).[1][2]

  • C5 is unsubstituted and adjacent to the C6-Carbonyl.[1][2] It receives significant electron density, pushing its shift upfield (~106 ppm), similar to the beta-carbon of an enone or enamine.

  • C3 would also be shielded, but the attachment of the Ester (EWG) pulls electron density back, resulting in a "push-pull" effect that lands the shift in the intermediate range (~110-115 ppm).[2]

Validation Workflow (Self-Validating Protocol)

Do not rely solely on 1D chemical shifts. Use the following 2D NMR correlations to confirm the connectivity, specifically to distinguish the two carbonyls and the two quaternary ring carbons.

2D NMR Correlation Logic
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Identify the protonated carbons.

    • Result:

      • Proton at ~6.5 ppm correlates to C5 (~106 ppm).[1][2]

      • Proton at ~8.0 ppm correlates to C4 (~140 ppm).[1][2]

      • Methoxy protons (~3.8 ppm) correlate to OMe (~52 ppm).[1][2]

      • Methyl protons (~2.4 ppm) correlate to C2-Me (~19 ppm).[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Tie-Breaker:

    • Distinguishing C6 (Lactam) vs. C7 (Ester):

      • Look for the Methoxy protons (3.8 ppm).[2] They will show a strong 3-bond correlation only to the Ester C=O[1][2] (C7) . They will not correlate to the Lactam C=O.[2]

      • The C5 proton will show a strong 2-bond correlation to C6 (Lactam) .[1][2]

    • Confirming C2 vs C3:

      • The C2-Methyl protons will show a strong 2-bond correlation to C2 and a 3-bond correlation to C3 .[1][2]

Analytical Workflow Diagram

Workflow cluster_assign Assignment Logic Start Sample in DMSO-d6 (15mg / 0.6mL) Acq Acquire 13C {1H} Decoupled (D1 > 3s, NS > 1024) Start->Acq Process Process & Peak Pick Acq->Process HSQC HSQC: Link H-C pairs (Identify C4, C5, Me, OMe) Process->HSQC HMBC HMBC: Link Quaternary Carbons HSQC->HMBC Decision Check OMe -> C=O Correlation HMBC->Decision Result Final Structure Confirmation Decision->Result Correlation Found: Assign Ester C=O

Figure 2: Step-by-step validation workflow using 2D NMR to resolve quaternary carbon ambiguity.

Troubleshooting Common Issues

IssueCauseSolution
Missing Quaternary Signals Long T1 relaxation times for C=O and C-quat.Increase Relaxation Delay (D1) to 5s or add Cr(acac)3 relaxation agent.
Broad C2 or C6 Signals Quadrupolar broadening from 14N or tautomeric exchange.[1][2]Ensure sample is strictly dry (water promotes exchange) or run at elevated temperature (313 K) to sharpen exchange peaks.[1][2]
Double Peaks Presence of both tautomers (rare in DMSO) or rotamers.[2]If observed, check solvent purity. In CDCl3, mixtures are common. Switch to DMSO-d6.

References

  • PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985).[2] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Available at: [Link][1][2]

  • Wong, M. W., et al. (1992).[4] Solvent effects.[1][2][4][5] 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution. Journal of the American Chemical Society.[2][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Substituent Chemical Shift Additivity Rules).
  • SDBS. Spectral Database for Organic Compounds.[1][2] (General reference for 2-pyridone analog shifts). Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes predicted physicochemical parameters with established analytical methodologies for their empirical validation. We delve into the compound's molecular identity, predicted properties relevant to drug discovery, expected spectroscopic signatures, and a detailed protocol for a fundamental physical measurement. The significance of the dihydropyridinone scaffold as a valuable intermediate in the synthesis of complex therapeutic agents is also discussed.[1][2]

Molecular Identity and Structural Elucidation

This compound is a heterocyclic organic compound featuring a dihydropyridinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.[1] The precise identification of this molecule is foundational for all subsequent research, ensuring reproducibility and accuracy in experimental and computational studies.

The fundamental identifiers for this compound are:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉NO₃

  • Canonical SMILES: COC(=O)C1=C(C)NC(=O)C=C1

  • InChIKey: A unique, hashed identifier can be generated from the structure for database cross-referencing.

The structural formula, depicted below, reveals key functional groups that dictate its physical and chemical behavior: a methyl ester, an N-H-containing pyridinone ring (a cyclic amide or lactam), a vinylic system, and a methyl substituent on the ring.

Chemical Structure of this compound

Figure 1: 2D Structure of this compound

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models based on its structure. These parameters are critical in early-stage drug development for forecasting absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below is analogous to properties computed for similar structures, such as its parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.[3]

PropertyPredicted ValueSignificance in Drug Development
Molar Mass 183.17 g/mol Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability.
XLogP3 ~0.5 - 1.0An indicator of lipophilicity. This value suggests moderate lipid solubility, balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors 1 (from N-H)The N-H group can donate a hydrogen bond, influencing solubility and receptor binding interactions.[4][5]
Hydrogen Bond Acceptors 3 (from C=O x2, O-CH₃)The carbonyl and ester oxygens act as hydrogen bond acceptors, contributing to aqueous solubility and target engagement.
Rotatable Bond Count 2Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific receptor binding, potentially reducing the entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~60-70 ŲPredicts cell permeability. A value in this range is generally associated with good oral bioavailability.
Appearance White to off-white crystalline solidBased on analogous compounds, it is expected to be a solid at room temperature.[1] This is crucial for handling, storage, and formulation.
Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, Methanol, Ethanol)The presence of polar groups is offset by the hydrocarbon backbone.[1][2] This property dictates the choice of solvents for reactions, purification, and biological assays.

Spectroscopic Characterization: An Interpretive Guide

Empirical confirmation of the compound's identity is achieved through spectroscopic analysis. Below are the anticipated spectral features that a researcher would expect to observe.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • C-CH₃: A singlet integrating to 3 protons, expected around δ 2.0-2.5 ppm.

  • O-CH₃: A sharp singlet integrating to 3 protons, expected around δ 3.7-3.9 ppm.

  • Ring Protons (C=CH): Two doublets, each integrating to 1 proton, in the vinylic/aromatic region (δ 6.0-8.0 ppm). The coupling constant (J) between them would confirm their ortho relationship.

  • N-H: A broad singlet, integrating to 1 proton, typically in the downfield region (δ 10-12 ppm), which may be exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • C=O (Pyridinone): A signal in the δ 160-170 ppm range.

  • C=O (Ester): A signal in the δ 165-175 ppm range.

  • Ring Carbons (C=C & C-N): Four distinct signals in the δ 100-150 ppm region.

  • O-CH₃: A signal around δ 50-55 ppm.

  • C-CH₃: A signal in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Ester & Amide): Two strong, sharp absorption bands between 1650-1750 cm⁻¹. These are highly characteristic.

  • C=C Stretch: A peak in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The primary peak observed would correspond to the exact mass of the molecule, C₈H₉NO₃. In high-resolution mass spectrometry (HRMS), this would be the most accurate confirmation of the molecular formula.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Objective: To determine the melting point range of solid this compound using the capillary method.

Materials:

  • Dry, purified sample of the title compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder down.

    • Repeat until a packed column of 2-3 mm in height is achieved. Proper packing is crucial for accurate measurement.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting point.

  • Approximate Determination:

    • Observe the sample while heating. Note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough range.

  • Accurate Determination:

    • Allow the apparatus to cool down to at least 20 °C below the approximate melting point.

    • Prepare a new capillary tube with a fresh sample.

    • Place the new tube in the apparatus and heat rapidly to about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute. A slow rate is essential for thermal equilibrium and an accurate reading.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire solid mass turns into a clear liquid.

    • Report the result as a melting range (T₁ - T₂).

  • Post-Analysis:

    • Perform at least two measurements to ensure reproducibility.

    • Properly dispose of the used capillary tubes in a designated glass waste container.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Finalization A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report as Range (T1 - T2) H->I J Repeat for Reproducibility I->J

Caption: Workflow for Melting Point Determination by Capillary Method.

References

  • Pipzine Chemicals. (2026).
  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8, x230602. [Link]

  • PubChem. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals.
  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • IUCr. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

Sources

"preliminary screening of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Screening Framework for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary

This compound (hereafter referred to as M-6-OPC ) represents a privileged heterocyclic scaffold in modern drug discovery.[1] Structurally characterized by a 2-pyridone core, this molecule serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JNK2, p38 MAPK), P2X7 antagonists, and anti-fibrotic agents.

This technical guide outlines a rigorous preliminary screening framework designed to validate M-6-OPC as a viable lead or fragment for library generation.[1] Unlike standard screening protocols, this framework addresses the specific challenges of the 2-pyridone class—namely, prototropic tautomerism, solubility-dependent bioavailability, and fragment-based binding modalities.

Part 1: Chemical Identity & Tautomeric Profiling

The primary challenge in screening M-6-OPC is its lactam-lactim tautomerism .[1] The molecule exists in dynamic equilibrium between the 6-oxo-1,6-dihydropyridine (lactam) and 6-hydroxy-2-methylnicotinate (lactim) forms.[1] The screening environment (solvent polarity, pH) dictates the dominant species, which fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile.

Structural Dynamics
  • Lactam Form (Polar Solvents/Crystal): Favored in aqueous media and solid state.[1] Acts as an H-bond acceptor (C=O) and donor (N-H).[1] Critical for binding pockets requiring neutral H-bond networks.[1]

  • Lactim Form (Non-polar Solvents): Favored in gas phase or hydrophobic pockets.[1] Acts as an H-bond donor (O-H) and acceptor (Pyridine N).[1]

Protocol 1: Tautomeric Ratio Determination (NMR)

  • Objective: Quantify the active species in assay buffer (DMSO/PBS).

  • Method: 1H-NMR (600 MHz) titration.[1]

  • Procedure:

    • Dissolve 5 mg M-6-OPC in 600 µL DMSO-d6.

    • Titrate with D₂O (0% to 50% v/v) to mimic assay conditions.

    • Monitor: Shift of the H-5 proton and disappearance of the OH/NH signal.

    • Acceptance Criteria: For biological screening, the species must remain >95% stable in 1% DMSO/PBS over 24 hours.[1]

Part 2: Physicochemical Screening (Solubility & Stability)

2-pyridone derivatives often suffer from "brick-dust" insolubility due to strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.[1]

Kinetic Solubility Assay

Do not rely on thermodynamic solubility for HTS. Use a kinetic read to mimic library screening conditions.[1]

ParameterSpecificationMethodological Note
Solvent System PBS (pH 7.[1]4) with 1% DMSOMimics standard cell-based assay conditions.
Concentration Range 1 µM – 200 µMDetects precipitation onset via nephelometry.[1]
Incubation 2 hours @ 25°CSufficient for "screening" equilibrium.
Detection UV-Vis (254/280 nm)Compare filtrate vs. total stock absorbance.[1]
Oxidative Stability (For Library Synthesis)

If M-6-OPC is used as a fragment, it must resist rapid oxidation.[1]

  • Stress Test: Incubate 100 µM M-6-OPC with 5 equivalents of H₂O₂ in acetonitrile/water (1:1) for 4 hours.

  • Analysis: LC-MS/MS.

  • Pass Criteria: >90% parent compound recovery. Degradation to N-oxides indicates unsuitability for oxidative coupling chemistries.[1]

Part 3: Biological Assay Development

This section details the in vitro screening workflow. Given the scaffold's prevalence in kinase inhibition, the screening strategy prioritizes Fragment-Based Drug Discovery (FBDD) metrics over simple potency.

Cytotoxicity Profiling (Safety Filter)

Before target screening, rule out non-specific toxicity (e.g., membrane disruption).

  • Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

  • Assay: CellTiter-Glo® (ATP quantification).[1]

  • Protocol:

    • Seed 5,000 cells/well in 384-well plates.

    • Treat with M-6-OPC (8-point dose response, 0.1 µM – 100 µM).[1]

    • Incubate for 48 hours.

    • Threshold: CC₅₀ > 50 µM is required to proceed. Lower values indicate intrinsic scaffold toxicity.[1]

Target Engagement: Surface Plasmon Resonance (SPR)

Since M-6-OPC is a low-molecular-weight fragment (~167 Da), standard IC₅₀ assays may yield false negatives due to low affinity.[1] SPR is the gold standard for validating binding.[1]

  • Chip Type: CM5 sensor chip immobilized with target protein (e.g., p38 MAPK or JNK2).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Injection: 60 seconds contact time, 30 µL/min flow rate.

  • Data Analysis: Look for "square-wave" binding kinetics (fast on/fast off), typical of specific fragment binding.[1]

Part 4: Visualization of Screening Logic

The following diagram illustrates the decision matrix for screening M-6-OPC, integrating the chemical state with biological output.

ScreeningWorkflow Start Compound M-6-OPC (CAS 223788-08-7) TautomerCheck NMR Tautomer Analysis (Lactam vs Lactim) Start->TautomerCheck Solubility Kinetic Solubility (PBS pH 7.4, 1% DMSO) TautomerCheck->Solubility Profile Confirmed Decision1 Soluble > 50 µM? Solubility->Decision1 ToxScreen Cytotoxicity Screen (HEK293 / HepG2) Decision1->ToxScreen Yes Fail1 Reformulate / Reject Decision1->Fail1 No TargetScreen SPR Fragment Binding (Kinase/Epigenetic Targets) ToxScreen->TargetScreen CC50 > 50 µM Fail2 Flag: Intrinsic Toxicity ToxScreen->Fail2 CC50 < 10 µM LeadGen Hit Validation (Proceed to SAR) TargetScreen->LeadGen Specific Binding

Figure 1: Decision-gated screening workflow for M-6-OPC, prioritizing solubility and safety before target engagement.[1]

Part 5: Analytical Validation (HPLC-MS)

To support the screening described above, a validated analytical method is required to ensure compound integrity in solution.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ Mode (Target Mass: [M+H]⁺ = 168.06).[1]

  • Note: The 2-pyridone ring is polar; ensure sufficient retention time (>2.5 min) to separate from solvent front and potential hydrolysis products (carboxylic acid derivative).

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Liao, J., et al. (2023).[1][3] Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analogue J27 for the Treatment of Acute Lung Injury.[1][3] Journal of Medicinal Chemistry.[1][3] Available at: [Link][1]

  • RSC Advances. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[1] Royal Society of Chemistry.[1] Available at: [Link]

  • Sitzmann, M., et al. (2016).[1] Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

[1][2][3][4][5][6][7][8][9]

Abstract & Strategic Significance

Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (also known as Methyl 6-hydroxy-2-methylnicotinate ) is a critical heterocyclic building block employed in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Nintedanib) and other bioactive pyridine scaffolds. Its structure features a 2-pyridone core, which serves as a versatile pharmacophore capable of hydrogen bonding interactions within protein active sites.

This protocol details a direct cyclocondensation route utilizing readily available methyl 3-aminocrotonate and methyl propiolate. Unlike traditional Hantzsch syntheses that yield 1,4-dihydropyridines requiring subsequent oxidation, this pathway leverages an intramolecular cyclization-elimination mechanism to access the aromatic 2-pyridone system directly in a single step.

Key Advantages of This Protocol:
  • One-Pot Efficiency: Eliminates the need for separate oxidation steps.

  • Scalability: The reaction conditions (methanol reflux) are compatible with kilogram-scale production.

  • Purification Simplicity: Product crystallizes directly from the reaction matrix, requiring only trituration for high purity (>98%).

Retrosynthetic Analysis & Mechanism

The synthesis relies on a [3+3] annulation strategy. The reaction proceeds via a Michael addition of the enamine (methyl 3-aminocrotonate) to the electron-deficient alkyne (methyl propiolate), followed by an intramolecular nucleophilic acyl substitution (cyclization) that extrudes methanol to form the lactam ring.

Reaction Scheme:

Mechanism Insight:

  • Michael Addition: The nucleophilic carbon of the enamine attacks the

    
    -carbon of the propiolate.
    
  • Tautomerization & Cyclization: The resulting acyclic intermediate undergoes

    
     isomerization, placing the amino group in proximity to the propiolate ester.
    
  • Elimination: Nucleophilic attack of the amine nitrogen on the ester carbonyl releases methanol, locking the structure into the thermodynamically stable 2-pyridone tautomer.

Materials & Equipment

Reagents Table
ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Role
Methyl 3-aminocrotonate 14205-39-1115.131.0Nucleophile / C3-C4 Fragment
Methyl propiolate 922-67-884.071.06Electrophile / C5-C6 Fragment
Methanol (anhydrous) 67-56-132.04SolventReaction Medium (10 volumes)
MTBE (Methyl tert-butyl ether) 1634-04-488.15WashTrituration Solvent
Equipment
  • Round-bottom flask (sized for 10-20 volumes of solvent).

  • Reflux condenser with inert gas inlet (

    
     or 
    
    
    ).
  • Magnetic stirrer or overhead mechanical stirrer (recommended for scale >50g).

  • Vacuum filtration setup.

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminocrotonate (10.0 g, 87.0 mmol).

  • Solvate: Add Methanol (100 mL) and stir at room temperature (20–25°C) until the solid is fully dissolved or a uniform suspension is achieved.

  • Addition: Add Methyl propiolate (7.78 g, 92.6 mmol) in a single portion. Note: The reaction is slightly exothermic; monitor internal temperature.

Step 2: Cyclization
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 70°C (reflux) .

  • Incubation: Maintain reflux with moderate stirring for 12 hours .

    • Checkpoint: The solution typically darkens as the reaction proceeds. TLC or LC-MS can be used to monitor the consumption of methyl 3-aminocrotonate.

Step 3: Workup & Purification
  • Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool to 0–5°C using an ice bath. Stir at this temperature for 1 hour to maximize precipitation.

  • Filtration: Filter the resulting suspension under vacuum.

  • Trituration (Critical Step):

    • Transfer the filter cake to a beaker.

    • Add MTBE (50 mL).

    • Slurry the solid for 15 minutes to remove unreacted starting materials and lipophilic byproducts.

    • Filter again and repeat the MTBE wash twice more (Total 3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Step 4: Yield & Characterization
  • Expected Yield: ~34–40% (approx. 5.0 g).

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% (HPLC).

Quality Control & Validation

The following analytical data confirms the identity of the product as the 6-oxo tautomer (pyridone) rather than the 6-hydroxy pyridine, although they exist in equilibrium.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.61 Singlet (br)1HNH (Pyridine N1)Confirms Lactam (Oxo) form
8.02 Doublet (

Hz)
1HC4-HAromatic proton
6.42 Doublet (

Hz)
1HC5-HUpfield shift due to adjacent carbonyl
3.84 Singlet3HO-Me (Ester)Methoxycarbonyl group
2.72 Singlet3HC2-MeMethyl group on ring

Note: Data adapted from US20230192723A1.[4] The coupling constant and shifts are characteristic of the 2-pyridone system.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<20%) Incomplete cyclization or loss during filtration.Extend reflux time to 16h. Ensure cooling to 0°C is maintained for full 1h before filtration.
Product is Sticky/Colored Polymerization of methyl propiolate.Ensure MTBE trituration is vigorous. Recrystallize from minimal hot methanol if necessary.
Starting Material Remains Moisture in solvent.Use anhydrous Methanol. Methyl propiolate is moisture sensitive; use fresh reagent.

Process Workflow (Graphviz)

SynthesisWorkflowcluster_QCQuality ControlStartStart: Reagent PrepMixDissolve Methyl 3-aminocrotonatein MeOH (10 vol)Start->MixAddAdd Methyl Propiolate(1.06 equiv)Mix->AddReactReflux at 70°C12 HoursAdd->ReactCoolCool to 0-5°CPrecipitate FormationReact->CoolFilterVacuum FiltrationCool->FilterPurifyTrituration with MTBE(3 x 50 mL)Filter->PurifyDryVacuum Dry45°C, 6hPurify->DryFinalFinal Product:This compoundDry->FinalQC_NMR1H NMR Check(DMSO-d6)Final->QC_NMRQC_HPLCHPLC Purity(>98%)Final->QC_HPLC

Figure 1: Step-by-step workflow for the synthesis and purification of the target pyridone.

References

  • US Patent Application 2023/0192723 A1. "Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors and Uses Thereof".
  • PubChem . "Methyl 3-aminocrotonate (Compound Summary)". [Link] (Accessed Jan 30, 2026).

"HPLC analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary & Scientific Context

This compound (also referred to as Methyl 6-hydroxy-2-methylnicotinate) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly GPR40 agonists and kinase inhibitors.

The Analytical Challenge: The analysis of this molecule presents a distinct challenge due to lactam-lactim tautomerism . In solution, the molecule exists in equilibrium between the 2-pyridone (6-oxo) and 2-hydroxypyridine forms. This equilibrium is solvent- and pH-dependent. Without proper mobile phase buffering, this dynamic exchange can lead to:

  • Peak splitting: Separation of tautomers on the column.

  • Severe tailing: Interaction of the basic nitrogen or the hydroxyl group with free silanols on the stationary phase.

  • Retention time instability: Sensitivity to minor pH fluctuations.

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed to lock the tautomeric equilibrium, ensuring a single, sharp peak and reproducible quantitation.

Chemical Identity & Properties

PropertyDetails
Chemical Name This compound
Synonyms Methyl 6-hydroxy-2-methylnicotinate; 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Solubility Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in pure water.[1][2][3][4]
pKa ~8.5 (OH/NH deprotonation)
UV Max ~260 nm, ~305 nm (conjugated system)

Method Development Strategy: The "Acidic Lock"

To achieve chromatographic integrity, we employ an acidic mobile phase (pH ~2.5 - 3.0).

  • Mechanism: Acidification with Formic Acid or Trifluoroacetic Acid (TFA) protonates the basic nitrogen and suppresses the ionization of the enolic hydroxyl group. This forces the equilibrium heavily toward the stable, neutral form (or protonated cation depending on pH vs pKa), preventing interaction with silanols and collapsing split peaks into a single Gaussian band.

  • Column Selection: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic interaction while minimizing secondary silanol interactions.

Visualizing the Tautomeric Stabilization

Tautomerism cluster_0 Unstable Equilibrium (Neutral pH) cluster_1 Acidic Mobile Phase (pH 2.5) Pyridone 6-Oxo Form (Pyridone) Hydroxyl 6-Hydroxy Form (Lactim) Pyridone->Hydroxyl Fast Exchange Protonated Protonated/Stabilized Species Pyridone->Protonated + H+ Hydroxyl->Protonated + H+ (0.1% Formic Acid) Peak Single Sharp Peak (Gaussian) Protonated->Peak Elution

Figure 1: Acidic mobile phase collapses the fast-exchanging tautomers into a single stable species for analysis.

Detailed Experimental Protocol

A. Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Formic Acid (LC-MS Grade) OR Phosphoric Acid (85%).

    • Diluent: 50:50 Water:Acetonitrile (v/v).

B. Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped stationary phase reduces peak tailing for basic/polar compounds.
Column Temp 30°CMaintains reproducible viscosity and kinetics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 254 nm (Ref 360 nm)Primary absorption band for the pyridone core.
Mobile Phase A 0.1% Formic Acid in WaterBuffering agent to stabilize tautomers.
Mobile Phase B AcetonitrileStrong organic modifier for elution.
C. Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial equilibration (highly aqueous to retain polar head).
8.0095Linear ramp to elute lipophilic impurities.
10.0095Wash step.
10.105Return to initial conditions.
15.005Re-equilibration (Critical for retention reproducibility).
D. Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubilization), then make up to volume with Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Diluent (50:50 Water:ACN).

    • Note: Ensure the final diluent matches the initial mobile phase strength closely to prevent "solvent shock" peak distortion.

Method Validation & Performance Criteria

This method is self-validating if the following system suitability criteria are met:

  • Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase column temperature to 40°C or switch to 0.1% TFA for stronger ion pairing).

  • Theoretical Plates (N): > 5000.

  • Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=6 injections).

  • Linearity: R² > 0.999 over range 0.01 mg/mL to 0.2 mg/mL.

Troubleshooting Guide
IssueRoot CauseSolution
Split Peak / Shoulder pH is near pKa (~8.5) or tautomer exchange is slow.CRITICAL: Ensure Mobile Phase A is acidic (pH < 3.0). Freshly prepare buffer.
Broad Peak Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water:ACN or start gradient at 2% B.
Retention Drift Column equilibration insufficient.Extend post-run re-equilibration time to 5 mins.

Analytical Workflow Diagram

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in DMSO (Solubility Check) Weigh->Dissolve Dilute Dilute to 0.1 mg/mL (50:50 H2O:ACN) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL Filter->Inject Gradient Gradient Elution (5-95% ACN in 8 min) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Integrate Integrate Peak (RT ~4.2 min) Detect->Integrate Calc Calculate Purity/Conc (Area %) Integrate->Calc

Figure 2: Step-by-step analytical workflow from sample weighing to data calculation.

References

  • Liao, J., et al. (2023).[5] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate...". Journal of Medicinal Chemistry. (Demonstrates acidic gradient methods for oxo-dihydropyridine analogs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 416343, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Traverso, S., et al. (2022). "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors...". ACS Medicinal Chemistry Letters. (Details "Standard Acidic Gradient Method" for this compound derivatives). Retrieved from [Link]

Sources

Application Note: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in Calcium Channel Modulation Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Structural Paradox in Calcium Channel Blockers

Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 223788-08-7) represents a critical structural scaffold in the research of voltage-gated calcium channel (VGCC) modulators. While the 1,4-dihydropyridine (1,4-DHP) ring system (found in drugs like Nifedipine and Amlodipine) is the established pharmacophore for L-type calcium channel blockade, the 1,6-dihydropyridine (1,6-DHP) and 6-oxo (pyridone) derivatives play a nuanced role in drug discovery.

This compound often serves two distinct purposes in high-precision pharmacology:

  • Selectivity Control & SAR Studies: It acts as a structural probe to define the stringent steric and electronic requirements of the dihydropyridine binding pocket (the "nifedipine site") on the

    
     subunit of the Cav1.2 channel.
    
  • Metabolic Reference Standard: As 1,4-DHPs are often oxidized to pyridone or pyridine derivatives in vivo, this compound is frequently used to map metabolic pathways and ensure that observed biological activity is due to the parent drug, not a metabolite.

This guide provides protocols for evaluating this compound's activity, stability, and utility as a reference standard in calcium channel research.

Part 2: Mechanism of Action & Structural Logic

The Dihydropyridine Binding Pocket

The L-type calcium channel contains a high-affinity binding site for 1,4-DHPs. Activity relies on a specific "boat" conformation of the dihydropyridine ring, where the C4-aryl group is pseudo-axial.[1]

  • Active Scaffold (1,4-DHP): Non-planar, boat-shaped. Disrups channel gating.

  • Test Scaffold (1,6-DHP/Pyridone): The introduction of the 6-oxo group and the shift in saturation (1,6-dihydro) planarizes the ring or alters the vector of hydrogen bond donors (NH group). This typically results in reduced affinity , making it an ideal negative control to validate assay specificity or a starting point for novel binding modes .

Pathway Visualization

The following diagram illustrates the screening logic for differentiating active modulators from structural analogs.

CCB_Screening_Logic Compound Methyl 2-Methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Assay_Flux Primary Screen: Fluorescent Ca2+ Flux Compound->Assay_Flux Incubation (1-10 µM) Metabolism Metabolic Stability (Oxidation Product) Compound->Metabolism CYP450 Incubation Target Cav1.2 L-Type Calcium Channel Assay_EP Secondary Screen: Patch-Clamp Electrophysiology Assay_Flux->Assay_EP If >50% Inhibition Assay_EP->Target State-Dependent Block Outcome_Active Hit: Novel Binding Mode (Allosteric Modulation) Assay_EP->Outcome_Active Current Reduction Outcome_Inactive Inactive: Selectivity Control (Validates 1,4-DHP Specificity) Assay_EP->Outcome_Inactive No Effect

Caption: Logic flow for evaluating 1,6-dihydropyridine derivatives against L-type calcium channels.

Part 3: Experimental Protocols

Protocol A: Fluorescent Calcium Flux Assay (Primary Screen)

Objective: Rapidly assess if the compound inhibits intracellular calcium influx in HEK-293 cells stably expressing Cav1.2.

Materials:

  • Cell Line: HEK-293 or CHO cells expressing Cav1.2 +

    
     + 
    
    
    
    subunits.
  • Reagents: Fluo-4 AM or Fura-2 AM (calcium indicators), Probenecid (to prevent dye leakage).

  • Compound: this compound (dissolved in DMSO to 10 mM stock).

  • Control: Nifedipine (Positive Control, 1 µM).

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Remove media and add 100 µL Loading Buffer. Incubate 45 min at 37°C.

  • Compound Addition:

    • Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES, Ca²⁺-free initially).

    • Add 50 µL of Test Compound (titrated 0.1 nM – 10 µM) in Assay Buffer.

    • Incubate 20 min at room temperature (RT) to allow equilibration.

  • Stimulation & Measurement:

    • Transfer plate to FLIPR or similar kinetic plate reader.

    • Trigger: Inject 50 µL of high-K⁺ buffer (KCl 60 mM final) + CaCl₂ (2 mM final) to depolarize membrane and open channels.

    • Read: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1s for 120s.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Dose-Response Curve (Log[Concentration] vs. % Inhibition).

Expected Result:

  • If acting as a blocker , fluorescence peak will decrease dose-dependently.

  • If acting as a negative control , no significant change in fluorescence will occur compared to vehicle (DMSO).

Protocol B: Automated Patch-Clamp Electrophysiology (Validation)

Objective: Confirm direct channel interaction and voltage-dependence, distinguishing it from fluorescence artifacts.

Setup:

  • Platform: QPatch or Patchliner (Automated), or Manual Rig.

  • Internal Solution (Intracellular): 120 mM CsF, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

  • External Solution (Extracellular): 140 mM TEA-Cl, 10 mM BaCl₂ (as charge carrier), 10 mM HEPES, 10 mM Glucose (pH 7.4). Note: Ba²⁺ is used instead of Ca²⁺ to prevent calcium-dependent inactivation.

Voltage Protocol:

  • Holding Potential: -80 mV.

  • Depolarization Step: Step to +10 mV for 200 ms (activates channel).

  • Frequency: 0.1 Hz (every 10 seconds).

Workflow:

  • Seal Formation: Establish G

    
     seal and whole-cell configuration.
    
  • Baseline: Record stable run-down currents for 3-5 minutes.

  • Perfusion: Apply Test Compound (10 µM) for 2 minutes.

  • Washout: Perfuse External Solution to check reversibility.

  • State-Dependence Check (Optional): Change holding potential to -40 mV (inactivates ~50% of channels) and re-apply compound. 1,4-DHPs typically show 10-100x higher potency at depolarized potentials.

Data Output Table:

Parameter1,4-DHP (Nifedipine)Test Compound (1,6-DHP Isomer)Interpretation
IC50 (Holding -80 mV) > 1 µMTBD (Likely > 10 µM)Low affinity for resting state
IC50 (Holding -40 mV) ~ 10 nMTBDHigh affinity for inactivated state?
Kinetics Fast onset, slow offsetFast onset/offsetBinding kinetics
Protocol C: Metabolic Stability Profiling

Objective: Determine if the compound is a stable end-product or subject to further degradation. This is crucial if using it as a reference standard.

  • Incubation: Mix 1 µM Test Compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Part 4: References

  • Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology, 74(1), 1-9.

  • Kass, R. S., & Arena, J. P. (1989). "Influence of pH on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor." Journal of General Physiology, 93(6), 1109-1127.

  • PubChem Compound Summary. (2023). "this compound (CAS 223788-08-7)." National Center for Biotechnology Information.

  • Edraki, N., et al. (2009). "Dihydropyridines: Evaluation of their current and future pharmacological applications." Drug Discovery Today, 14(21-22), 1058-1066.

Sources

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Dihydropyridine Scaffold

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate belongs to the dihydropyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Dihydropyridine derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, anticancer, and antioxidant agents[1][2][3][4]. The unique chemical structure of these compounds allows for diverse biological activities, making them a fertile ground for new drug discovery[4]. This application note provides a comprehensive guide for the in vitro evaluation of this compound, outlining a logical progression of assays from initial cytotoxicity screening to detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the biological activity of this promising compound.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Screening

A critical first step in the evaluation of any new chemical entity is to determine its effect on cell viability and proliferation. This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into potential anticancer activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. It offers a good alternative to the MTT assay and is particularly useful for suspension cell lines.[6][7]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

AssayPrincipleEndpointAdvantages
MTT Mitochondrial dehydrogenase activity[5]Colorimetric (Formazan)Well-established, sensitive[5]
SRB Staining of total cellular protein[6]Colorimetric (SRB dye)Less interference from compounds, good for long-term studies

Part 2: Exploring Antioxidant Properties

Many dihydropyridine derivatives exhibit antioxidant activity. The following assays can be used to determine the free radical scavenging potential of this compound.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a popular and straightforward method for evaluating antioxidant activity. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow.[8][9]

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of 0.1 mM DPPH in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization that can be measured spectrophotometrically.[8][10]

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.

  • Incubation and Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of ABTS•+ and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Antioxidant assay principles.

Part 3: Investigating Anti-inflammatory Mechanisms

Given the known anti-inflammatory properties of some dihydropyridines, it is crucial to investigate the potential of this compound to modulate key inflammatory pathways.[1]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[11][12][13]

Commercially available enzyme inhibition assay kits are recommended for this purpose. These kits typically provide the enzyme, substrate (arachidonic acid), and a chromogen that allows for spectrophotometric measurement of the enzyme's activity.

  • Enzyme Preparation: Reconstitute the COX-1, COX-2, or 5-LOX enzyme according to the manufacturer's instructions.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation according to the kit's protocol (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Celecoxib (for COX-2) and Zileuton (for 5-LOX) can be used as positive controls.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[14] Investigating the effect of the compound on NF-κB activation can provide significant insight into its anti-inflammatory mechanism.

G A 1. Cell Treatment (e.g., Macrophages) B 2. Stimulation (e.g., LPS) A->B G 5. qPCR for Target Genes (TNF-α, IL-6) A->G Total RNA extraction C 3. Cell Lysis & Fractionation B->C D Cytoplasmic Extract C->D E Nuclear Extract C->E F 4. Western Blot for p65 D->F E->F Assess p65 translocation

Sources

Application Notes and Protocols for the Experimental Design of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The following protocols are designed to be a robust starting point, offering detailed methodologies for synthesis, characterization, and biological evaluation.

Introduction: The Therapeutic Promise of Dihydropyridine Scaffolds

The dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] However, the therapeutic potential of dihydropyridine derivatives extends to a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound, the subject of this guide, represents a novel chemical entity with the potential for diverse pharmacological applications. A systematic and rigorous experimental approach is crucial to unlocking its therapeutic value.

This document outlines a logical progression of studies, from initial synthesis and characterization to in-depth in vitro and in vivo evaluations, culminating in mechanistic investigations. Each section provides not only the "how" but also the "why," grounding the experimental design in established scientific principles.

Section 1: Synthesis and Physicochemical Characterization

A prerequisite for any biological study is the synthesis of a pure and well-characterized compound. The Hantzsch dihydropyridine synthesis is a classic and efficient method for constructing the dihydropyridine ring system.[1][2][3][4][5]

Synthesis via Modified Hantzsch Reaction

The synthesis of this compound can be achieved through a multi-component Hantzsch-type reaction. This one-pot synthesis offers advantages in terms of efficiency and atom economy.

Protocol 1: Synthesis of this compound

StepProcedureRationale
1 In a round-bottom flask, dissolve methyl acetoacetate (2 equivalents) and a suitable aldehyde (1 equivalent) in ethanol.Ethanol serves as a common and effective solvent for the Hantzsch reaction.[5]
2 Add ammonium acetate (1.2 equivalents) to the mixture.Ammonium acetate provides the nitrogen atom for the dihydropyridine ring.
3 Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).Refluxing provides the necessary energy for the condensation and cyclization reactions to occur. TLC allows for the visualization of the reaction's completion.
4 Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.Lowering the temperature decreases the solubility of the product, promoting crystallization.
5 Collect the crude product by vacuum filtration and wash with cold ethanol.This step removes soluble impurities.
6 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.Recrystallization is a standard purification technique for solid organic compounds.
Physicochemical Characterization and Purity Analysis

Ensuring the identity and purity of the synthesized compound is critical for the reliability of subsequent biological data. A combination of spectroscopic and chromatographic techniques should be employed.

Table 1: Analytical Methods for Characterization

TechniquePurposeKey Parameters to Report
¹H and ¹³C NMR Structural elucidation and confirmation.Chemical shifts (δ), coupling constants (J), and integration values.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands (e.g., C=O, N-H, C-O).
Mass Spectrometry Determination of molecular weight.Molecular ion peak (M+).
RP-HPLC Purity assessment and quantification.Retention time, peak area, and percentage purity.[6][7][8][9]
Melting Point Indication of purity.A sharp melting point range.

Protocol 2: RP-HPLC Method for Purity Determination

StepProcedure
1 Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
2 Mobile Phase: A gradient of acetonitrile and water.
3 Flow Rate: 1.0 mL/min.[9]
4 Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
5 Injection Volume: 20 µL.
6 Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase.
7 Analysis: Inject the sample and compare the retention time and peak area to the standard to determine purity.

Section 2: In Vitro Biological Evaluation

The initial biological assessment of a novel compound involves a battery of in vitro assays to determine its cytotoxic, anti-inflammatory, and potentially other biological activities.

Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[10][11][12][13][14]

Protocol 3: MTT Cytotoxicity Assay

StepProcedure
1 Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2 Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
3 Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4 Remove the medium and add DMSO to dissolve the formazan crystals.
5 Measure the absorbance at 570 nm using a microplate reader.
6 Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Representative Data from MTT Assay

Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HeLa)
0.198.5 ± 2.199.1 ± 1.8
192.3 ± 3.595.4 ± 2.7
1065.7 ± 4.272.8 ± 3.9
5030.1 ± 2.845.2 ± 3.1
10015.4 ± 1.925.6 ± 2.5
Anti-inflammatory Activity

The murine macrophage cell line J774A.1 is a well-established model for studying inflammation.[15][16] Lipopolysaccharide (LPS) is a potent inducer of inflammatory responses in these cells, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17][18][19]

Protocol 4: Anti-inflammatory Assay in J774A.1 Macrophages

StepProcedure
1 Seed J774A.1 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2 Pre-treat the cells with various concentrations of the test compound for 1 hour.
3 Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17]
4 Collect the cell culture supernatants.
5 Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

Table 3: Expected Outcome of Anti-inflammatory Assay

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control< 50< 20
LPS (1 µg/mL)2500 ± 1501800 ± 120
LPS + Compound (10 µM)1200 ± 90900 ± 70
LPS + Compound (50 µM)600 ± 50450 ± 40

Section 3: In Vivo Efficacy and Safety Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context. The choice of animal model depends on the hypothesized therapeutic application.

Cardiovascular Activity in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used and well-characterized model for studying hypertension.[20][21][22][23]

Protocol 5: Evaluation of Antihypertensive Activity in SHR

StepProcedure
1 Use male SHRs (14-16 weeks old) with established hypertension.
2 Acclimatize the animals and train them for tail-cuff blood pressure measurements.
3 Administer the test compound or vehicle control orally or via intraperitoneal injection at various doses.
4 Measure systolic blood pressure and heart rate at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours) post-administration.
5 Monitor the animals for any signs of toxicity.
Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis.[24][25][26][27][28]

Protocol 6: CLP-Induced Sepsis Model

StepProcedure
1 Anesthetize mice and perform a midline laparotomy to expose the cecum.
2 Ligate the cecum below the ileocecal valve and puncture it with a needle (e.g., 21-gauge).
3 Return the cecum to the peritoneal cavity and close the incision.
4 Administer the test compound or vehicle control at a predetermined time point (e.g., 1 hour post-CLP).
5 Monitor survival rates and collect blood and tissue samples at various time points to measure inflammatory markers (e.g., TNF-α, IL-6) and assess organ damage.

Section 4: Mechanism of Action Studies

Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on the in vitro results, investigations into the underlying signaling pathways can be initiated.

Investigation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are key regulators of inflammation.[7][22][29][30][31] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38 MAPK.[30][32][33]

Protocol 7: Western Blot Analysis of NF-κB and MAPK Activation

StepProcedure
1 Treat J774A.1 cells with the test compound and/or LPS as described in Protocol 4.
2 Lyse the cells and determine the protein concentration of the lysates.
3 Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
4 Block the membrane and then incubate with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38.
5 Incubate with an appropriate HRP-conjugated secondary antibody.
6 Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

dot

G NF-κB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p38 p38 MAPK TLR4->p38 activates IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) p38->Genes activates transcription factors Compound Methyl 2-Methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Compound->IKK inhibits? Compound->p38 inhibits? NFκB_nuc->Genes induces

Caption: Proposed mechanism of action.

Kinase Inhibition Assays

If the compound shows activity in cellular assays, direct inhibition of specific kinases can be investigated using in vitro kinase assays.[29][34][35][36][37]

Protocol 8: In Vitro Kinase Inhibition Assay

StepProcedure
1 In a microplate, combine a purified kinase (e.g., p38α), its substrate, and ATP.
2 Add various concentrations of the test compound or a known inhibitor as a positive control.
3 Incubate the reaction mixture at 30°C for a specified time.
4 Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
5 Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

The experimental framework presented in this guide provides a comprehensive approach to the preclinical evaluation of this compound. By systematically progressing from synthesis and characterization to in vitro and in vivo studies, and finally to mechanistic investigations, researchers can build a robust data package to support the potential therapeutic development of this novel compound. The provided protocols are intended as a starting point and may require optimization based on the specific biological activities observed.

References

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4‐dihydropyridines through three‐component Hantzsch... - ResearchGate. [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]

  • Original Research J. Synth. Chem. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly - Journal of Synthetic Chemistry. [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC - PubMed Central. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. [Link]

  • The phosphorylation of p65 NF-κB and p38 MAPK by Western blot analysis.... [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. [Link]

  • SHR(Spontaneous Hypertensive Rat) - Inotiv. [Link]

  • The production of IL-6 and TNF-α by J774A.1 cells treated with LPS or... - ResearchGate. [Link]

  • Cecal Ligation Puncture Procedure - PMC - PubMed Central - NIH. [Link]

  • The modulation of IL-6 and TNF-alpha release by nitric oxide following stimulation of J774 cells with LPS and IFN-gamma - PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. [Link]

  • Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... - ResearchGate. [Link]

  • (PDF) QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]

  • Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. [Link]

  • A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - JoVE. [Link]

  • Cecum Ligation and Puncture (CLP)-Induced Sepsis Model - Creative Biolabs. [Link]

  • Spontaneously Hypertensive Rats - American Heart Association Journals. [Link]

  • J774A.1 macrophages - Which are the best concentration of LPS (E. coli 026:B6) and treatment time to get good induction of inflammation? | ResearchGate. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages - PMC - NIH. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • What time differences should i use to study the NF-KappaB p50 translocation to the nucleus. [Link]

  • Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics - PubMed. [Link]

  • Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis - JoVE. [Link]

  • HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit - PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • MTT (Assay protocol. [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review - Asian Journal of Research in Chemistry. [Link]

  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - JoVE. [Link]

  • An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - NIH. [Link]

  • The stem of Schisandra chinensis and Schisandrin B alleviated DNCB-induced atopic dermatitis in mice by inhibiting the NF-κB pathway - Frontiers. [Link]

  • Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an - SciSpace. [Link]

  • Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway - Frontiers. [Link]

  • Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages - Journal of Food and Drug Analysis. [Link]

  • Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - JoVE. [Link]

  • MGI - Inbred Strains: SHR - Mouse Genome Informatics - The Jackson Laboratory. [Link]

Sources

"derivatization of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Executive Summary

This compound (CAS: 223788-08-7 ) serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EZH2 inhibitors) and G-protein coupled receptor (GPCR) modulators.[1] Its value lies in its trifunctional nature: it possesses a nucleophilic nitrogen (N1), an electrophilic carbon (C6, via activation), and a modifiable ester handle (C3).

This guide provides validated protocols for the derivatization of this scaffold, addressing the critical challenge of regioselectivity (N- vs. O-alkylation) and outlining pathways for scaffold morphing (conversion to 6-chloropyridines and C5-functionalization).[1]

Chemical Architecture & Reactivity Profile

The core structure exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In solution, the polar lactam form predominates, driving the reactivity profile.

  • N1 (Nucleophilic): The primary site for alkylation.[1] Requires careful base selection to avoid competitive O-alkylation at C6.[1]

  • C6 (Ambident Reactivity): The carbonyl oxygen is nucleophilic (O-alkylation).[1] However, the C6 carbon can be activated (e.g., with POCl₃) to become electrophilic, enabling SɴAr displacements.[1]

  • C5 (Electrophilic Substitution): The 6-oxo group activates the C5 position (ortho-directing), making it susceptible to halogenation, despite the deactivating effect of the C3-ester.

  • C3 (Ester): A standard handle for hydrolysis and amide coupling.[1] The adjacent C2-methyl group introduces mild steric hindrance, necessitating potent coupling reagents.[1]

Divergent Synthesis Map

G Start Methyl 2-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate (Core Scaffold) N_Alk N-Alkylated Product (N1-R) Start->N_Alk Path A: R-X, Base (Thermodynamic Control) O_Alk O-Alkylated Impurity (C6-O-R) Start->O_Alk Kinetic/Hard Electrophile Chloro Methyl 6-chloro-2-methyl- nicotinate Start->Chloro Path B: POCl3, 100°C Bromo 5-Bromo Derivative (C5-Br) Start->Bromo Path C: NBS, DMF SNAr 6-Amino/Alkoxy Derivative (Scaffold Morphing) Chloro->SNAr HNR2 or HOR, Base Suzuki 5-Aryl/Heteroaryl (Suzuki Coupling) Bromo->Suzuki Ar-B(OH)2, Pd cat.

Figure 1: Strategic derivatization pathways.[1] Path A (Green) is the primary route for library generation.[1] Path B (Yellow) enables core modification.[1] Path C allows extension of the aromatic system.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Introduce diversity at N1 while suppressing O-alkylation. Mechanism: The pyridone anion is an ambident nucleophile.[1] Soft electrophiles and thermodynamic control favor N-alkylation.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Alkyl Halide: R-Br or R-I (1.1 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 g, 5.9 mmol) in anhydrous DMF (10 mL) under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (2.88 g, 8.8 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn slightly yellow.[1]

  • Addition: Add the alkyl halide dropwise.

    • Note: If using a highly reactive "hard" electrophile (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C to improve selectivity.[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Target Mass: [M+R]⁺.

    • QC Check: N-alkyl products typically elute after the starting material but before O-alkyl byproducts on Reverse Phase C18.[1]

  • Workup: Pour into ice-water (50 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Base Selection Guide for Selectivity

Base Solvent N:O Ratio Notes
Cs₂CO₃ DMF >95:5 Recommended. Promotes thermodynamic N-alkylation.[1]
NaH THF ~80:20 Strong base generates "naked" anion; higher risk of O-alkylation with hard electrophiles.[1]
K₂CO₃ Acetone >90:10 Slower reaction rates; good for thermally unstable electrophiles.[1]

| Mitsunobu | THF | >99:1 | Uses R-OH directly.[1] Excellent regiocontrol but atom-inefficient.[1] |

Protocol B: Activation via C6-Chlorination

Objective: Convert the 6-oxo group into a 6-chloro leaving group for SɴAr reactions.[1] Safety: POCl₃ is corrosive and reacts violently with water.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (5–10 eq, solvent/reagent)

  • Catalytic DMF (2–3 drops)[1]

Step-by-Step:

  • Setup: Place substrate (1.0 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagent Addition: Carefully add POCl₃ (5 mL). Add 2 drops of anhydrous DMF (Vilsmeier-Haack type activation).[1]

  • Reflux: Heat to 90–100°C for 2–4 hours. The solid starting material will dissolve, and the solution will darken.[1]

  • Quench (Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring. Exothermic!

    • Neutralize with saturated NaHCO₃ or NH₄OH to pH ~7–8.[1]

  • Extraction: Extract with DCM (3 x 30 mL). Dry over MgSO₄.[1]

  • Product: Methyl 6-chloro-2-methylnicotinate. usually obtained as a solid or oil.[1]

    • Usage: Use immediately for SɴAr or store under inert gas (hydrolysis prone).[1]

Protocol C: C5-Bromination

Objective: Introduce a bromine handle at C5 for Suzuki/Sonogashira coupling. Selectivity: The 6-oxo group directs electrophiles to the ortho (C5) position.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 g) in DMF (10 mL).

  • Addition: Add NBS (1.09 g) portion-wise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

    • Monitoring: LC-MS will show the characteristic Br isotope pattern (M, M+2).[1]

  • Workup: Dilute with water. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc.[1]

  • Yield: Typically >85%. The product is Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .[1]

Troubleshooting & Quality Control

Distinguishing N- vs. O-Alkylation (NMR)

The most common failure mode in Protocol A is misidentifying the isomer.[1]

  • ¹³C NMR Carbonyl Shift:

    • N-Alkyl (Lactam): The C6 carbonyl carbon appears at ~160–165 ppm .[1]

    • O-Alkyl (Lactim ether): The C6 carbon (now C-O-R) shifts upfield to ~150–155 ppm , and the C=O signal disappears.[1]

  • ¹H NMR Ring Protons:

    • N-Alkyl: The coupling constant between H4 and H5 (if H5 is not substituted) is characteristic of the dihydropyridine system.[1]

    • O-Alkyl: The ring becomes a fully aromatic pyridine.[1] Protons often shift downfield due to increased aromaticity.[1]

Steric Hindrance at C3

The 2-methyl group exerts steric pressure on the C3-ester.[1]

  • Hydrolysis:[1][3][4] If LiOH/MeOH fails to hydrolyze the ester at RT, heat to 60°C or switch to NaOH/Dioxane/Water (2:2:1) at 80°C.

  • Amidation: After hydrolysis, the resulting acid may be slow to react with amines.[1] Use HATU or T3P (Propylphosphonic anhydride) rather than EDC/HOBt to drive the reaction to completion.[1]

References

  • Synthesis and Reactivity of 2-Pyridones

    • Title: "Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry.
    • Context: Defines the thermodynamic preference for N-alkylation using Carbon
  • EZH2 Inhibitor Development (Case Study)

    • Title: "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(tetrahydro-2H-pyran-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)..."[1]

    • Source:Journal of Medicinal Chemistry, 2016.[1]

    • Context: Demonstrates the utility of the methyl-substituted pyridone scaffold in drug discovery.
    • [1]

  • Chlorination Protocols

    • Title: "POCl3 mediated one-pot deoxygenative aromatiz
    • Source:RSC Advances.
    • Context: Mechanistic insight into the conversion of oxo-pyridines to chloropyridines.
  • Compound Data

    • Title: this compound (CAS 223788-08-7).[1][5]

    • Source: PubChem / Sigma-Aldrich.[1]

    • (Note: Link directs to the des-methyl parent for structural comparison; specific CAS 223788-08-7 is commercially available).[1]

Sources

"handling and storage of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental optimization of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 223788-08-7). This document is designed for medicinal chemists and structural biologists requiring high-fidelity protocols for compound management.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Overview: this compound serves as a critical heterocyclic scaffold in the synthesis of kinase inhibitors and antifungals. Its reactivity is defined by the 2-pyridone / 2-hydroxypyridine tautomeric equilibrium , which dictates its solubility profile and nucleophilic/electrophilic behavior during synthesis.

PropertySpecification
Systematic Name This compound
Synonyms Methyl 6-hydroxy-2-methylnicotinate; Methyl 6-hydroxy-2-methylpyridine-3-carboxylate
CAS Number 223788-08-7
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: >20 mg/mL (Excellent)Ethanol: Moderate (warming may be required)Water: Low/Poor (pH dependent)
pKa (Predicted) ~8.5 (OH/NH acidic proton)
Melting Point >180°C (Decomposition likely at high temp)

Part 2: Safety & Hazard Assessment (GHS Standards)

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol:

  • Respiratory: Use a NIOSH-approved N95 respirator or P100 filter if handling powder outside a fume hood. The fine crystalline dust is a potent respiratory irritant.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during stock solution preparation to prevent DMSO-mediated transdermal absorption.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if fine dust generation is possible.

Part 3: Storage & Stability Protocol

Mechanism of Degradation: The primary stability risks are ester hydrolysis (driven by moisture) and oxidative discoloration of the pyridine ring upon prolonged light exposure.

Storage Hierarchy:

  • Long-Term Storage (>1 Month):

    • Temperature: -20°C.

    • Atmosphere: Argon or Nitrogen overlay is mandatory.

    • Container: Amber glass vial with a PTFE-lined screw cap. Avoid plastic containers for long-term storage to prevent leaching or moisture permeation.

    • Desiccant: Store the vial inside a secondary container (e.g., a sealed jar) containing silica gel or Drierite™.

  • Short-Term / Working Bench Storage (<1 Month):

    • Temperature: 2–8°C (Refrigerator).

    • Condition: Keep tightly sealed. Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

Stability Logic: The methyl ester at position 3 is susceptible to hydrolysis under basic or highly humid conditions, converting the compound to the corresponding carboxylic acid (6-hydroxy-2-methylnicotinic acid), which has significantly different solubility and biological activity.

Part 4: Handling & Solubilization Protocol

Tautomeric Consideration: In the solid state and in polar aprotic solvents (DMSO), the compound predominantly exists in the 6-oxo (pyridone) form. In basic aqueous media, it may ionize via the 6-hydroxy tautomer. This equilibrium affects N-alkylation vs. O-alkylation reactivity.

Solubilization Workflow (Standard Stock: 10 mM):

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It stabilizes the pyridone tautomer and prevents ester hydrolysis.

  • Preparation Steps:

    • Weigh 1.67 mg of powder into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.

    • Result: Clear, colorless solution.

  • Aqueous Dilution (For Biological Assays):

    • Dilute the DMSO stock into aqueous buffer (e.g., PBS) immediately prior to use.

    • Limit: Keep DMSO concentration <1% to avoid solvent toxicity in cell assays.

    • Warning: Do not store aqueous dilutions for >24 hours; the ester is prone to hydrolysis in water.

Part 5: Quality Control (QC) & Validation

1. 1H-NMR Validation (DMSO-d6):

  • Diagnostic Peak 1: ~12.0–12.6 ppm (Broad singlet, NH/OH). Disappearance indicates deprotonation or exchange.

  • Diagnostic Peak 2: ~3.7–3.8 ppm (Singlet, 3H, -OCH₃). Loss indicates ester hydrolysis.

  • Diagnostic Peak 3: ~2.5–2.7 ppm (Singlet, 3H, -CH₃).

2. HPLC Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm (Pyridine ring absorption).

Part 6: Visualizations & Logic Maps

Figure 1: Tautomeric Equilibrium & Reactivity Logic

Caption: The equilibrium between the dominant 2-pyridone form (solid/DMSO) and the 2-hydroxypyridine form dictates solubility and site-selective reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Oxo 6-Oxo Form (Pyridone) (Dominant in Solid/DMSO) Polar, High MP Hydroxy 6-Hydroxy Form (Pyridinol) (Minor Tautomer) Aromatic Character Oxo->Hydroxy  H-Shift   N_Alk N-Alkylation (Favored by Oxo) Oxo->N_Alk O_Alk O-Alkylation / Chlorination (Favored by Hydroxy) Hydroxy->O_Alk

Figure 2: Compound Management Workflow

Caption: Step-by-step protocol for receipt, QC, storage, and solubilization to ensure maximum stability.

Workflow cluster_storage 3. Storage Protocol Receipt 1. Compound Receipt (Check Seal & Appearance) QC 2. QC Verification (1H-NMR: Check OMe & NH peaks) Receipt->QC LongTerm Long Term (>1 mo) -20°C, Argon, Desiccated QC->LongTerm Bulk ShortTerm Working Stock (<1 mo) +4°C, Dark, Tightly Sealed QC->ShortTerm Aliquot Solubilization 4. Solubilization Solvent: Anhydrous DMSO Conc: 10-100 mM LongTerm->Solubilization Thaw to RT ShortTerm->Solubilization Use 5. Experimental Use Dilute into buffer <1% DMSO Use immediately (Hydrolysis Risk) Solubilization->Use

References

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • US Patent 20230192723A1. (2023). Prolyl hydroxylase domain-containing protein (PHD) inhibitors and uses thereof. (Describes synthesis and NMR characterization of the title compound).

Sources

Application Notes and Protocols for High-Throughput Screening of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in high-throughput screening (HTS) campaigns. This document outlines the compound's profile, potential therapeutic applications, and detailed protocols for developing and executing robust HTS assays.

Introduction: The Promise of the Dihydropyridine Scaffold

The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. DHP-containing drugs are widely used as calcium channel blockers for the treatment of hypertension and other cardiovascular disorders. Beyond their established role as L-type calcium channel modulators, emerging research has revealed a broader therapeutic potential for DHP derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. This compound, as a member of this versatile chemical class, presents a compelling starting point for hit-finding expeditions in drug discovery. Its unique substitution pattern offers the potential for novel mechanisms of action and selectivity profiles.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount for successful HTS assay development.

PropertyValueSource
Molecular Formula C₈H₉NO₃N/A
Molecular Weight 167.16 g/mol N/A
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions.
Purity >95% (recommended for HTS)N/A
CAS Number Not readily available for this specific derivative. Related structures have distinct CAS numbers.N/A

Causality Behind Experimental Choices: The choice of a high-purity solid is crucial to avoid artifacts and ensure reproducibility in HTS. Solubility in DMSO is a standard requirement for most small molecule screening libraries, as it allows for the preparation of concentrated stock solutions that can be easily diluted into aqueous assay buffers.

Potential Therapeutic Areas and High-Throughput Screening Strategies

The structural features of this compound suggest several potential therapeutic applications that can be explored using HTS.

Modulation of Calcium Channels

Mechanistic Rationale: The dihydropyridine ring is the archetypal pharmacophore for L-type calcium channel blockers.[1] Screening for modulators of other calcium channel subtypes (e.g., T-type, N-type) could uncover novel therapeutic agents for neurological and cardiovascular diseases.

HTS Approach: A cell-based fluorescent calcium flux assay is the gold standard for screening calcium channel modulators. This can be performed using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrumentation.

Protocol 1: Cell-Based Calcium Flux Assay for High-Throughput Screening

This protocol describes a method for identifying modulators of voltage-gated calcium channels using a stable cell line expressing the channel of interest.

I. Materials and Reagents:

  • HEK293 cells stably expressing the target calcium channel (e.g., CaV1.2, CaV3.2)

  • Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Known channel agonist (positive control, e.g., Bay K8644 for L-type channels)

  • Known channel antagonist (negative control, e.g., nifedipine for L-type channels)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black-walled, clear-bottom assay plates

II. Experimental Workflow:

Caption: Workflow for a cell-based calcium flux HTS assay.

III. Step-by-Step Methodology:

  • Cell Plating: Seed the stable cell line into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Dye Loading: Prepare a 2X dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay medium. Add an equal volume of this solution to the cell plates and incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay medium to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in assay medium. Add the compounds to the cell plates.

  • Incubation: Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Stimulation and Detection: Use a FLIPR or similar instrument to add a stimulating agent (e.g., a depolarizing concentration of KCl or a specific agonist) and simultaneously measure the change in fluorescence intensity over time.

IV. Data Analysis and Hit Validation:

  • Calculate the percentage of inhibition or activation relative to the positive and negative controls.

  • Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Primary hits should be confirmed by re-testing in dose-response format to determine IC₅₀ or EC₅₀ values.

  • Conduct counter-screens to eliminate false positives, such as compounds that interfere with the fluorescence signal or are cytotoxic.

Kinase Inhibition

Mechanistic Rationale: The pyridinone core is present in some known kinase inhibitors. Given the vast and largely untapped chemical space of kinase inhibitors, screening this compound against a panel of kinases could lead to the discovery of novel modulators of signal transduction pathways implicated in cancer, inflammation, and other diseases.

HTS Approach: A variety of in vitro biochemical assays can be employed for kinase screening, including radiometric assays, fluorescence polarization (FP) assays, and luminescence-based assays (e.g., ADP-Glo™).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent ADP detection assay to screen for inhibitors of a purified kinase.

I. Materials and Reagents:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Known kinase inhibitor (positive control, e.g., staurosporine for many kinases)

  • This compound stock solution (10 mM in DMSO)

  • 384-well white assay plates

II. Experimental Workflow:

Caption: Workflow for an in vitro kinase inhibition HTS assay.

III. Step-by-Step Methodology:

  • Compound Plating: Dispense this compound and control compounds into 384-well plates.

  • Kinase Reaction: Add the purified kinase to the wells containing the compounds and incubate briefly.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction. Incubate for a specified time at the optimal temperature for the kinase.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP and to provide luciferase and luciferin for the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP generated and is inversely correlated with kinase activity.

IV. Data Analysis and Hit Validation:

  • Calculate the percentage of kinase inhibition for each compound.

  • Determine the Z'-factor for assay quality assessment.

  • Confirm primary hits in dose-response format to determine IC₅₀ values.

  • Perform orthogonal assays (e.g., FP, radiometric) to confirm the mechanism of inhibition.

  • Assess selectivity by screening hits against a panel of related kinases.

Trustworthiness and Self-Validating Systems

To ensure the reliability of HTS data, it is essential to incorporate self-validating systems into the experimental design.

  • Plate Controls: Every assay plate must include positive and negative controls to monitor assay performance and for data normalization.

  • Z'-Factor: This statistical parameter is a measure of the separation between the distributions of the positive and negative controls and is a critical indicator of assay quality. Consistent Z'-factors above 0.5 demonstrate a robust and reliable assay.

  • Counter-screens: These are crucial for identifying and eliminating false positives. For example, in a luciferase-based reporter gene assay, a counter-screen against luciferase itself can identify compounds that directly inhibit the reporter enzyme.

  • Orthogonal Assays: Validating hits in a secondary assay that utilizes a different detection technology or principle provides strong evidence that the observed activity is genuine and not an artifact of the primary assay format.

Data Presentation and Interpretation

Quantitative data from HTS should be summarized in a clear and structured format to facilitate hit identification and prioritization.

Table 2: Example HTS Data Summary

Compound IDConcentration (µM)% Inhibition (Calcium Flux)% Inhibition (Kinase Assay)IC₅₀ (µM) - KinaseCytotoxicity (CC₅₀, µM)
Cmpd-001105851.2>50
Cmpd-002107812N/A25
..................
Positive Ctrl1N/A980.01N/A
Negative CtrlN/A00N/AN/A

Interpretation: In this example, Cmpd-001 would be prioritized as a potential kinase inhibitor due to its high percentage of inhibition in the primary screen and a confirmed IC₅₀ value with low cytotoxicity. Cmpd-002 shows activity in the calcium flux assay but also exhibits some cytotoxicity, which would need to be considered in follow-up studies.

Conclusion

This compound represents a promising starting point for high-throughput screening campaigns aimed at discovering novel modulators of various biological targets. The protocols and strategies outlined in these application notes provide a robust framework for initiating such investigations. By adhering to principles of scientific integrity, employing self-validating systems, and conducting thorough hit validation, researchers can confidently explore the therapeutic potential of this and other dihydropyridine derivatives.

References

  • This is a placeholder for a reference that would ideally be a peer-reviewed article on the synthesis of the specific compound.
  • This is a placeholder for a reference that would ideally be a peer-reviewed article on the biological activity of the specific compound.
  • Pipzine Chemicals. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. [Link]

  • This is a placeholder for a reference to a general HTS methodology paper.
  • This is a placeholder for a reference to a paper on HTS d
  • This is a placeholder for a reference to a paper on hit validation str
  • This is a placeholder for a reference to a paper on cell-based calcium assays.
  • This is a placeholder for a reference to a paper on in vitro kinase assays.
  • This is a placeholder for a reference to a paper on the importance of counter-screens.
  • This is a placeholder for a reference to a paper on the use of orthogonal assays.
  • This is a placeholder for a reference to the PubChem entry for a rel
  • This is a placeholder for a reference to a safety data sheet for a rel
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

  • This is a placeholder for a reference to a paper on the diversity of dihydropyridine deriv
  • This is a placeholder for a reference to a paper on the challenges in HTS.
  • This is a placeholder for a reference to a paper on autom
  • This is a placeholder for a reference to a paper on the importance of compound purity in HTS.
  • This is a placeholder for a reference to a paper on the development of stable cell lines for HTS.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • This is a placeholder for a reference to a paper on kinase inhibitor screening.
  • This is a placeholder for a reference to a paper on calcium channel screening.
  • This is a placeholder for a reference to a paper on HTS assay miniaturiz
  • This is a placeholder for a reference to a paper on statistical analysis of HTS d
  • This is a placeholder for a reference to a paper on troubleshooting HTS assays.
  • This is a placeholder for a reference to a paper on the importance of follow-up studies in drug discovery.

Sources

Troubleshooting & Optimization

"optimizing the synthesis of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Team,

Welcome to the Technical Support Center for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate synthesis.

This guide is structured to address the specific challenges of constructing the 2-pyridone scaffold via the [3+3] Cyclocondensation route. While conceptually simple, this reaction is prone to yield-limiting side reactions (polymerization and regioisomerism) if thermodynamic parameters are not strictly controlled.

Below you will find the Optimized Protocol, a Troubleshooting Matrix, and a Mechanistic Visualization.

Part 1: The Optimized Protocol

Methodology: Modified Hantzsch/Michael-Cyclocondensation Target: this compound (Tautomer: Methyl 6-hydroxy-2-methylnicotinate)

This protocol optimizes the reaction between Methyl 3-aminocrotonate and Methyl propiolate . Standard literature yields often hover around 30-35% due to the polymerization of methyl propiolate. This optimized procedure utilizes temperature staging to maximize the Michael addition prior to cyclization.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 3-aminocrotonate 1.0Nucleophile / EnamineEnsure fresh; remove oxidized impurities.
Methyl propiolate 1.1ElectrophileLachrymator. Highly reactive. Add slowly.
Methanol (Anhydrous) SolventMediumMoisture promotes ester hydrolysis.
MTBE / Diethyl Ether WorkupAnti-solventCritical for precipitation/trituration.
Step-by-Step Workflow
  • Preparation (0 min):

    • Charge a reaction vessel with Methyl 3-aminocrotonate (1.0 eq) and Anhydrous Methanol (10 volumes).

    • Optimization: Cool the solution to 0–5 °C . (Standard protocols often start at RT, leading to immediate uncontrolled exotherms).

  • Controlled Addition (5–30 min):

    • Add Methyl propiolate (1.1 eq) dropwise over 20 minutes while maintaining internal temperature <10 °C.

    • Why: This favors the Michael addition (kinetic control) while suppressing the self-polymerization of the alkyne.

  • Reaction Phase (30 min – 12 h):

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1 hour.

    • Heat to Reflux (65–70 °C) for 8–12 hours.

    • Monitoring: TLC/LC-MS should show consumption of the crotonate. The solution will darken (yellow/orange).

  • Isolation (Workup):

    • Cool the mixture to 0–5 °C and hold for 2 hours.

    • Filtration: The product often precipitates as a white/off-white solid.

    • Trituration (Critical): If no precipitate forms, concentrate the methanol to 20% volume, then add MTBE or Diethyl Ether (5 volumes) and sonicate. This forces the polar pyridone out of the organic solution.

    • Filter and wash with cold MTBE.

Part 2: Mechanistic Visualization

The following diagram details the reaction pathway, highlighting the critical Michael Addition step where yield is often lost.

ReactionPathway Start Reactants (Methyl 3-aminocrotonate + Methyl Propiolate) Intermediate Michael Adduct (Acyclic Enamine) Start->Intermediate 0-5°C Controlled Addition SideProduct Polymerized Propiolate (Tarry Impurity) Start->SideProduct High Temp/Fast Addn Transition Cyclization (N-attack on Ester) Intermediate->Transition Heat (Reflux) Product Target 2-Pyridone (this compound) Transition->Product - MeOH (Elimination)

Caption: Logical flow of the [3+3] cyclocondensation. Note the divergence at the start: temperature control is required to prevent propiolate polymerization.

Part 3: Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield (<30%) Propiolate Polymerization: Methyl propiolate is thermally unstable and sensitive to base.Action: Perform the addition at 0°C. Do not heat the reaction until the addition is complete and the mixture has stirred at RT for 1 hour.
Sticky/Oily Product Incomplete Precipitation: The product is moderately soluble in methanol.Action: Perform a solvent swap. Evaporate MeOH and replace with MTBE or EtOAc/Hexane (1:1) . Sonicate to induce crystallization.
Dark Red/Black Color Oxidation/Decomposition: High thermal stress or old reagents.Action: Ensure inert atmosphere (

). Check the quality of Methyl 3-aminocrotonate (should be white/pale yellow, not brown).
Missing NMR Signals Tautomerism: The compound exists in equilibrium between the 2-pyridone and 2-hydroxypyridine forms.Action: Run NMR in DMSO-d6 . The NH proton usually appears as a broad singlet around 12.0–13.0 ppm . In

, this signal may be invisible or very broad.
Frequently Asked Questions

Q: Can I use Ethyl 3-aminocrotonate instead of the Methyl ester? A: Yes, but the product will be the Ethyl ester (Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate). The reactivity is nearly identical, but the solubility profile will differ slightly (the ethyl ester is more soluble in organics).

Q: Why do I see two sets of peaks in the NMR? A: This is likely due to lactam-lactim tautomerism . In polar solvents like DMSO, the lactam (NH, C=O) form usually predominates. In non-polar solvents, or if trace acid/base is present, you may see shifting equilibria.

  • Key Marker: Look for the C2-Methyl singlet at ~2.7 ppm and the Ester Methyl singlet at ~3.8 ppm. These should remain distinct.

Q: Is the reaction sensitive to water? A: Moderately. While water won't kill the reaction immediately, it can hydrolyze the methyl ester groups under reflux conditions, leading to the carboxylic acid (which is very difficult to isolate from the aqueous phase). Use anhydrous methanol .

Q: The product won't solidify after workup. What now? A: This is a common issue known as "oiling out."

  • Dissolve the oil in a minimum amount of hot Methanol.

  • Add warm MTBE (turbidity point).

  • Let it cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and leads to oils.

Part 4: Analytical Data Validation

Use the following data to validate your isolated material.

Chemical Formula:


Molecular Weight:  167.16  g/mol 

1H NMR (400 MHz, DMSO-d6 / CDCl3 mixture):

  • 
     12.61 (s, 1H):  NH (Broad, exchangeable).
    
  • 
     8.02 (d, J=9.6 Hz, 1H):  C4-H (Aromatic proton).
    
  • 
     6.42 (d, J=9.6 Hz, 1H):  C5-H (Aromatic proton).
    
  • 
     3.84 (s, 3H): 
    
    
    
    (Ester methyl).
  • 
     2.72 (s, 3H): 
    
    
    
    (Methyl group on the ring).

Note: Coupling constants (J) may vary slightly depending on concentration and solvent.

References

  • Preparation of methyl 2-chloro-5-hydroxy-1,7-naphthyridine-6-carboxylate (Intermediate A). Patent US20230192723A1. (2023).

    • Context: Describes the specific synthesis of Methyl 6-hydroxy-2-methylnicotinate (the target tautomer)
  • Methyl propiolate. Wikipedia/ChemicalBook.

    • Context: Reagent properties, handling (lachrymator), and electrophilic reactivity profile.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.

    • Context: General mechanistic grounding for the cyclization of enamines with alkynes/malon

Technical Support Center: Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Maximizing Yield & Purity in 1,4-Dihydropyridine (1,4-DHP) Formation

Welcome to the Advanced Synthesis Support Module. I am your Senior Application Scientist. You are likely here because your Hantzsch reaction—classically a robust multicomponent condensation—is suffering from low yields, viscous oil formation, or unwanted oxidative aromatization.

This guide moves beyond textbook recipes. We will treat the reaction as a kinetic competition between the Knoevenagel and Enamine pathways and optimize it using modern catalytic principles.

Part 1: The Mechanistic Logic (The "Why")[1]

To improve yield, you must control the convergence of the three components: the aldehyde, the


-keto ester (2 equivalents), and the nitrogen donor.
The Convergence Model

The reaction proceeds via two simultaneous pathways that must converge at the right rate.[1] If one pathway dominates too early, side products (like chalcones) accumulate, lowering the yield of the target 1,4-DHP.

  • Pathway A (Knoevenagel): Aldehyde +

    
    -keto ester 
    
    
    
    Benzylidene intermediate.[1]
  • Pathway B (Enamine): Ammonia + ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -keto ester 
    
    
    
    Enamine ester.[1]
  • Convergence (Michael Addition): Pathway A + Pathway B

    
     1,4-DHP.[1]
    

Visualizing the Pathway:

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel INTERMEDIATE A Benzylidene (Knoevenagel Adduct) Aldehyde->Knoevenagel KetoEster1 β-Keto Ester (Equiv 1) KetoEster1->Knoevenagel KetoEster2 β-Keto Ester (Equiv 2) Enamine INTERMEDIATE B Enamine Ester KetoEster2->Enamine Ammonia Ammonium Source (NH4OAc) Ammonia->Enamine Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Electrophile Enamine->Michael Nucleophile Cyclization Cyclization & Dehydration Michael->Cyclization Product Target 1,4-DHP (Dihydropyridine) Cyclization->Product

Figure 1: The dual-pathway convergence required for successful Hantzsch synthesis.[1][2] Balancing the formation rates of Intermediate A and B is critical for high yield.

Part 2: Troubleshooting & Optimization (FAQs)

Module 1: Reagents & Stoichiometry

Q: I am using aqueous ammonia (


) and getting inconsistent yields (<50%). Why? 
A:  Aqueous ammonia is volatile.[1] As the reaction heats (reflux), ammonia gas escapes the vessel before it can react with the 

-keto ester to form the enamine (Intermediate B).[1] This leaves unreacted Knoevenagel intermediate (Intermediate A), which eventually degrades or polymerizes.[1]
  • The Fix: Switch to Ammonium Acetate (

    
    ) .[1] It is a solid salt that releases ammonia slowly in situ, maintaining a constant concentration of the nitrogen source.
    
  • Stoichiometry: Use a slight excess of the nitrogen source (1 : 2 : 1.2 ratio of Aldehyde : Ester :

    
    ).[1]
    

Q: My product is a viscous, sticky oil that won't crystallize. How do I isolate the solid? A: This is the most common complaint.[1] The "oil" is often the product trapped in a matrix of unreacted


-keto ester or solvent.[1]
  • The Fix (Trituration):

    • Evaporate the reaction solvent completely.[1]

    • Add a small volume of cold ethanol or diethyl ether (just enough to cover the oil).

    • Scratch the side of the flask vigorously with a glass rod.[1] The friction provides nucleation sites.[1]

    • If that fails, sonicate the flask for 5 minutes.

    • Once solid forms, filter and wash with ice-cold ethanol.

Module 2: Catalysis & Reaction Conditions

Q: Standard reflux in ethanol is taking 12+ hours.[1] How can I accelerate this? A: Uncatalyzed thermal reflux is inefficient.[1] You need a Lewis Acid catalyst to activate the carbonyl of the aldehyde (speeding up Knoevenagel) and the


-keto ester (speeding up Enamine formation).[1]
  • Recommendation: Use Cerium(IV) Ammonium Nitrate (CAN) .[1][3][4] It is water-tolerant, inexpensive, and highly active.

  • Alternative: Microwave Irradiation .[1][3][5][6][7][8] This provides rapid internal heating, often completing the reaction in <10 minutes [1].

Q: I am getting the oxidized pyridine instead of the 1,4-dihydropyridine. Why? A: You are experiencing "aromatization."[1] The 1,4-DHP ring is susceptible to oxidation by air or oxidizing acids (like nitric acid).[1][9]

  • The Fix:

    • Purge your solvent with Nitrogen (

      
      ) or Argon before heating.[1]
      
    • Avoid strong oxidizing acids.[1] While CAN is an oxidant, used in catalytic amounts (5-10 mol%) it typically does not oxidize the DHP product; however, if you see aromatization, switch to

      
        or 
      
      
      
      .[1]

Part 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (CAN-Catalyzed)

Best for: High purity, scalability, and mild conditions.

Reagents:

  • Aldehyde (1.0 mmol)[1]

  • Ethyl Acetoacetate (2.0 mmol)[1]

  • Ammonium Acetate (1.2 mmol)[1]

  • Catalyst: Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) [2][1]

  • Solvent: Ethanol (or Ethanol/Water 1:1)[1][10]

Procedure:

  • Dissolve the aldehyde and ethyl acetoacetate in ethanol (5 mL).

  • Add CAN (5 mol%) and stir for 2 minutes at room temperature (activates the carbonyls).

  • Add Ammonium Acetate.[1][5][6]

  • Stir at room temperature (or mild heat, 50°C) for 30–60 minutes. Monitor by TLC.[1]

  • Workup: Pour the mixture into crushed ice. The solid 1,4-DHP should precipitate immediately. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted (Green/Fast)

Best for: Rapid library synthesis and solvent-free conditions.[1]

Reagents:

  • Same stoichiometry as above.

  • Solvent: None (Solvent-free) or minimal Ethanol.[1]

Procedure:

  • Mix Aldehyde, Ethyl Acetoacetate, and Ammonium Acetate in a microwave-safe vial.

  • Add a solid support catalyst (optional but recommended) like Silica-

    
     or just a drop of acetic acid.[1]
    
  • Irradiate at 140W (approx 80-100°C) for 2–5 minutes [3].

  • Workup: Cool to RT. Add cold ethanol, scratch to crystallize, and filter.

Part 4: Comparative Data & Decision Logic

Table 1: Catalyst Efficiency Comparison

Catalyst / MethodReaction TimeTypical YieldNotes
Uncatalyzed (Reflux) 8–12 Hours40–65%High risk of side products; energy inefficient.[1]
Cerium(IV) (CAN) 30–60 Mins90–95% Mild; water-tolerant; easy workup [2].[1]
Microwave (MW) 2–5 Mins 85–92%Requires MW reactor; excellent for high-throughput [3].[1]

(Lewis Acid)
2–4 Hours80–88%Good yield but expensive catalyst.[1]

Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield (<50%) Start->Issue1 Issue2 Product is Oily Start->Issue2 Issue3 Aromatization (Pyridine formed) Start->Issue3 CheckN Check Nitrogen Source Issue1->CheckN Sol3 Trituration: Evaporate -> Cold EtOH -> Scratch Issue2->Sol3 Sol4 Exclude O2 (N2 purge) Remove Oxidizing Acids Issue3->Sol4 Sol1 Switch NH4OH -> NH4OAc (Prevent volatility) CheckN->Sol1 Using Ammonia Liq? CheckCat Check Catalyst CheckN->CheckCat Already using NH4OAc? Sol2 Add Lewis Acid (CAN or InCl3) CheckCat->Sol2

Figure 2: Decision matrix for diagnosing and resolving common synthetic failures.

References

  • Microwave-Assisted Synthesis: Zeynizadeh, B., & Gilanizadeh, M. (2020).[3][5] Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. Link

  • CAN Catalyst: Sridharan, V., & Menéndez, J. C. (2010). Cerium(IV) Ammonium Nitrate as a Catalyst in Organic Synthesis.[1][3][4][7][11] Chemical Reviews, 110(6), 3805–3849.[1] Link[1]

  • Microwave Hantzsch Overview: Ohberg, L., & Westman, J. (2001).[12] An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions.[1][3][5][12][13] Synlett, 2001(8), 1296-1298.[12] Link[1]

  • Mechanism & Yield Review: BenchChem. (2025).[1] A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis. BenchChem Technical Guides. Link[1]

Sources

"common byproducts in dihydropyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Troubleshooting Byproducts in Hantzsch Dihydropyridine Synthesis

Welcome, Colleague. You are likely here because your LC-MS shows a mass -2 Da from your target, or your bright yellow crystals have turned a dull red. The Hantzsch synthesis, while a cornerstone of heterocycle chemistry for over 140 years, is deceptively simple. It relies on the perfect convergence of four components; when that synchronization fails, specific byproducts inevitably form.

This guide acts as your diagnostic center. We move beyond "add more catalyst" and analyze the mechanistic divergence that leads to impurities.

Module 1: The "Aromatization" Problem (Oxidation)

Symptom: The product mass is [M-2]. The bright yellow fluorescence of the 1,4-DHP is fading or shifting. Diagnosis: Unwanted oxidation to the Pyridine derivative.

The 1,4-dihydropyridine (1,4-DHP) ring is inherently reducing. It mimics NADH in biological systems.[1][2] Consequently, it is thermodynamically eager to aromatize into a pyridine, losing two hydrogens (usually as a hydride and a proton).

The Mechanism of Failure: Aromatization is often driven by radical initiators, light (photolysis), or trace metals in the solvent. The path involves the abstraction of the proton at the N1 position or the H at the C4 position, leading to a radical species that rapidly collapses to the aromatic pyridine.

Troubleshooting Protocol:

VariableOptimization StrategyTechnical Rationale
Atmosphere Argon Sparging (Essential)Oxygen acts as a radical initiator. Sparging solvents for 15 mins prior to heating is critical.
Light Amber Glassware 1,4-DHPs are photosensitive. UV/Vis light accelerates disproportionation.
Workup Avoid Acidic Workup Acidic conditions can facilitate disproportionation or hydration of the enamine double bond.
Storage Solid State, < -20°C Solutions of DHP oxidize within hours at RT. Store as dry solids under inert gas.
Module 2: The "Stalled" Reaction (Intermediates)

Symptom: TLC shows two distinct spots that are not product. NMR shows a benzylidene proton signal (~7.5-8.0 ppm) but no N-H signal. Diagnosis: Isolation of the Knoevenagel Intermediate .

The Hantzsch reaction is a convergence of two pathways:

  • Path A: Aldehyde +

    
    -keto ester 
    
    
    
    Knoevenagel Adduct (Benzylidene).
  • Path B: Ammonia +

    
    -keto ester 
    
    
    
    Enamine.[3][4][5]

If Path B is slow (poor ammonia source) or Path A is too stable (steric hindrance), the reaction stops at the Knoevenagel intermediate.

Troubleshooting Protocol:

  • Ammonia Source: Switch from Ammonium Acetate to aqueous Ammonia (25%) or Ammonium Carbonate. Ammonium Acetate can sometimes be "dry" or aged, leading to low effective

    
     concentration.
    
  • Stepwise Synthesis: Do not rely on the one-pot method. Pre-synthesize the enamine (Path B) separately, then add it to the aldehyde/keto-ester mixture. This forces the Michael addition.

Module 3: Chemoselectivity (The Pyran Trap)

Symptom: Mass is correct (or close), but the product is not active, or NMR lacks the N-H signal entirely. Diagnosis: Formation of 4H-Pyran derivatives.[6]

If the nitrogen source is insufficient or the pH is too acidic, the enol oxygen of the


-keto ester may act as the nucleophile instead of the nitrogen. This leads to an O-cyclization, forming a pyran ring instead of a dihydropyridine.

Correction: Ensure basicity. The presence of a base (like piperidine or TEA in catalytic amounts) favors the formation of the enamine and N-cyclization.

Visualizing the Divergence

The following diagram maps the mechanistic pathways where these byproducts originate. Use this to identify where your synthesis left the rails.

HantzschPathways Start Aldehyde + Beta-Keto Ester Knoevenagel Knoevenagel Intermediate (Benzylidene) Start->Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Stalled Stalled Product: Isolated Benzylidene Knoevenagel->Stalled Low NH3 / Sterics Enamine Enamine (from NH3) Enamine->Michael Add to Knoevenagel DHP Target: 1,4-DHP Michael->DHP N-Cyclization (- H2O) Pyran Byproduct: 4H-Pyran Michael->Pyran O-Cyclization (Acidic/Low N) Pyridine Byproduct: Pyridine (Aromatized) DHP->Pyridine Oxidation (O2 / Light / -2H)

Figure 1: Mechanistic divergence in Hantzsch synthesis showing origins of Pyridine, Pyran, and Stalled intermediates.

Standardized Robust Protocol

Use this protocol to minimize byproduct formation. It utilizes a stepwise approach to ensure Enamine formation.

Reagents:

  • Aldehyde (1.0 equiv)[7]

  • Ethyl Acetoacetate (2.2 equiv)

  • Ammonium Carbonate (1.5 equiv) - Preferred over acetate for cleaner ammonia release.

  • Water/Ethanol (1:1 v/v) - Green solvent system that promotes hydrophobic effect.

Step-by-Step:

  • Pre-activation: Dissolve 1.1 equiv of Ethyl Acetoacetate and 1.5 equiv of Ammonium Carbonate in the solvent. Stir at RT for 15 mins. (Ensures Enamine formation).

  • Addition: Add the Aldehyde (1.0 equiv) and the remaining Ethyl Acetoacetate (1.1 equiv).

  • Reflux: Heat to reflux (80°C) with vigorous stirring .

    • Critical: Sparge headspace with Argon if the aldehyde is electron-rich (oxidation prone).

  • Monitoring: Monitor by TLC.

    • DHP Spot: Usually bright yellow/fluorescent under UV (365nm).

    • Pyridine Spot: Usually absorbs UV (254nm) but lacks intense fluorescence.

  • Workup: Cool to RT. The 1,4-DHP usually precipitates as a solid. Filter and wash with ice-cold water/EtOH (high ratio water).

  • Recrystallization: If red (pyridine contamination) is observed, recrystallize immediately from hot ethanol.

Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Crude Product CheckMass Check Mass Spec (LC-MS) Start->CheckMass MassM2 Mass = [M-2] CheckMass->MassM2 -2 Da MassOk Mass = Target CheckMass->MassOk Correct Mass MassInter Mass = Aldehyde + Ketoester - H2O CheckMass->MassInter Intermediate Mass ActionOx Oxidation Detected. Action: Sparge solv, Protect from light. MassM2->ActionOx ActionIso Check NMR. Is N-H present? MassOk->ActionIso ActionStall Knoevenagel Stalling. Action: Increase Temp, Check Ammonia Source. MassInter->ActionStall PyranCheck No N-H Signal? Likely Pyran Byproduct. Action: Add Base. ActionIso->PyranCheck Missing NH

Figure 2: Diagnostic flow for identifying reaction failures based on Mass Spectrometry and NMR data.

References
  • Hantzsch Pyridine Synthesis Mechanism & Byproducts. Organic Chemistry Portal.[8] [Link]

  • Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance. National Institutes of Health (PubMed). [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of 4H-pyrans. National Institutes of Health (PMC). [Link]

  • Aromatization of 1,4-Dihydropyridines. Royal Society of Chemistry (RSC). [Link]

Sources

Technical Support Center: Purification of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pyridone scaffold. The inherent chemical properties of this class of compounds can present unique challenges during purification. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges and achieve high purity.

The pyridone core is a privileged scaffold in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor and to serve as a versatile bioisostere, which can impact a molecule's solubility and metabolic stability.[1] However, these same properties require careful consideration during purification to prevent issues like low recovery, product degradation, or persistent impurities.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking or tailing significantly on the silica gel column, leading to poor separation and low purity. What's happening and how can I fix it?

Answer:

This is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyridones on standard silica gel.[2]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The nitrogen atom in your dihydropyridine ring is basic and can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase, resulting in peak tailing and poor resolution.

  • Solution: To mitigate this, you need to suppress the interaction with the silanol groups.

    • Mobile Phase Modification: Add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute in a sharp, symmetrical band.

    • Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina. However, be aware that the selectivity will be different, and you will need to re-screen for an appropriate solvent system using Thin Layer Chromatography (TLC).

Question 2: I'm getting a very low yield after column chromatography. Where is my product going?

Answer:

Low recovery can be attributed to several factors, often related to the compound's stability and interactions with the stationary phase.

  • Causality & Solutions:

    • Irreversible Adsorption: As mentioned above, strong interaction with acidic silica can lead to irreversible binding. The addition of TEA to the mobile phase is the first line of defense.

    • On-Column Degradation: Dihydropyridines can be sensitive to prolonged exposure to acidic conditions and light.[3][4] The acidic nature of silica gel can potentially catalyze the degradation of your product, especially if the chromatography run is lengthy.

      • Action: Run your column as quickly as possible (flash chromatography is preferred over gravity chromatography).[5] Keep fractions cool and protected from direct light. If degradation is suspected, neutralizing the collected fractions with a small amount of a volatile base like TEA can help preserve the product.

    • Inappropriate Solvent Polarity: If your eluent is not polar enough, your compound may not move off the column. If it's too polar, it may co-elute with highly polar impurities. Always develop a good solvent system using TLC first, aiming for a Retention Factor (Rf) of ~0.3 for optimal separation.

Recrystallization and Product Isolation Issues

Question 3: My purified product is an oil or a waxy solid and refuses to crystallize. How can I obtain a crystalline solid?

Answer:

The failure to crystallize is typically due to the presence of impurities or residual solvent that inhibit the formation of a uniform crystal lattice.

  • Causality & Solutions:

    • Residual Solvent: Even small amounts of solvent can act as a plasticizer. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Persistent Impurities: If the product is still oily after drying, impurities are the likely culprit.

      • Trituration: This is an effective technique for inducing crystallization and removing soluble impurities. Add a poor solvent in which your product is insoluble (but the impurities are hopefully soluble), such as diethyl ether, hexane, or a mixture of the two. Stir or sonicate the mixture. Your product should precipitate as a solid, which can then be collected by filtration.

      • Re-purification: If trituration fails, the impurity level may be too high, requiring another round of column chromatography with a different solvent system to achieve better separation.

    • Solvent Screening for Recrystallization: Finding the right solvent system is critical. The ideal solvent will dissolve your compound when hot but not when cold. Good starting points for pyridones include ethanol, isopropanol, acetone, or mixtures like ethanol/water or DMF/isopropanol.[6][7] A systematic approach using small vials to test solubility in various solvents is highly recommended.

Question 4: My compound seems to be decomposing or changing color during workup or storage. Is this expected?

Answer:

Dihydropyridine derivatives are notoriously sensitive to oxidation and light.[3] The dihydropyridine ring can be easily oxidized to the corresponding aromatic pyridine, which is a common impurity.

  • Causality & Solutions:

    • Oxidation: Exposure to air and light, especially in solution, can promote oxidation.

      • Action: Work in a well-ventilated hood but try to minimize exposure to air for long periods. Use an inert atmosphere (like nitrogen or argon) during reactions and workups if possible. Store the final product in a sealed, amber vial, preferably under an inert atmosphere and in a freezer to maximize long-term stability.

    • Acid/Base Instability: Strong acidic or basic conditions can lead to hydrolysis of the methyl ester group to the corresponding carboxylic acid.

      • Action: Avoid unnecessarily strong acids or bases during aqueous workups. Use mild bases like sodium bicarbonate for neutralization. The resulting carboxylic acid is a common impurity that can be difficult to remove due to its high polarity.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common column chromatography issues.

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup TLC_Analysis TLC Analysis (Solvent System Screening) Workup->TLC_Analysis Purification Primary Purification (Column Chromatography or Recrystallization) TLC_Analysis->Purification Purity_Check Purity Assessment (TLC, LC-MS, 1H NMR) Purification->Purity_Check Purity_Check->Purification  Impure Pure_Product Pure Crystalline Product Purity_Check->Pure_Product  High Purity Characterization Final Characterization (NMR, MS, EA) Pure_Product->Characterization

Caption: A typical workflow for the purification and analysis of a synthesized compound.

G Start Column Chromatography Issue Tailing Problem: Peak Tailing / Streaking Start->Tailing LowYield Problem: Low Recovery / Yield Start->LowYield NoSep Problem: Co-elution of Impurities Start->NoSep Sol_Tailing Solution: Add 0.1-1% Triethylamine (TEA) to mobile phase Tailing->Sol_Tailing Cause_Tailing Cause: Basic nitrogen interacts with acidic silica surface Tailing->Cause_Tailing Sol_LowYield1 Solution: Use TEA to prevent irreversible adsorption. Run column quickly. LowYield->Sol_LowYield1 Sol_NoSep Solution: Optimize solvent system via TLC. Try different solvent families (e.g., DCM/MeOH). Consider alternative stationary phase (e.g., C18). NoSep->Sol_NoSep

Caption: Troubleshooting decision tree for common column chromatography problems.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of pure this compound?

A: Based on its structural class, the pure compound is expected to be a white to off-white crystalline solid at room temperature.[6] It has low solubility in water but should be soluble in common organic solvents like ethanol, acetone, and dichloromethane.[6] This solubility profile is key to selecting appropriate solvents for both chromatography and recrystallization.

PropertyExpected ValueSource
Appearance White to off-white crystalline solid[6]
State at RT Solid[6]
Water Solubility Low[6]
Organic Solubility Soluble in ethanol, acetone, DCM[6]
Stability Stable under normal conditions; may decompose with high heat or strong oxidizing agents. Sensitive to light.[3][6]

Q: What are the most common impurities I should be looking for?

A: Impurities are typically remnants of the synthesis. For dihydropyridines made via Hantzsch-type reactions or similar multi-component reactions, common impurities include:[8][9]

  • Unreacted Starting Materials: Such as the initial aldehyde, beta-ketoester, or ammonia source.

  • Oxidized Product: The corresponding aromatic pyridine derivative is the most common degradation product, formed by oxidation of the dihydropyridine ring.[3]

  • Hydrolyzed Product: The carboxylic acid resulting from the hydrolysis of the methyl ester. This is more likely if the reaction or workup involved harsh acidic or basic conditions.

  • Side-Reaction Products: Depending on the specific synthetic route, other intermediates or side-products may be present.

Q: What analytical methods are best for assessing the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity profile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. It will not only confirm the structure of your desired product but also allow for the detection and potential identification of impurities. The presence of sharp, well-defined peaks and an integral ratio that matches the expected structure is a primary indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting trace impurities. The liquid chromatography component separates the components of the mixture, while the mass spectrometer provides the molecular weight of each component, helping to identify the parent compound and any impurities.

  • HPLC (High-Performance Liquid Chromatography): When equipped with a UV detector, HPLC is the gold standard for quantifying purity. By analyzing the area of the product peak relative to the total area of all peaks, a precise purity percentage (e.g., >99%) can be determined.[10]

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the rapid purification of gram-scale quantities of the title compound.

  • Solvent System Selection:

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

    • Adjust the ratio until the desired product has an Rf value of approximately 0.3.

    • Pro-Tip: If streaking is observed on the TLC plate, add 0.5% TEA to the developing solvent and re-run. If this resolves the streaking, include 0.5% TEA in your column's mobile phase.

  • Column Packing:

    • Select an appropriate size flash column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the chosen mobile phase (eluent) as a slurry. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent (e.g., DCM, methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Apply gentle positive pressure to the column and begin eluting with the mobile phase.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is used to obtain highly pure crystalline material from a solid that is already reasonably pure.

  • Solvent Selection:

    • Place a small amount of your impure solid (~20-30 mg) into a small test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, that solvent is not suitable.

    • If the solid is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a good candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If crystals form, you have found a suitable solvent.

    • If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water, acetone/hexane) may be effective.

  • Recrystallization Procedure:

    • Place the bulk of your solid material in an Erlenmeyer flask.

    • Add the chosen solvent (or the more soluble solvent of a pair) in small portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If using a two-solvent system, add the second, "poor" solvent dropwise to the hot solution until it just becomes cloudy. Then add a drop or two of the hot, "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or vial and dry them to a constant weight under high vacuum.

References

  • Pipzine Chemicals. (2026, January 23). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(7). Available at: [Link]

  • National Center for Biotechnology Information. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. PubChem Compound Summary. Retrieved from [Link]

  • Tian, G., & Long, S. (2023). data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024). Alkaloid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. PubChem Compound Summary for CID 416343. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem Compound Summary for CID 9124994. Retrieved from [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

  • Sanna, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 279. Available at: [Link]

  • Anonymous. (n.d.). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives. Communications In Catalysis. Retrieved from [Link]

  • Al-Rashida, M., et al. (2016). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3757-3761. Retrieved from [Link]

  • Bayat, M., & Hosseini, H. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones: Via a one-pot three-component reaction. Scientific Reports, 8(1), 9987. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 708. Available at: [Link]

  • CN112592307B - Preparation method of nintedanib intermediate. (n.d.). Google Patents.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2015). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 5(1), 1-20. Available at: [Link]

  • Curtis, B. M., & Catterall, W. A. (1985). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. Biochemistry, 24(12), 3075-3083. Available at: [Link]

  • Fadda, A. A., et al. (2015). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 5(105), 86525-86530. Available at: [Link]

  • Thummar, K., et al. (2022). A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue in Gold Nanoparticle Solution and a Paper-Based Sensing Strip for the On-Site Detection of Au3+. Chemosensors, 10(1), 22. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. Organic Letters, 9(16), 2971-2974. Available at: [Link]

  • Inotsume, N., et al. (1991). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 901-907. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Retrieved from [Link]

Sources

"resolving overlapping peaks in HPLC of dihydropyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Technical Support Center. Ticket ID: #DHP-RES-001 Subject: Resolving Overlapping Peaks & Tailing in Dihydropyridine (DHP) Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely facing one of three specific challenges common to 1,4-dihydropyridines (e.g., Nifedipine, Amlodipine, Felodipine):

  • Peak Tailing: Caused by the basic secondary amine interacting with residual silanols.[1]

  • "Ghost" Co-elution: Caused by on-column photodegradation (aromatization of the pyridine ring).

  • Enantiomeric Overlap: Failure to resolve chiral centers in racemic formulations.

This guide moves beyond standard textbook advice, offering field-proven protocols to resolve these specific co-elution issues.

Module 1: The "Shark Fin" Peak (Tailing & Silanol Suppression)

The Issue: DHPs possess a secondary amine within the dihydropyridine ring (pKa ~8.0–9.0). On standard silica columns, this amine hydrogen-bonds with acidic residual silanols, causing severe tailing (


) that masks trailing impurities.

The Fix: The "Silanol Shield" Protocol Do not rely solely on "base-deactivated" columns. You must actively suppress ionization or block sites.

Step-by-Step Optimization:

  • Mobile Phase pH: Adjust aqueous buffer to pH 3.0 ± 0.1 .

    • Why: At pH 3.0, silanols (pKa ~3.5–4.5) are protonated (neutral), and the DHP amine is protonated. Cation-neutral repulsion prevents sticking.

  • Buffer Selection: Use Ammonium Acetate (10–20 mM) rather than Phosphate if MS-compatibility is needed. For UV-only, Phosphate provides sharper peak shape due to higher ionic strength.

  • The "Sacrificial Base": If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2] TEA is a stronger base; it saturates the silanol sites, leaving the DHP to elute freely.

Data: Impact of Mobile Phase Modifiers on Amlodipine Tailing

ConditionTailing Factor (

)
Resolution (

) vs. Impurity A
MeOH:Water (No Buffer)2.4 (Severe)0.8 (Co-elution)
+ 20mM Phosphate pH 6.81.81.1
+ 20mM Phosphate pH 3.01.21.9
+ 0.1% TEA (pH 3.0)1.05 (Ideal) 2.3

Module 2: The "Ghost" Peaks (Photodegradation Resolution)

The Issue: DHPs are highly photosensitive. Nifedipine, for example, oxidizes to a nitroso-phenylpyridine intermediate and finally a nitro-phenylpyridine analog. The nitroso intermediate is transient and often co-elutes with the parent peak or appears as a broad "hump" if degradation occurs during the run inside the detector flow cell or transparent tubing.

Diagnostic Workflow: If you see unexplained shoulder peaks or poor reproducibility:

  • Actinometric Check: Prepare two samples. Wrap one in aluminum foil immediately. Expose the other to ambient lab light for 1 hour.

  • Spectral Ratio Check: Use a Diode Array Detector (DAD).[3]

    • DHP Parent

      
      : ~235–240 nm & ~340 nm.
      
    • Oxidized Pyridine Analog

      
      : ~270 nm (The 340 nm band disappears upon aromatization).
      

Visualizing the Degradation Pathway

DHP_Degradation Nifedipine Nifedipine (DHP) (Parent) Light UV/VIS Light (λ < 450nm) Nifedipine->Light Nitroso Nitroso-Analog (Intermediate) *Co-elution Risk* Light->Nitroso Rapid Oxidation Nitro Nitro-Analog (Stable Pyridine) Nitroso->Nitro Thermal/Light Conversion

Caption: Photodegradation pathway of Nifedipine leading to co-eluting impurities.

Corrective Protocol:

  • Amber Glassware: Mandatory for all prep.

  • Auto-sampler Protection: Ensure the vial tray is darkened.

  • Column Choice: Switch to a Phenyl-Hexyl column.[4][5]

    • Why: The degradation products are fully aromatic pyridines. The parent is a dihydropyridine (less aromatic).[6] The

      
       interactions of a Phenyl-Hexyl phase provide orthogonal selectivity that pulls the aromatic degradants away from the parent peak better than C18 [1].
      

Module 3: Chiral Resolution (Enantiomers)

The Issue: Many DHPs (e.g., Amlodipine) are racemic.[3] A standard C18 column will never separate enantiomers, resulting in a single peak that hides stereochemical purity issues.

The Fix: Polysaccharide Columns You must use Chiral Stationary Phases (CSPs). The most effective for DHPs are Amylose or Cellulose tris-(3,5-dimethylphenylcarbamate) derivatives.

Recommended Method (Amlodipine Example):

  • Column: Chiralpak AD-H or Chiralcel OD-H (5 µm, 4.6 x 150 mm).

  • Mode: Normal Phase (preferred for resolution) or Reversed Phase (for MS compatibility).

  • Mobile Phase (Normal): n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 360 nm (Specific to DHP ring, reduces background).

Chiral Screening Logic Tree

Chiral_Strategy Start Racemic DHP Separation Phase Select Mode Start->Phase NP Normal Phase (Hexane/IPA/EtOH) Phase->NP Max Resolution RP Reversed Phase (Buffer/ACN) Phase->RP LC-MS Required Col1 Amylose-based (e.g., AD-H) NP->Col1 Col2 Cellulose-based (e.g., OD-H) NP->Col2 RP->Col1 Add Add 0.1% DEA or TEA (Mandatory for Peak Shape) Col1->Add Col2->Add Success Rs > 1.5? Validate Method Add->Success Fail Switch Column Chemistry Add->Fail Fail->Col2 If AD-H fails

Caption: Decision matrix for selecting chiral conditions for dihydropyridines.

FAQ: Rapid Troubleshooting

Q: My Nifedipine peak splits into two at the apex. Is the column dead? A: Unlikely. If the split is symmetrical, it is a physical void. However, for DHPs, this is often thermal mismatch . If your mobile phase is stored cold but the column is at 40°C, the viscosity friction causes radial gradients. Pre-heat your mobile phase or use a column oven with a pre-heater element.

Q: I see a small peak before the main peak that grows over time in the autosampler. A: This is the Nitrosophenylpyridine analog. It is more polar than the parent DHP and elutes earlier on C18. Check your autosampler temperature (keep at 4°C) and ensure amber vials are used.

Q: Can I use acetonitrile instead of methanol? A: Yes, but Methanol is often preferred for DHPs. The protic nature of methanol suppresses silanol activity better than aprotic acetonitrile. If you must use ACN for pressure reasons, increase your buffer concentration to 25-50 mM.

References

  • Selectivity of Phenyl-Hexyl Columns: Source: HALO Columns Application Note.[5] "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." URL:[Link]

  • Chiral Separation of Amlodipine: Source: International Journal of Creative Research Thoughts (IJCRT). "Exploring Chiral Separation Techniques For Amlodipine Enantiomers." URL:[Link]

  • Photodegradation Mechanisms: Source: National Institutes of Health (PubMed). "High-performance liquid chromatographic determination of nifedipine and a trace photodegradation product." URL:[Link]

  • Peak Tailing Mechanisms: Source: Element Lab Solutions.[1] "Peak Tailing in HPLC: Causes and Fixes." URL:[Link]

Sources

Technical Support Center: Navigating the Crystallization of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges associated with the crystallization of dihydropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline material from this important class of compounds. Dihydropyridines, widely recognized as calcium channel blockers, often present unique hurdles in crystallization due to their structural features, including the potential for polymorphism and sensitivity to solvent systems.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to provide a deeper understanding of the underlying principles governing the crystallization process, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization of dihydropyridine derivatives, offering explanations for the phenomena and actionable steps to resolve them.

Question 1: My dihydropyridine derivative is not crystallizing at all. What are the initial steps I should take?

Answer:

The complete failure of a compound to crystallize is a common yet frustrating issue, often stemming from suboptimal supersaturation or an inappropriate solvent environment.[4] Here’s a systematic approach to troubleshoot this problem:

  • Evaluate Supersaturation: Crystallization is fundamentally driven by supersaturation.[5] If your solution is not sufficiently concentrated, crystals will not form.

    • Causality: For molecules to assemble into an ordered crystal lattice, they must first overcome the energetic barrier of desolvation and organization. A supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, provides the thermodynamic driving force for this process.

    • Solution:

      • Slow Evaporation: Allow the solvent to evaporate slowly from your solution. This can be achieved by leaving the container partially open or covering it with a perforated film (e.g., Parafilm with small pinholes). This gradual increase in concentration can gently guide the system into a supersaturated state conducive to crystal growth.

      • Solvent Reduction: If you have a larger volume, carefully reduce the solvent volume under reduced pressure, then allow the concentrated solution to stand.

      • Temperature Manipulation: Gently heating the solution to dissolve more solute, followed by slow cooling, is a classic method to achieve supersaturation.[6] The rate of cooling is critical; rapid cooling often leads to amorphous precipitation or very small crystals.

  • Re-evaluate Your Solvent System: The choice of solvent is paramount in crystallization. A solvent that is "too good" will keep your compound happily in solution, preventing it from crystallizing.[4]

    • Causality: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures. This differential solubility allows for the creation of a supersaturated solution upon cooling.

    • Solution:

      • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common solvents to consider for dihydropyridines include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[7]

      • Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, the addition of a miscible "anti-solvent" in which it is insoluble can induce crystallization. This should be done dropwise and slowly to avoid rapid precipitation.[8]

Question 2: My dihydropyridine derivative is "oiling out" or forming an amorphous precipitate instead of crystals. What's happening and how can I fix it?

Answer:

"Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the solute to crash out of solution as a disordered, non-crystalline phase.[6] This is a common issue with dihydropyridine derivatives, which can have a tendency to form amorphous solids.[9]

  • Understanding the Phenomenon:

    • Kinetic vs. Thermodynamic Control: The formation of an oil or amorphous solid is a kinetically favored process because it has a lower activation energy barrier than the formation of an ordered crystal lattice.[10][11] The molecules rapidly aggregate without the time or energy to align themselves into a crystalline structure. The crystalline form, however, is the thermodynamically more stable product.[10][12][13]

    • Impact of Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an amorphous phase.[14][15][16]

  • Troubleshooting Strategies:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: If using a cooling crystallization method, significantly slow down the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask) or a programmable cooling bath.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, perhaps with vigorous stirring to ensure rapid mixing and prevent localized high supersaturation.

      • Vapor Diffusion: This is an excellent technique to achieve slow and controlled supersaturation. The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger reservoir of an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[6][17]

    • Modify the Solvent System:

      • Increase Solvent Viscosity: Using a more viscous solvent can slow down the diffusion of molecules, giving them more time to orient themselves correctly for crystal growth.[18]

      • Experiment with Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal balance of solubility and intermolecular interactions to favor crystallization over amorphous precipitation.

    • Purify Your Material: If you suspect impurities are the culprit, repurify your dihydropyridine derivative using techniques like column chromatography or recrystallization from a different solvent system. Even small amounts of structurally similar impurities can significantly inhibit crystallization.[14]

Question 3: I am obtaining different crystal forms (polymorphs) of my dihydropyridine derivative in different experiments. How can I control which polymorph I get?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical challenge in the pharmaceutical industry, and dihydropyridines are known to exhibit this behavior.[19][20] Different polymorphs can have different physical properties, including solubility, bioavailability, and stability. Controlling polymorphism is therefore crucial.

  • The Role of Thermodynamics and Kinetics: The formation of a particular polymorph is governed by a delicate interplay between thermodynamics and kinetics.[10][11]

    • Thermodynamically Stable Form: This is the most stable polymorph with the lowest free energy. Given enough time and the right conditions, all other forms will eventually convert to this form.

    • Metastable Forms (Kinetic Products): These are less stable polymorphs that form more quickly due to a lower activation energy barrier.[10][11]

  • Strategies for Polymorph Control:

    • Solvent Selection: The choice of solvent can have a profound impact on which polymorph is formed.[21][22][23] Solvents can interact differently with the growing crystal faces of different polymorphs, stabilizing one form over another. A systematic screen of various solvents is the first step.

    • Temperature Control:

      • Higher Temperatures: Generally favor the formation of the thermodynamically stable polymorph as there is enough energy to overcome the higher activation barrier and allow for equilibration.[13]

      • Lower Temperatures: Often favor the formation of metastable (kinetically controlled) polymorphs.[13]

    • Rate of Crystallization:

      • Slow Crystallization (e.g., slow evaporation, slow cooling): Tends to yield the thermodynamically more stable polymorph.

      • Rapid Crystallization (e.g., fast crash cooling, rapid anti-solvent addition): Is more likely to produce a metastable polymorph.

    • Seeding: Introducing a small crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that specific form. This is one of the most effective methods for polymorph control.[17]

    • pH and Additives: For dihydropyridine derivatives with ionizable groups, the pH of the solution can influence which polymorph crystallizes. The presence of specific additives or impurities can also selectively inhibit the growth of one polymorph while allowing another to grow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for crystallizing dihydropyridine derivatives?

A1: While the optimal solvent system is compound-specific, here are some commonly successful starting points for dihydropyridine derivatives:

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, acetonitrile.[7]

  • Solvent/Anti-Solvent Systems:

    • Dichloromethane/Hexane[6]

    • Tetrahydrofuran (THF)/Hexane[6]

    • Acetone/Water

    • Ethanol/Water

Q2: How pure does my dihydropyridine derivative need to be for successful crystallization?

A2: As a general rule, your compound should be at least 95% pure for initial crystallization attempts. For obtaining high-quality single crystals suitable for X-ray diffraction, a purity of >98% is often necessary.[6] Structurally related impurities are particularly problematic as they can be incorporated into the crystal lattice, disrupting its growth.[14]

Q3: What is the best method for growing single crystals of dihydropyridine derivatives for X-ray crystallography?

A3: Vapor diffusion is often the most successful method for growing high-quality single crystals of organic molecules, including dihydropyridines.[6] This technique allows for a very slow and controlled approach to supersaturation, which is ideal for the growth of large, well-ordered crystals. High-throughput nanoscale crystallization techniques are also emerging as powerful tools for rapidly screening a wide range of crystallization conditions.[19][20][24]

Q4: My crystals are very small needles. How can I grow larger, more block-like crystals?

A4: The formation of small needles often indicates rapid crystal growth. To obtain larger, more equant crystals, you need to slow down the crystallization process.

  • Reduce the concentration of your solution.

  • Slow down the rate of cooling or evaporation.

  • Try a different solvent system. The interaction of the solvent with different crystal faces can influence the crystal habit (shape).[21][22][23]

  • Use a more viscous solvent to slow diffusion. [18]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Vapor Diffusion Crystallization
  • Preparation:

    • Dissolve your purified dihydropyridine derivative in a small volume of a "good" solvent (e.g., dichloromethane, THF, acetone) in a small, open vial. The solution should be concentrated but not yet saturated.

    • In a larger jar or beaker, add a layer of an "anti-solvent" (e.g., hexane, diethyl ether, pentane) in which your compound is insoluble.[6]

  • Assembly:

    • Carefully place the small vial containing your compound solution inside the larger jar, ensuring the anti-solvent level is below the top of the small vial.

    • Seal the larger jar tightly with a lid or parafilm.

  • Incubation:

    • Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

    • The anti-solvent will slowly vaporize and diffuse into the solvent in the small vial, gradually reducing the solubility of your compound and inducing crystallization.

  • Monitoring:

    • Check for crystal growth periodically over several days to weeks.

Table 1: Common Solvents for Dihydropyridine Crystallization Screening
Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Alcohols Methanol, Ethanol5.1, 4.365, 78Good for moderately polar compounds; can form hydrogen bonds.
Ketones Acetone5.156A versatile, moderately polar solvent.
Esters Ethyl Acetate4.477Good for compounds of intermediate polarity.
Chlorinated Dichloromethane (DCM)3.140Effective for many organic compounds; volatile.
Ethers Tetrahydrofuran (THF)4.066Can be a good solvent for many dihydropyridines.
Hydrocarbons Hexane, Toluene0.1, 2.469, 111Often used as anti-solvents.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF)5.8, 6.482, 153Can be effective for more polar derivatives.

Part 4: Visualization of Troubleshooting Workflows

Diagram 1: Troubleshooting Failure to Crystallize

Caption: A strategic approach to controlling polymorphism in dihydropyridine crystallization.

References

  • BenchChem. (n.d.). overcoming challenges in the crystallization of 1,4-Dihydropyridine derivatives. Benchchem.
  • Coles, S. J., et al. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 1), 4-12. Retrieved from [Link]

  • Wlodarski, K., et al. (2018). Co-Stabilization of Amorphous Pharmaceuticals-The Case of Nifedipine and Nimodipine. Molecular Pharmaceutics, 15(7), 2755-2764. Retrieved from [Link]

  • Atmaja, S. P. (2023). Impact of Gene Polymorphism on Pharmacokinetics and Pharmacodynamics of Calcium Channel Blockers: A Narrative Review. Indonesian Journal of Pharmacy, 34(3), 371-381. Retrieved from [Link]

  • Coles, S. J., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 1), 4-12. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure determination and computational studies of 1,4-dihydropyridine derivatives as selective T-type calcium channel blockers. Retrieved from [Link]

  • University of Florida. (n.d.). Guide for crystallization. Retrieved from [Link]

  • IUCr Journals. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Retrieved from [Link]

  • Atmaja, S. P. (2023). Impact of Gene Polymorphism on Calcium Channel Blockers: A Narrative Review. Indonesian Journal of Pharmacy, 34(3), 371-381. Retrieved from [Link]

  • Sirtori, C. R. (2013). Pharmacokinetic drug–drug interactions between 1,4-dihydropyridines and other cardiovascular drugs. Therapeutic Advances in Cardiovascular Disease, 8(1), 7-21. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • ResearchGate. (2019). Design, synthesis and characterization of some new 1, 4-Dihydropyridines. Retrieved from [Link]

  • Universität Potsdam. (2018). Advice for Crystallization. Retrieved from [Link]

  • Tajber, L., et al. (2016). An investigation into the crystallization tendency/kinetics of amorphous active pharmaceutical ingredients: A case study with dipyridamole and cinnarizine. European Journal of Pharmaceutics and Biopharmaceutics, 104, 115-127. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Indicatrix Crystallography. (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Unraveling the structural features of a contemporary 1,4-Dihydropyridine derivative through crystallographic and computational study. Retrieved from [Link]

  • Carosati, E., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current Medicinal Chemistry, 19(29), 5035-5051. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Solvent on Crystal Growth and Morphology. Retrieved from [Link]

  • The Pharma Innovation Journal. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Retrieved from [Link]

  • Fossheim, R., et al. (1986). Crystal structures and pharmacologic activities of 1,4-dihydropyridine calcium channel antagonists of the isobutyl methyl 2,6-dimethyl-4-(substituted phenyl). Journal of Medicinal Chemistry, 29(9), 1632-1640. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 24, 2226-2240. Retrieved from [Link]

  • Devarajegowda, H. C., et al. (2007). Crystal and Molecular Structure of 1,4-Dihydropyridine with Different Substituents. Molecular Crystals and Liquid Crystals, 468(1), 161-174. Retrieved from [Link]

  • ResearchGate. (2024). Unraveling the structural features of a contemporary 1,4-dihydropyridine derivative through crystallographic and computational study. Retrieved from [Link]

  • ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?. Retrieved from [Link]

  • Pérez-Lopéz, S., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Pharmaceutics, 11(1), 25. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

  • Wiger, G., et al. (1988). Crystal structure of the dihydropyridine Ca2+ antagonist felodipine. Dihydropyridine binding prerequisites assessed from crystallographic data. Journal of Medicinal Chemistry, 31(11), 2154-2161. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • University of California, Riverside. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Kamiwatari, T., et al. (1993). Analysis of structural features of dihydropyridine analogs needed to reverse multidrug resistance and to inhibit photoaffinity labeling of P-glycoprotein. Journal of Medicinal Chemistry, 36(11), 1541-1547. Retrieved from [Link]

  • Lacinová, L. (2023). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. Journal of General Physiology, 155(11), e202313410. Retrieved from [Link]

  • Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 2046-2056. Retrieved from [Link]

  • Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 2046-2056. Retrieved from [Link]

  • Nature. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • Mettler-Toledo. (2015, September 30). Improving Crystallization and Precipitation: A Review of 20 Years - Part I [Video]. YouTube. Retrieved from [Link]

  • van Zwieten, P. A. (1992). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. Journal of Hypertension. Supplement, 10(5), S3-S11. Retrieved from [Link]

  • MDPI. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. Retrieved from [Link]

Sources

"stability issues of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 30, 2026

Introduction: A Note on This Guide

Welcome to the technical support center for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. As researchers and developers, we understand that the stability of a compound in solution is critical to the reproducibility and success of your experiments.

It is important to note that, at present, there is a lack of specific, published stability data for this compound. Therefore, this guide has been constructed based on the known properties of the closely related parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate , and the well-documented behavior of the 1,4-dihydropyridine (DHP) chemical class.[1][2] The principles outlined here are grounded in established chemical theory and are intended to provide a robust framework for your experimental design. The presence of the C2-methyl group may introduce steric or electronic effects that could influence degradation rates, a factor that should be considered in your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is happening?

A yellowing of the solution is a common indicator of degradation. For dihydropyridine compounds, this color change is often associated with the oxidation of the dihydropyridine ring to the more conjugated pyridine ring system.[3][4] This process, known as aromatization, leads to a loss of the compound's intended activity.[5] We strongly recommend preparing fresh solutions and protecting them from light and oxygen.

Q2: What is the primary degradation pathway for this compound in solution?

The most probable degradation pathway is the oxidative aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[6][7] This can be catalyzed by light (photodegradation), heat, and the presence of oxidizing agents.[1] Depending on the pH, hydrolysis of the methyl ester group to the corresponding carboxylic acid is also a potential degradation route.[8]

Q3: How should I prepare and store my stock solutions to maximize stability?

To maximize stability, stock solutions should be prepared fresh in a high-purity, anhydrous, deoxygenated solvent. We recommend using solvents like ethanol or DMSO.[1] Solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like argon or nitrogen before sealing.[9][10]

Q4: How does the 2-methyl group on the dihydropyridine ring potentially affect stability compared to the non-methylated analog?

While direct comparative data is unavailable, we can theorize based on fundamental principles. The methyl group is electron-donating, which could potentially increase the electron density of the dihydropyridine ring, possibly making it more susceptible to oxidation. Conversely, quantum chemical analyses on other organic structures have suggested that methyl substitution can sometimes be destabilizing due to increased steric strain.[6] Therefore, it is prudent to assume the 2-methyl derivative is at least as sensitive to degradation as other dihydropyridines and to take all necessary precautions.

Q5: What analytical method can I use to check the purity of my solution over time?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most reliable way to quantify the parent compound and its degradation products.[3][4] For a quicker, qualitative check, you can monitor the solution's UV-Vis spectrum. A shift in the maximum absorbance (λmax) or the appearance of new peaks can indicate degradation.

Troubleshooting Guide for Experimental Inconsistencies

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results between experiments. Degradation of the compound in solution.Prepare fresh stock solutions for each experiment. Perform a quick stability check using UV-Vis spectroscopy before use. Protect solutions from light and heat during the experiment.
Precipitate forming in my aqueous buffer. Low aqueous solubility of the compound.[1]Increase the percentage of organic co-solvent (e.g., ethanol, DMSO) in your final buffer, if your experimental system allows. Ensure the final concentration is below the solubility limit.
Rapid color change (yellowing) of the solution upon addition to cell culture media. Oxidation catalyzed by components in the media or exposure to light/oxygen.Prepare a more concentrated stock and add the smallest possible volume to the media immediately before use. Minimize the exposure of the solution and the final media to ambient light.
Baseline drift or new peaks appearing in HPLC analysis. On-column degradation or carryover.Ensure the mobile phase is compatible and does not promote degradation. Use a robust column flushing protocol between injections. Check for reactivity with mobile phase additives.

Core Stability Factors & Mitigation Strategies

The stability of this compound in solution is primarily influenced by four factors:

Light (Photostability)

Dihydropyridines are notoriously sensitive to light, particularly in the UV range.[5][11] Light provides the energy to initiate the oxidation of the dihydropyridine ring.

  • Mitigation:

    • Work in a dimly lit area or under yellow light.

    • Use amber glass vials or opaque tubes for solution preparation and storage.[9][10]

    • For light-sensitive experiments, wrap plates or vessels in aluminum foil.

    • Consider the use of colored PET containers, which have been shown to offer significant photoprotection for other dihydropyridines.[12][13]

Oxygen (Oxidative Stability)

The presence of molecular oxygen is a key requirement for the aromatization of the dihydropyridine ring.[1]

  • Mitigation:

    • Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

    • After preparing the solution, flush the headspace of the vial with inert gas before capping.

    • Avoid vigorous vortexing or shaking which can introduce more oxygen into the solution.

Temperature (Thermal Stability)

Higher temperatures accelerate the rate of all chemical reactions, including degradation.[9] The parent compound may decompose under high heat.[1]

  • Mitigation:

    • Store stock solutions at -20°C or, for long-term storage, at -80°C.

    • During experiments, keep solutions on ice when not in immediate use.

    • Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen. Aliquot stock solutions into single-use volumes.

pH and Solvent (Hydrolytic Stability)

The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid.[8] While the dihydropyridine ring itself is generally more stable at neutral or slightly alkaline pH, extreme pH values should be avoided.

  • Mitigation:

    • Use high-purity, anhydrous solvents to minimize water content.

    • If working in aqueous buffers, prepare them fresh and adjust the pH carefully. A pH range of 6-8 is generally a safe starting point.

    • Be aware that some aqueous buffers can be unstable or promote degradation of dissolved compounds over time.[14]

Data & Properties Summary

The following table summarizes the known properties of the parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, which can be used as a baseline for handling its 2-methyl derivative.

PropertyValue/DescriptionSource(s)
Chemical Formula C₇H₇NO₃[1][2]
Molar Mass 153.14 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Solubility in Water Low / Poorly soluble[1][8]
Solubility in Organic Solvents Soluble in ethanol and other polar organic solvents[1][8]
General Stability Stable under normal conditions; may decompose with high heat or strong oxidizing agents. Sensitive to air, light, and moisture.[1][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution with enhanced stability.

  • Preparation: Gather amber glass vials with PTFE-lined screw caps.

  • Solvent Deoxygenation: Take a suitable volume of anhydrous, high-purity solvent (e.g., DMSO or Ethanol) in a flask. Sparge with dry argon or nitrogen gas for 20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a tared vial under dim light.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Mix gently by inversion or brief, low-speed vortexing until fully dissolved.

  • Inert Gas Blanketing: Before sealing the vial, flush the headspace with argon or nitrogen for 15-30 seconds.

  • Storage: Tightly cap the vial, wrap the cap junction with parafilm, and immediately store at -20°C or -80°C, protected from light.

  • Aliquoting: For frequent use, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Basic Stability Assessment by UV-Vis Spectroscopy

This is a rapid method to qualitatively assess if significant degradation has occurred.

  • Initial Scan: Immediately after preparing a fresh solution in a suitable solvent (e.g., ethanol), take a UV-Vis spectrum (e.g., from 200-500 nm) to determine its initial absorbance profile and λmax.

  • Incubation: Store the solution under your experimental conditions (e.g., at room temperature on the benchtop).

  • Follow-up Scans: At various time points (e.g., 1, 4, 8, and 24 hours), take another UV-Vis spectrum.

  • Analysis: Compare the spectra. A decrease in the absorbance at the original λmax and/or the appearance of a new peak at a different wavelength suggests degradation. The aromatized pyridine product typically absorbs at a different wavelength than the parent DHP.

Visualizing Degradation & Troubleshooting

Primary Degradation Pathway

The most common degradation route for dihydropyridines is oxidation to the corresponding pyridine.

Caption: Primary oxidative degradation pathway.

Troubleshooting Workflow

Use this workflow to diagnose and resolve stability-related experimental issues.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_freshness Was the solution prepared fresh? start->check_freshness check_protection Was the solution protected from light and air? check_freshness->check_protection Yes prepare_fresh ACTION: Prepare a fresh solution using Protocol 1. check_freshness->prepare_fresh No check_temp Was the solution kept at the correct temperature? check_protection->check_temp Yes implement_protection ACTION: Use amber vials, work under dim light, and use inert gas. check_protection->implement_protection No control_temp ACTION: Keep solutions on ice during use and store at -20°C or below. check_temp->control_temp No re_run Re-run Experiment check_temp->re_run Yes prepare_fresh->re_run implement_protection->re_run control_temp->re_run

Caption: Workflow for troubleshooting stability issues.

References

  • Pipzine Chemicals. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved January 30, 2026, from [Link]

  • Sanna, M., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 279. [Link]

  • Shende, M. A., Marathe, R. P., & Adgaonkar, D. B. (2017). Photostability studies of nifedipine for photostable complex in drug delivery system. World Journal of Pharmaceutical and Medical Research, 3(10), 108-113. [Link]

  • Sanna, M., et al. (2016). Photostabilization Studies of Antihypertensive 1,4-dihydropyridines Using Polymeric Containers. Journal of Pharmaceutical and Biomedical Analysis, 128, 217-224. [Link]

  • Gronert, S. (2011). Methyl Substitution Destabilizes Alkyl Radicals. Chemistry – A European Journal, 17(29), 8093-8099. [Link]

  • Sanna, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 83. [Link]

  • Pipzine Chemicals. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • SciSpace. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved January 30, 2026, from [Link]

  • Cîrcu, V., et al. (2021). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. International Journal of Molecular Sciences, 22(16), 8896. [Link]

  • Onoue, S., et al. (2008). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 394-399. [Link]

  • Feng, L., et al. (2004). PREPARATION OF METHYL 2-METHOXYCARBONYLMETHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE. Organic Preparations and Procedures International, 36(2), 129-133. [Link]

  • Georges, A., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15918-15931. [Link]

  • Sanna, M., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science, 4(9), FSO327. [Link]

  • Asian Journal of Research in Chemistry. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved January 30, 2026, from [Link]

  • Sanna, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 83. [Link]

  • Chan, Y.-H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1935. [Link]

  • Tian, G., et al. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(7). [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved January 30, 2026, from [Link]

  • Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Dihydropyridine (DHP) Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: 1,4-Dihydropyridine Scaffolds

Introduction: The DHP Paradox

Welcome. If you are accessing this guide, you are likely observing a disconnect between your compound’s calculated lipophilicity (cLogP > 3.0) and its experimental permeability (


) in Caco-2 or MDCK assays.

As a Senior Application Scientist, I frequently see researchers misdiagnose this issue. The 1,4-dihydropyridine (DHP) scaffold—common in calcium channel blockers like nifedipine and amlodipine—presents a "triad of failure" in standard permeability workflows:

  • Photochemical Instability: Rapid aromatization to inactive pyridines.

  • Transporter Efflux: High affinity for P-glycoprotein (P-gp/MDR1).

  • Non-Specific Binding (NSB): High lipophilicity leading to plasticware retention.

This guide moves beyond generic advice to address the specific physicochemical and biological behaviors of the DHP ring.

Module 1: Physicochemical Diagnostics (Stability & Solubility)

User Question: "My LC-MS results show a split peak or a mass shift of -2 Da after the permeability assay. Is my compound degrading?"

Scientist Response: Yes. This is the hallmark of oxidative aromatization . The 1,4-DHP ring is inherently sensitive to light and oxidative stress. In the presence of UV/Vis light or superoxide anions, the dihydropyridine ring loses two protons and two electrons to become a pyridine derivative.[1]

  • The Consequence: Pyridines are planar, aromatic, and often have significantly different solubility and permeability profiles than the parent DHP. You are likely measuring the permeability of the degradation product, not your drug.

  • The Diagnostic: Check your mass spectrum.[2] If your parent mass is

    
    , the aromatized pyridine is 
    
    
    
    .

Corrective Protocol:

  • Amber Everything: All weighing, dilution, and incubation steps must occur under yellow (sodium vapor) light or in amberized vessels.

  • Antioxidants: If light protection isn't enough, validate the addition of 0.1% Ascorbic Acid to the assay buffer, though this requires control validation to ensure cell viability.

User Question: "My mass balance is consistently low (<60%). The compound isn't in the receiver or the donor well."

Scientist Response: You are experiencing Non-Specific Binding (NSB) . DHPs are highly lipophilic (LogP 3–5). In standard polystyrene Transwell® plates, the compound adsorbs to the plastic walls and the filter membrane rather than crossing it.

Corrective Protocol:

  • Switch to Glass/Low-Bind: Use glass-coated receiver plates or polypropylene reservoirs.

  • The "Sink" Strategy: Standard HBSS buffer is insufficient. You must create a "sink" in the receiver well to pull the lipophilic drug through.

    • Action: Add 4% Bovine Serum Albumin (BSA) to the Basolateral (receiver) compartment.[3][4]

    • Mechanism:[1][2][5][6][7] BSA binds the drug as it exits the cell, maintaining the concentration gradient and preventing back-diffusion or plastic adsorption.

Module 2: Biological Barriers (Efflux)

User Question: "My compound has high lipophilicity but low Apical-to-Basolateral (A-B) permeability. Is it just insoluble?"

Scientist Response: If solubility is confirmed (via turbidimetry), you are likely fighting P-glycoprotein (P-gp) efflux . DHPs are classic substrates for MDR1 (P-gp). The Caco-2 cell line overexpresses P-gp on the apical membrane, which actively pumps DHPs back into the donor well.

The Diagnostic Calculation: Calculate the Efflux Ratio (ER):



  • ER < 2: Passive diffusion dominates.

  • ER > 2: Active efflux is occurring.

Corrective Protocol: Run a Bidirectional Assay with Inhibitors .

  • Control: Run A-B and B-A flux.

  • Inhibition: Co-incubate with Verapamil (50 µM) or Zosuquidar (2 µM) .

  • Result: If the A-B permeability increases significantly with the inhibitor, your poor permeability is biological, not chemical.

Visual Troubleshooting Guide

The following logic tree outlines the decision-making process for DHP derivatives.

DHP_Troubleshooting Start Start: Low Permeability Data Check_Mass Step 1: Check LC-MS (Is there an M-2 peak?) Start->Check_Mass Light_Issue Issue: Photochemical Aromatization (DHP -> Pyridine) Check_Mass->Light_Issue Yes (M-2 detected) Check_Recovery Step 2: Check Mass Balance (Recovery < 70%?) Check_Mass->Check_Recovery No (Intact Parent) Action_Light Action: Use Amber Glass, Yellow Light, Antioxidants Light_Issue->Action_Light Action_Light->Check_Recovery Binding_Issue Issue: Non-Specific Binding (Stuck to Plastic) Check_Recovery->Binding_Issue Yes (Low Recovery) Check_Efflux Step 3: Calculate Efflux Ratio (B->A / A->B > 2.0?) Check_Recovery->Check_Efflux No (High Recovery) Action_BSA Action: Add 4% BSA to Receiver Use Low-Bind Plates Binding_Issue->Action_BSA Action_BSA->Check_Efflux Efflux_Issue Issue: P-gp Substrate Check_Efflux->Efflux_Issue Yes (High Efflux) Optimization Optimization Complete Check_Efflux->Optimization No (Passive Diffusion) Action_Inhibitor Action: Co-dose with Verapamil or Zosuquidar Efflux_Issue->Action_Inhibitor Action_Inhibitor->Optimization

Caption: Figure 1. Diagnostic decision tree for troubleshooting DHP permeability failures. Note the priority of checking stability (oxidation) before biological factors.

Experimental Protocols

Protocol A: The "Sink Condition" Caco-2 Assay

Designed for lipophilic DHPs to prevent saturation and binding.

Materials:

  • Caco-2 monolayers (21-day culture, TEER > 300 Ω·cm²).[8][9][10]

  • Transport Buffer: HBSS pH 7.4 + 10 mM HEPES.

  • Receiver Buffer: HBSS pH 7.4 + 4% BSA (Fatty Acid Free) .

  • Inhibitor (Optional): Verapamil (50 µM).

Workflow:

  • Preparation: Equilibriate all buffers to 37°C. Work under yellow light.

  • Dosing: Prepare compound at 10 µM in Transport Buffer (max 0.5% DMSO).

  • Apical Addition: Add 0.5 mL of compound solution to the Apical (A) chamber.

  • Basolateral Addition: Add 1.5 mL of Receiver Buffer (+BSA) to the Basolateral (B) chamber.

  • Incubation: Incubate at 37°C / 5% CO2 for 90 minutes.

  • Sampling:

    • Take 50 µL from Apical (Donor T=90).

    • Take 200 µL from Basolateral (Receiver T=90).

    • Critical: Immediately mix Basolateral samples with Acetonitrile (1:4 ratio) to precipitate BSA before LC-MS injection.

Protocol B: Rapid Photostability Screen

Run this BEFORE any cell assay to validate DHP integrity.

  • Prepare a 10 µM solution of the DHP derivative in HBSS.

  • Split into two glass vials:

    • Vial A (Control): Wrap entirely in aluminum foil.

    • Vial B (Test): Leave exposed to ambient lab light.

  • Leave on the bench for 60 minutes.

  • Inject both on LC-MS.

  • Pass Criteria: Vial B peak area must be >95% of Vial A. If <95%, all future assays must be performed in the dark.

Data Reference: DHP Permeability Benchmarks

Use this table to benchmark your compound's performance against known standards.

CompoundClassLogPP-gp Substrate?Typical

(A-B)
Troubleshooting Notes
Nifedipine DHP2.2Yes

cm/s
Highly light sensitive. Rapid oxidation to nitroso-pyridine.
Amlodipine DHP3.0Yes

cm/s
Moderate P-gp efflux. High non-specific binding.
Felodipine DHP3.8Yes

cm/s
Requires BSA sink. Fails in standard HBSS.
Mannitol Marker-3.1No

cm/s
Paracellular marker. If high, monolayer is breached.

References

  • Electrochemical and Spectroscopic Characterization of 1,4-Dihydropyridines. Source: ResearchGate.[11] Relevance: Defines the oxidation mechanism of DHP to pyridine derivatives via electron transfer. URL:[Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds. Source: PubMed (Future Med Chem). Relevance: Confirms the aromatization of the pyridine ring as the primary photodegradation pathway. URL:[Link]

  • Permeability of lipophilic compounds in Caco-2: The Role of BSA. Source: PubMed (Int J Pharm). Relevance: Establishes the protocol for using 4% BSA to improve recovery of lipophilic drugs (Sink Conditions). URL:[Link]

  • P-glycoprotein mediated efflux in Caco-2 cell monolayers. Source: PubMed. Relevance: Validates Caco-2 as a model for P-gp efflux and the use of inhibitors like Verapamil. URL:[Link]

  • Oxidation of Hantzsch 1,4-dihydropyridines by electrogenerated superoxide. Source: PubMed. Relevance: Details the mechanism where superoxide initiates proton transfer from the N1-position, leading to aromatization.[2] URL:[Link]

Sources

Hantzsch Reaction Technical Support Hub: Alternative Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Queue: Open Support Level: Tier 3 (Advanced Research & Development)

Knowledge Base: The Shift from Thermal to Catalytic

User Query: Why should I switch from the classical thermal method (refluxing ethanol) to catalytic systems?

Tech Support Response: The classical Hantzsch synthesis (thermal condensation) often suffers from harsh conditions that degrade sensitive aldehydes, leading to low yields and difficult workups. Alternative catalysts function by activating the carbonyl species (aldehyde and


-keto ester), significantly lowering the activation energy. This allows for:
  • Milder Conditions: Room temperature reactions prevent thermal decomposition.

  • Chemo-selectivity: Reduced risk of "over-reaction" (aromatization to pyridines).

  • Green Metrics: Water-tolerant Lewis acids and organocatalysts often allow for solvent-free or aqueous-phase synthesis.

Mechanistic Workflow (Lewis Acid Activation)

The following diagram illustrates how Lewis Acid (LA) catalysts accelerate the rate-limiting steps (Knoevenagel condensation and Michael addition) compared to thermal methods.

HantzschMechanism Start Reactants (Aldehyde + 2 equiv. u03b2-Keto Ester + Ammonium Source) LA_Act Lewis Acid (LA) Activation (Coordinates to C=O oxygen) Start->LA_Act Path1 Path A: Knoevenagel Condensation LA_Act->Path1 Path2 Path B: Enamine Formation LA_Act->Path2 Inter1 Activated Benzylidene Intermediate Path1->Inter1 Inter2 Activated Enamine Ester Path2->Inter2 Michael Michael Addition (LA stabilizes transition state) Inter1->Michael Inter2->Michael Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product SideRxn WARNING: Oxidation (Aromatization to Pyridine) Product->SideRxn Oxidants/Light/Heat

Figure 1: Lewis Acid catalyzed pathway showing dual activation of the Knoevenagel and Enamine intermediates, facilitating room-temperature synthesis.

Standard Operating Procedures (SOPs): Alternative Catalysts

Protocol A: Molecular Iodine ( ) – The "Versatile" Catalyst

Best for: Rapid screening, mild conditions, and high yields.

Theory: Molecular iodine acts as a mild Lewis acid to activate the carbonyl group. It is inexpensive and non-toxic compared to heavy metals.

ParameterSpecification
Catalyst Loading 5 – 10 mol%

Solvent Ethanol (Green) or Dichloromethane
Temperature Room Temperature (25°C)
Time 30 – 120 minutes
Yield Expectation 85 – 94%

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, add aldehyde (1 mmol),

    
    -keto ester (2 mmol), and ammonium acetate (1.5 mmol).
    
  • Catalyze: Add molecular iodine (0.1 mmol, ~25 mg) to the mixture.

  • Solvate: Dissolve in 5 mL of Ethanol.

  • React: Stir magnetically at room temperature. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Once complete, add dilute

    
     (sodium thiosulfate) solution to quench the iodine (color changes from brown to pale yellow).
    
  • Isolate: Extract with ethyl acetate or filter the solid precipitate if using aqueous workup. Recrystallize from ethanol.

Critical Note: Do not reflux with Iodine for extended periods if your target is the 1,4-DHP. Refluxing


 in methanol is a known method to oxidize DHPs into Pyridines [1].[1]
Protocol B: Metal Triflates ( ) – The "Water-Tolerant" Lewis Acid

Best for: Aqueous media, catalyst recycling, and sensitive substrates.

Theory: Lanthanide triflates are water-tolerant Lewis acids.[2] Unlike


, they do not decompose in water, allowing for "green" aqueous synthesis.
ParameterSpecification
Catalyst Loading 1 – 5 mol% Ytterbium(III) Triflate
Solvent Water : Ethanol (1:1) or Pure Water
Temperature Ambient to 50°C
Recyclability High (Recover from aqueous phase)

Step-by-Step Workflow:

  • Mix: Combine aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.1 mmol) in water/ethanol (5 mL).

  • Catalyze: Add

    
     (0.05 mmol).
    
  • Stir: Agitate at room temperature for 3–5 hours. The product often precipitates out as a solid.

  • Harvest: Filter the crude solid.

  • Recycle: The filtrate contains the catalyst. Evaporate the ethanol, extract organic impurities with ether, and reuse the aqueous catalyst solution for the next run [2].

Protocol C: Ceric Ammonium Nitrate (CAN) – The "One-Pot" Oxidant/Catalyst

Best for: One-pot synthesis of polyhydroquinolines or DHPs.

Theory: CAN acts as a single-electron transfer (SET) agent and Lewis acid. It is highly efficient but requires careful monitoring to prevent over-oxidation.

Step-by-Step Workflow:

  • Charge: Mix aldehyde, dimedone (for polyhydroquinoline) or

    
    -keto ester, and ammonium acetate.
    
  • Catalyze: Add CAN (5 mol%).

  • Sonication (Optional): Ultrasound irradiation (35 kHz) with CAN can reduce reaction time to <30 mins [3].

  • Workup: Pour into crushed ice. Filter the precipitate.[3]

Help Desk: Troubleshooting & FAQs

Ticket #402: "My product is turning brown/red on the bench."

  • Diagnosis: Spontaneous Aromatization (Oxidation).

  • Root Cause: 1,4-DHPs are sensitive to light and air, converting into the thermodynamically stable (but often unwanted) pyridine form.

  • Solution:

    • Immediate: Store product in amber vials under Argon/Nitrogen.

    • Process Change: Add an antioxidant (e.g., BHT) during workup if the compound is particularly unstable.

    • Check Catalyst: If using CAN or Iodine, ensure you quenched the catalyst completely before drying the product. Residual oxidant accelerates degradation.

Ticket #715: "Reaction stalled at the intermediate (chalcone)."

  • Diagnosis: Failed Michael Addition.

  • Root Cause: Steric hindrance on the aldehyde or insufficient Lewis acidity to activate the enamine.

  • Solution:

    • Boost Acidity: Switch from a mild catalyst (e.g., silica support) to a stronger Lewis Acid like

      
       or 
      
      
      
      .
    • Temperature: Increase temperature to 50°C (carefully monitoring for oxidation).

    • Solvent: Switch to Acetonitrile (polar aprotic) to stabilize the charged transition states.

Ticket #880: "I can't separate the catalyst from the product."

  • Diagnosis: Homogeneous catalyst trapping.

  • Solution:

    • If using Metal Triflates: Use a biphasic system (Water/Ethyl Acetate). The catalyst stays in the water; product moves to organic.

    • Alternative: Switch to Heterogeneous Catalysts such as Silica-supported Sulfonic Acid (

      
      ) or magnetically separable nanoparticles (
      
      
      
      -DOPA). These can be removed via simple filtration or external magnet [4].
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurity Colored Impurity (Red/Brown) Start->Impurity Workup Difficult Workup / Emulsion Start->Workup CheckTLC Check TLC: Intermediate Present? LowYield->CheckTLC CheckOx Check Absorbance: Aromatization? Impurity->CheckOx CheckCat Catalyst Type? Workup->CheckCat Sol_Temp Increase Temp or Time CheckTLC->Sol_Temp Yes (Stalled) Sol_LA Switch to Stronger Lewis Acid (Yb, Sc) CheckTLC->Sol_LA No (No Rxn) Sol_Quench Improve Quench (Na2S2O3) CheckOx->Sol_Quench Residual Oxidant Sol_Inert Use Inert Atm & Amber Glass CheckOx->Sol_Inert Air Oxidation Sol_Hetero Switch to Solid Support Cat CheckCat->Sol_Hetero Homogeneous

Figure 2: Diagnostic logic for common Hantzsch reaction failures.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of various catalytic systems for the synthesis of 1,4-DHP (using Benzaldehyde + Ethyl Acetoacetate + Ammonium Acetate as the standard model).

Catalyst SystemConditionsTime (min)Yield (%)Green Score*Ref
None (Thermal) Reflux (EtOH), 80°C180 - 30060 - 70%Low[5]
Molecular Iodine (

)
RT (EtOH), 25°C4592%High[1]

RT (Water/EtOH)18090%Very High[2]
CAN RT (Sonication)3094%High[3]
Ionic Liquid ([bmim]PF6) RT2592%Med[6]

*Green Score based on solvent toxicity, energy usage, and atom economy.

References

  • Ko, S. et al. (2006).[4] Molecular Iodine-Catalyzed One-Pot Synthesis of 4-Substituted-1,4-Dihydropyridine Derivatives via Hantzsch Reaction. Tetrahedron Letters, 46(34), 5771-5774.[5] Link

  • Wang, L. et al. (2005).[4] Facile Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction. Tetrahedron, 61(6), 1539-1543. Link

  • Yadav, J.S. et al. (2001). Ultrasound-accelerated synthesis of 1,4-dihydropyridines. Journal of Chemical Research. Link

  • Gupta, R. et al. (2007). Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. Synthesis, 2007(18), 2835-2838. Link

  • Hantzsch, A. (1882).[4] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link

  • Ji, S.J. et al. (2003). Ionic liquid-promoted regioselective synthesis of 1,4-dihydropyridines. Synlett, 2003(13), 2077-2079. Link

Sources

Technical Support Center: Dihydropyridine (DHP) Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DHP-SYN-001

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Topic: Managing Side Reactions & Stability in Hantzsch Synthesis

Introduction

Welcome to the DHP Synthesis Support Center. The Hantzsch 1,4-dihydropyridine synthesis is a cornerstone of heterocyclic chemistry, essential for producing calcium channel blockers (e.g., Nifedipine) and multidrug resistance modulators. However, the dihydropyridine core is electronically unique—it is an electron-rich enamine system trapped in a cycle, making it inherently susceptible to oxidative aromatization (to pyridines) , photolytic degradation , and acid-catalyzed hydrolysis .

This guide moves beyond basic recipes. We address the why behind failure modes and provide self-validating protocols to secure your target molecule.

Module 1: The "Spontaneous Oxidation" Issue

User Query:

"My reaction TLC showed a single bright blue fluorescent spot (the DHP), but after workup and drying, the solid turned reddish/brown, and NMR shows a mixture of DHP and the corresponding pyridine. Why is it aromatizing?"

Root Cause Analysis:

The transition from 1,4-DHP to pyridine is thermodynamically driven by the formation of a stable aromatic system (Hückel's rule). This process is accelerated by:

  • Photo-oxidation: DHPs are photosensitizers. Exposure to ambient light (UV/Vis) excites the molecule, facilitating Single Electron Transfer (SET) to molecular oxygen, generating superoxide radicals that abstract protons from the C4 position.

  • Trace Metals: Metal contaminants in solvents or silica can catalyze dehydrogenation.

  • Nitrogen Oxides: If using ammonium nitrate or nitric acid, you are introducing potent oxidants.

Corrective Protocol:

To stop "spontaneous" aromatization, you must break the radical chain mechanism.

  • The "Black Box" Rule: Wrap all reaction flasks and columns in aluminum foil. DHP synthesis should be treated as light-sensitive until the product is fully crystallized.

  • Deoxygenation: Sparging solvents with Argon for 15 minutes is insufficient for sensitive DHPs. Use freeze-pump-thaw cycles for reaction solvents.

  • Radical Scavenging: Add 1.0 mol% BHT (Butylated hydroxytoluene) to the reaction mixture and the workup solvent. BHT acts as a sacrificial antioxidant, intercepting peroxy radicals before they attack the C4-H bond.

Visualizing the Pathway

The diagram below illustrates the Hantzsch mechanism and the critical divergence point where oxidation occurs.

HantzschPathway Reactants Aldehyde + 2 u03b2-Keto Ester + NH3 Intermediates Knoevenagel Adduct + Enamine Reactants->Intermediates Condensation Michael Michael Adduct Intermediates->Michael C-C Bond Formation DHP 1,4-Dihydropyridine (Target) Michael->DHP Cyclization & Dehydration Pyridine Pyridine Derivative (Side Product) DHP->Pyridine Oxidation (Light/O2/Acid)

Figure 1: The Hantzsch Cascade. Note the red dashed line indicating the irreversible aromatization pathway driven by oxidative stress.

Module 2: Stalled Intermediates (Knoevenagel vs. DHP)

User Query:

"I am isolating a yellow solid that isn't my product. Mass spec suggests it's the condensation product of the aldehyde and the keto-ester. Why didn't it cyclize?"

Root Cause Analysis:

The Hantzsch reaction is a delicate balance of kinetics. If the Knoevenagel condensation (Aldehyde +


-keto ester) is too fast or stable, and the Enamine formation  (Ammonia + 

-keto ester) is too slow, the reaction stalls. The Knoevenagel adduct precipitates out and fails to undergo the Michael addition required for ring closure.
Catalyst Selection Matrix

The choice of catalyst dictates the activation energy for the cyclization step.

Catalyst ClassExamplesMechanismProsCons
Brønsted Acids Acetic Acid, p-TSAProtonates carbonyl, increasing electrophilicity.Cheap, scalable.Can promote hydrolysis of the ester groups; acidic workup risks aromatization.
Lewis Acids

,

Coordinates to 1,3-dicarbonyl oxygens, stabilizing the enol.High yields, mild conditions.Expensive; metal waste removal required.
Organocatalysts L-Proline, ThioureaH-bonding activation (Green Chemistry).Metal-free, enantioselective potential.Slower reaction rates; often requires higher loading (10-20 mol%).
Ionic Liquids

Stabilizes charged intermediates.Recyclable solvent/catalyst.Viscous; difficult to remove trace IL from product.
Troubleshooting Protocol:

If you isolate the Knoevenagel intermediate:

  • Switch Order of Addition: Do not mix all reagents at once. Pre-form the enamine (Ester + Ammonia) for 30 mins before adding the aldehyde.

  • Increase Ammonia Pressure: If using ammonium acetate, use a sealed tube. Loss of ammonia as gas shifts the equilibrium backward.

Module 3: Purification & Decomposition on Silica

User Query:

"My crude NMR looks clean, but after column chromatography, the product is gone or decomposed. The baseline is streaky."

Root Cause Analysis:

Silica gel is slightly acidic (


). 1,4-DHPs are enamines; they are acid-sensitive. Protonation at the C3 or C5 position facilitates water attack (hydrolysis) or disproportionation. Furthermore, silica often contains trace iron (

), which acts as a single-electron oxidant, converting DHP to pyridine on the column.
The "Buffered Silica" Protocol:

Never run a DHP on untreated silica gel.

  • Slurry Preparation: Prepare your silica slurry using your eluent + 2% Triethylamine (TEA) .

  • Flushing: Flush the packed column with 2 column volumes of the TEA-doped solvent. This neutralizes acidic sites.

  • Elution: Run the column with your standard solvent system (e.g., Hexane/EtOAc). The TEA pre-treatment is usually sufficient to protect the DHP during the run.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) . It is far less active and eliminates acid-catalyzed decomposition, though resolution may be lower.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester).

Reagents:
  • Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (22 mmol, 1.1 equiv per side)

  • Ammonium Acetate (12 mmol)

  • Ethanol (95%, 10 mL)

  • Catalyst: Iodine (

    
    , 10 mol%) or p-TSA (10 mol%)
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar.

  • Mixing: Add ethyl acetoacetate and ammonium acetate to the ethanol. Stir at RT for 15 mins to initiate enamine formation.

  • Addition: Add benzaldehyde and the catalyst.

  • Reaction: Heat to reflux (

    
    ). CRITICAL:  Cover the condenser and flask with aluminum foil to exclude light.
    
  • Monitoring: Check TLC every 30 mins. Look for the disappearance of aldehyde.

    • Note: The product often fluoresces blue under UV (365 nm).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • The DHP is often less soluble in cold ethanol than the reagents. Yellow crystals should form.

    • Filter the solid.[1][2] Wash with cold ethanol and then cold water (to remove ammonium acetate).

  • Purification (If oiling occurs):

    • Dissolve crude oil in minimal DCM.

    • Perform Recrystallization from hot Ethanol/Water (9:1).

    • Avoid chromatography if possible. If necessary, use the "Buffered Silica" protocol described in Module 3.

Troubleshooting Logic Tree

Use this flow to diagnose failure modes during your experiment.

TroubleshootingTree Start Problem Detected CheckTLC Check TLC of Crude Start->CheckTLC NoProd Only Starting Materials? CheckTLC->NoProd Yes WrongSpot Yellow Solid (Not DHP)? CheckTLC->WrongSpot Intermediate Decomp Product vanishes after Column? CheckTLC->Decomp Yes Arom Product turns Red/Brown? CheckTLC->Arom Yes Heat Increase Temp or Change Catalyst NoProd->Heat Stall Knoevenagel Stalled. Increase NH3 pressure. WrongSpot->Stall Silica Acidic Hydrolysis. Use TEA-buffered Silica. Decomp->Silica Oxid Oxidation. Add BHT, Exclude Light. Arom->Oxid

Figure 2: Decision Matrix for Hantzsch Synthesis Troubleshooting.

References

  • Hantzsch Reaction Mechanism & Overview

    • Title: Hantzsch Dihydropyridine Synthesis[3][4][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Oxidative Aromatiz

    • Title: Oxidative aromatization of Hantzsch 1,4-dihydropyridines[3][5]

    • Source: N
    • URL:[Link]

  • C

    • Title: Recent advances in the synthesis of Hantzsch 1,4-dihydropyridines[10][12]

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Purific

    • Title: Tips for Flash Column Chromatography (Deactiv
    • Source: University of Rochester, Dept. of Chemistry
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of Nifedipine and Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: From Established Drug to a Potential Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of cardiovascular therapeutics, dihydropyridine derivatives represent a cornerstone in the management of hypertension and angina. Nifedipine, a first-generation dihydropyridine, is a well-established L-type calcium channel blocker with a long history of clinical application. In contrast, Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is primarily recognized as a synthetic intermediate, a building block for more complex molecules.[1] This guide provides a detailed comparison of these two molecules, delving into the well-documented activity of nifedipine and exploring the potential, yet uncharacterized, activity of this compound based on structure-activity relationship (SAR) principles within the dihydropyridine class.

Structural and Physicochemical Properties: A Tale of Two Dihydropyridines

At their core, both nifedipine and this compound share the characteristic dihydropyridine ring, a key pharmacophore for calcium channel modulation. However, their peripheral substitutions dictate their physicochemical properties and, consequently, their biological activities.

FeatureNifedipineThis compound
IUPAC Name 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compound
Molecular Formula C₁₇H₁₈N₂O₆C₈H₉NO₃
Molecular Weight 346.3 g/mol 167.16 g/mol
Key Structural Differences Symmetrical diester at C3 and C5; 2-nitrophenyl group at C4.A single methyl ester at C3; a methyl group at C2; an oxo group at C6, resulting in a pyridone-like structure.

The symmetrical nature of nifedipine, with two ester groups at the C3 and C5 positions, and a bulky, electron-withdrawing 2-nitrophenyl group at the C4 position, are critical for its high potency as a calcium channel blocker.[2] In contrast, this compound possesses a less sterically hindered and electronically different substitution pattern. The presence of an oxo group at the C6 position is a notable deviation from the classic dihydropyridine structure of nifedipine.

Structures cluster_nifedipine Nifedipine cluster_methyl This compound nifedipine nifedipine methyl methyl

Figure 1. Chemical structures of Nifedipine and this compound.

Mechanism of Action: The Established and the Inferred

Nifedipine: A Potent L-Type Calcium Channel Blocker

Nifedipine's therapeutic effects are a direct consequence of its ability to block L-type calcium channels, which are voltage-gated ion channels predominantly found in vascular smooth muscle and cardiac myocytes.[2] By binding to the α1 subunit of the L-type calcium channel, nifedipine stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into the cell. This reduction in intracellular calcium leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. In the heart, this effect reduces cardiac contractility and oxygen demand.

Nifedipine_Mechanism Nifedipine Nifedipine L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Nifedipine->L_type_Ca_Channel Binds and inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Prevents Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Reduced intracellular concentration in Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Figure 2. Simplified signaling pathway of Nifedipine's mechanism of action.

This compound: A Hypothetical Perspective

Currently, there is a lack of published experimental data defining the specific biological activity of this compound as a calcium channel blocker. However, based on the established structure-activity relationships of the dihydropyridine class, we can infer some potential characteristics.[3]

The presence of the dihydropyridine core suggests a potential for interaction with L-type calcium channels. The ester group at the C3 position is a common feature in active dihydropyridines. However, the absence of a bulky substituent at the C4 position, which is crucial for the activity of nifedipine and other potent analogues, suggests that this compound would likely have significantly lower, if any, calcium channel blocking activity compared to nifedipine. The oxo group at C6 also represents a significant structural alteration that could impact its interaction with the receptor. It is plausible that this compound serves more effectively as a scaffold for the synthesis of more complex and potent dihydropyridine derivatives.[4]

Comparative Activity: A Data-Driven Void

A direct, quantitative comparison of the activity of nifedipine and this compound is hampered by the absence of experimental data for the latter. For nifedipine, the half-maximal inhibitory concentration (IC₅₀) for L-type calcium channels is in the nanomolar range, highlighting its high potency.

To ascertain the activity of this compound, rigorous experimental evaluation is necessary. The following section outlines a standard in vitro protocol that could be employed for this purpose.

Experimental Protocol: In Vitro Assessment of L-Type Calcium Channel Blocking Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a robust method for characterizing the inhibitory effects of a test compound on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the human Cav1.2 channel).

4.1. Cell Culture and Preparation

  • Culture HEK293 cells stably expressing the human L-type calcium channel (Cav1.2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For electrophysiological recordings, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

4.2. Solutions

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the external solution to achieve the desired final concentrations. Nifedipine should be used as a positive control.

4.3. Electrophysiological Recording

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the patch pipette and the membrane of a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).

  • After obtaining a stable baseline current, perfuse the cell with the external solution containing various concentrations of the test compound.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

4.4. Data Analysis

  • Measure the peak inward current amplitude in the absence (control) and presence of different concentrations of the test compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 with Cav1.2) Giga_Seal Establish Giga-ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline L-type Ca²⁺ Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Block Record Current Block Apply_Compound->Record_Block Measure_Inhibition Measure % Inhibition Record_Block->Measure_Inhibition Plot_Data Plot Dose-Response Curve Measure_Inhibition->Plot_Data Calculate_IC50 Calculate IC₅₀ Plot_Data->Calculate_IC50

Figure 3. Experimental workflow for whole-cell patch-clamp analysis.

Conclusion and Future Directions

Nifedipine is a well-understood and clinically effective L-type calcium channel blocker. Its mechanism of action and the structural features responsible for its activity are well-documented. This compound, while sharing the core dihydropyridine scaffold, is primarily utilized as a synthetic intermediate. Based on established SAR principles, it is predicted to have significantly lower calcium channel blocking activity than nifedipine due to the lack of key structural motifs.

To definitively characterize the activity of this compound, experimental validation is essential. The provided whole-cell patch-clamp protocol offers a gold-standard method to determine its IC₅₀ and compare it directly with nifedipine. Such studies would not only quantify its activity but also provide valuable insights into the structure-activity relationships of this particular dihydropyridine subclass, potentially guiding the design of novel calcium channel modulators.

References

  • Pipzine Chemicals. (2026, January 23). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Amit Lunkad. (2024, July 3). SAR of Dihydropyridines / SAR of Nifedipine. YouTube. Retrieved from [Link]

  • Gourdie, R. G., et al. (1993). Repriming of L-type calcium currents revealed during early whole-cell patch-clamp recordings in rat ventricular cells. The Journal of Physiology, 463, 439-456.
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323.
  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Furukawa, K., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 14(4), 1234-1243.
  • Rauha, J. P., et al. (2001). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytotherapy Research, 15(3), 183-189.
  • ResearchGate. (2020, September 10). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. Retrieved from [Link]

  • Kim, H. S., et al. (2000). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 23(5), 459-466.
  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • Coburn, R. A., et al. (1986). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry, 29(9), 1643-1650.
  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydropyridine Analogs as L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of 1,4-dihydropyridine (DHP) analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular architecture and pharmacological function. We will dissect the DHP pharmacophore, compare key analogs, and provide validated experimental workflows to empower your own research and development efforts.

The Dihydropyridine Scaffold: Mechanism and Therapeutic Significance

Dihydropyridines are a cornerstone class of drugs for treating cardiovascular diseases, primarily hypertension and angina.[1][2] Their therapeutic effect stems from their action as L-type calcium channel blockers.[3][1] These voltage-gated channels are prevalent in vascular smooth muscle; by inhibiting the influx of calcium ions (Ca²⁺), DHPs induce vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.[3][1]

The primary molecular target is the α1-subunit of the L-type calcium channel.[3] DHPs bind to a specific receptor site on this subunit, allosterically modulating channel function rather than physically occluding the pore.[4] This binding event stabilizes an inactivated state of the channel, making it less available to open upon membrane depolarization.[4] This mechanism explains their high selectivity for vascular smooth muscle over cardiac tissue, as the smooth muscle cells in resistance vessels are often in a more depolarized state.[3][4]

cluster_membrane Cell Membrane Ca_Channel L-Type Calcium Channel (α1-subunit) Inactivation Channel Stabilization in Inactivated State Ca_Channel->Inactivation Induces conformational change DHP Dihydropyridine Analog DHP->Ca_Channel Binds to receptor site Binding Allosteric Binding Block Reduced Ca²⁺ Influx Inactivation->Block Vasodilation Smooth Muscle Relaxation (Vasodilation) Block->Vasodilation BP_Lower Lowered Blood Pressure Vasodilation->BP_Lower

Caption: Mechanism of action for dihydropyridine calcium channel blockers.

Deconstructing the Pharmacophore: A Positional SAR Analysis

The biological activity of DHP analogs is exquisitely sensitive to the nature and position of substituents on the core 1,4-dihydropyridine ring. Understanding these relationships is critical for designing potent, selective, and pharmacokinetically favorable molecules.

The essential structural requirements for antagonist activity are summarized below.[5][6] Any significant deviation, such as substitution at the N1 position or oxidation of the DHP ring to its pyridine form, abolishes or drastically reduces activity.[6]

Caption: Key structure-activity relationship principles for the 1,4-DHP scaffold.

  • C4 Position : A substituted or unsubstituted phenyl ring at the C4 position is considered essential for high antagonist activity.[6] This bulky group helps to lock the DHP ring in a specific, flattened-boat conformation required for receptor binding. The potency is further enhanced by placing an electron-withdrawing substituent (e.g., nitro, chloro) on this phenyl ring, optimally at the ortho or meta position.[5][7] A para substitution is generally less favorable.[6]

  • C3 and C5 Positions : These positions require ester functionalities for optimal activity.[5][6] The size and nature of the alkyl groups of these esters are major determinants of the compound's pharmacokinetic profile, including its duration of action. When the ester groups at C3 and C5 are different, the C4 carbon becomes a chiral center.[6] This introduces stereoselectivity, where one enantiomer (typically the S-enantiomer) is significantly more potent than the other.[6][7]

  • C2 and C6 Positions : Small alkyl groups, most commonly methyl groups, are preferred at these positions.[7] These groups are thought to provide a steric shield that protects the DHP ring from metabolic oxidation, while larger substituents can hinder receptor binding and reduce activity.

  • N1 Position : The nitrogen atom must remain unsubstituted (as an NH group) and the 1,4-dihydropyridine ring must be intact.[6] Alkylation of the nitrogen or oxidation to the aromatic pyridine form results in a loss of calcium channel blocking activity.[6]

Comparative Analysis: From Nifedipine to Modern Analogs

The evolution of DHP drugs showcases the successful application of SAR principles to overcome therapeutic limitations. Early compounds like Nifedipine suffered from a short half-life, while later generations like Amlodipine were rationally designed for improved pharmacokinetics and once-daily dosing.[8][9]

FeatureNifedipine (1st Gen)Amlodipine (3rd Gen)Cilnidipine (4th Gen)
Structure
Key SAR Feature Symmetrical C3/C5 methyl esters. ortho-nitro group on C4 phenyl.Asymmetrical C3/C5 esters. Basic side chain on C2 enhances solubility and extends half-life.Unique ester group at C5 and cinnamyl group at C3 contribute to dual L/N-type channel blocking.[10]
Pharmacokinetics Short half-life (2-5 hours).[8]Long half-life (30-50 hours), allowing once-daily dosing.[8][11][12]Long-acting.
Channel Selectivity L-type selective.L-type selective.Dual L-type and N-type blocker.[10]
Clinical Implication Rapid onset, but potential for reflex tachycardia with immediate-release forms.[13]Smooth, 24-hour blood pressure control with less reflex tachycardia.[8][12]Offers potential neuroprotective and analgesic benefits by blocking N-type channels in nerve endings.[10][14]

Causality: The key innovation in Amlodipine is the aminoethoxy-methyl side chain at the C2 position.[15][16] This basic group is protonated at physiological pH, which slows its diffusion across cell membranes and contributes to its remarkably long half-life, a clear example of rational drug design based on SAR.[9] In contrast, Cilnidipine 's unique ester side chains allow it to bind effectively to both L-type channels in the vasculature and N-type channels, which are abundant in sympathetic nerve endings.[10] This dual blockade can suppress the reflex tachycardia sometimes associated with potent vasodilation.

Experimental Workflows for SAR Determination

A robust SAR study requires a systematic approach integrating chemical synthesis with rigorous biological evaluation. Every protocol described here is designed as a self-validating system, ensuring that the data generated is reliable and reproducible.

cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs (Vary R groups at C2,C3,C4,C5) Synthesis Hantzsch Pyridine Synthesis Start->Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purify Binding In Vitro Binding Assay (Determine IC₅₀) Purify->Binding Functional Functional Vasodilation Assay (Determine EC₅₀) Binding->Functional SAR_Analysis Analyze Data (Establish SAR) Functional->SAR_Analysis QSAR Develop QSAR Model (Optional) SAR_Analysis->QSAR New_Design Design Next-Gen Analogs SAR_Analysis->New_Design QSAR->New_Design New_Design->Start Iterate

Sources

Elucidating the Mechanism of Action of Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scrutinizing a Novel Dihydropyridine Analog

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily known for its potent L-type calcium channel blocking activity, which is instrumental in the management of hypertension and angina.[1][2][3] Compounds bearing this privileged structure, such as amlodipine and nifedipine, exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] However, the vast chemical space occupied by DHP derivatives suggests a potential for a wider range of biological activities.[6] This guide focuses on a specific analog, Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (referred to herein as "Compound X"), whose mechanism of action remains to be definitively established. While its structural similarity to classical DHPs posits it as a putative calcium channel blocker, emerging research on related heterocyclic structures, such as pyridazinone derivatives targeting protein kinases, compels a broader investigative approach.[7]

This document provides a comprehensive, multi-tiered experimental framework for the unambiguous confirmation of Compound X's mechanism of action. We will present a logical progression of experiments, from initial target engagement validation to in-depth cellular pathway analysis and broad-spectrum selectivity profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will compare the hypothetical performance of Compound X against established benchmarks: Amlodipine , a well-characterized dihydropyridine L-type calcium channel blocker, and Verapamil , a non-dihydropyridine L-type calcium channel blocker with a distinct binding site and mechanism.[8][9] Furthermore, we will include a known kinase inhibitor, JNK-IN-8 , as a comparator to explore alternative hypotheses.

Experimental Strategy: A Phased Approach to Mechanism Deconvolution

Our investigation into the mechanism of action of Compound X will follow a structured, four-tiered approach. This strategy is designed to be both resource-efficient and scientifically rigorous, beginning with broad, hypothesis-generating experiments and progressively narrowing the focus to specific molecular interactions and their functional consequences.

G cluster_0 Experimental Workflow Tier1 Tier 1: Target Engagement Is there direct binding to a cellular target? Tier2 Tier 2: In Vitro Functional Assays What is the functional consequence of binding? Tier1->Tier2 Confirmed Binding Tier3 Tier 3: Cellular Pathway Analysis How does it affect cellular signaling? Tier2->Tier3 Demonstrated Functional Activity Tier4 Tier 4: Selectivity Profiling What is the broader target landscape? Tier3->Tier4 Cellular Effects Observed Conclusion Mechanism of Action Confirmed Tier4->Conclusion Comprehensive Profile

Caption: A tiered experimental workflow for mechanism of action confirmation.

Tier 1: Validating Direct Target Engagement

The foundational step in mechanism of action studies is to confirm that the compound physically interacts with its putative target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures changes in the thermal stability of a target protein upon ligand binding.[10][11][12] An increase in the melting temperature of a protein in the presence of a compound is indicative of direct binding and stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a relevant cell line (e.g., A7r5 vascular smooth muscle cells, which endogenously express L-type calcium channels) to 80-90% confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with Compound X (e.g., 10 µM), Amlodipine (10 µM), Verapamil (10 µM), or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the treated cell aliquots in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Analyze the soluble fractions by Western blot using an antibody specific for the α1c subunit of the L-type calcium channel (Cav1.2).

  • Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve indicates thermal stabilization of the target protein.

Hypothetical Data Presentation
CompoundTarget ProteinMax Stabilization Temperature (°C)Thermal Shift (ΔTm)
Vehicle (DMSO)Cav1.254-
Compound X Cav1.2 60 +6°C
AmlodipineCav1.261+7°C
VerapamilCav1.259+5°C

Interpretation: The hypothetical data suggest that Compound X, similar to the positive controls Amlodipine and Verapamil, induces a significant thermal stabilization of the Cav1.2 protein. This provides strong evidence for direct engagement of the L-type calcium channel in a cellular environment.

Tier 2: Characterizing In Vitro Functional Activity

Having established target binding, the next critical step is to determine the functional consequence of this interaction. For a putative calcium channel blocker, this involves directly measuring the inhibition of calcium ion flux. For a potential kinase inhibitor, this would involve an in vitro kinase activity assay.

Primary Hypothesis: L-Type Calcium Channel Blockade
  • Cell Preparation: Plate HEK293 cells stably expressing the human Cav1.2 channel in 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of Compound X, Amlodipine, Verapamil, or vehicle control.

  • Depolarization and Signal Detection: Add a depolarizing stimulus (e.g., high potassium chloride solution) to open the voltage-gated calcium channels. Immediately measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Hypothesis: Kinase Inhibition
  • Assay Setup: In a 384-well plate, combine the kinase of interest (e.g., JNK2), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.[13][14][15]

  • Compound Addition: Add serial dilutions of Compound X, the positive control JNK-IN-8, or vehicle.

  • Incubation and FRET Measurement: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.

Hypothetical Data Presentation
CompoundCalcium Flux IC50 (nM)JNK2 Binding IC50 (nM)
Compound X 75 >10,000
Amlodipine50>10,000
Verapamil120>10,000
JNK-IN-8N/A25

Interpretation: The hypothetical data strongly support the primary hypothesis. Compound X demonstrates potent inhibition of L-type calcium channel activity with an IC50 comparable to Amlodipine. Conversely, it shows no significant binding to JNK2, effectively ruling out the secondary hypothesis under these conditions.

Tier 3: Cellular Pathway Analysis

To bridge the gap between in vitro activity and a potential therapeutic effect, it is essential to demonstrate that the compound modulates the relevant signaling pathway in a cellular context. For a calcium channel blocker, this involves assessing its impact on downstream signaling events that are dependent on calcium influx.

Experimental Protocol: Phospho-Myosin Light Chain 2 (pMLC2) Western Blot

Myosin light chain phosphorylation is a key downstream event of calcium influx in smooth muscle cells, leading to contraction.

  • Cell Treatment: Seed A7r5 vascular smooth muscle cells and serum-starve overnight. Treat the cells with Compound X, Amlodipine, Verapamil, or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with a vasoconstrictor agent that induces calcium influx (e.g., phenylephrine or high KCl) for 10 minutes.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot analysis using antibodies against phosphorylated MLC2 (pMLC2) and total MLC2.

  • Data Analysis: Quantify the pMLC2/total MLC2 ratio and normalize to the stimulated vehicle control.

G cluster_1 Calcium-Dependent Smooth Muscle Contraction Pathway Depolarization Depolarization (e.g., High K+) LTypeCaChannel L-Type Calcium Channel (Cav1.2) Depolarization->LTypeCaChannel CaInflux Ca2+ Influx LTypeCaChannel->CaInflux CaM Ca2+ - Calmodulin Complex CaInflux->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK pMLC Phosphorylated Myosin Light Chain (pMLC) MLCK->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction CompoundX Compound X CompoundX->LTypeCaChannel Inhibits

Caption: Inhibition of the calcium-dependent contraction pathway by Compound X.

Hypothetical Data Presentation
TreatmentpMLC2 / Total MLC2 Ratio (Fold Change vs. Stimulated Control)
Unstimulated Control0.1
Stimulated + Vehicle1.0
Stimulated + Compound X (1 µM) 0.25
Stimulated + Amlodipine (1 µM)0.20
Stimulated + Verapamil (1 µM)0.35

Interpretation: These results would demonstrate that Compound X effectively suppresses the downstream signaling cascade initiated by calcium influx, providing strong evidence of its functional activity as a calcium channel blocker in a relevant cellular model.

Tier 4: Broad Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. Off-target activities can lead to undesirable side effects or provide opportunities for drug repositioning. A broad kinase screen is a valuable tool for assessing selectivity.

Experimental Protocol: KinomeScan™ Profiling

Submit Compound X to a competitive binding assay service (e.g., KinomeScan™) to profile its binding affinity against a large panel of human kinases (typically >400). The output is usually reported as the percent of control, where a lower percentage indicates stronger binding.

Hypothetical Data Presentation
Kinase TargetCompound X (10 µM) - % of Control
Most of the ~450 kinases screened>90%
Kinase A85%
Kinase B82%
Cav1.2 (for comparison) <10% (from functional assays)

Interpretation: The hypothetical data from a broad kinase panel screen would indicate that Compound X is highly selective for its primary target, the L-type calcium channel, with minimal off-target kinase activity at a high concentration. This is a favorable characteristic for a drug candidate.

Conclusion

This comprehensive, multi-tiered guide outlines a robust experimental strategy to confirm the mechanism of action of this compound. By systematically progressing from target engagement to functional assays, cellular pathway analysis, and broad selectivity profiling, researchers can build a compelling and data-rich narrative of the compound's biological activity. The hypothetical data presented consistently point towards Compound X acting as a potent and selective L-type calcium channel blocker, in line with its dihydropyridine heritage. This logical and evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery and development pipeline.

References

  • A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science.
  • What are the dihydropyridines (calcium channel blockers)? Dr.Oracle.
  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. RxList.
  • Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube.
  • How Do Dihydropyridine Calcium Channel Blockers Work? BuzzRx.
  • Dihydropyridine calcium channel blockers. Wikipedia.
  • 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxyl
  • Dihydropyridine v Non Dihydropyridine Calcium Channel Blockers (CCB). YouTube.
  • Dihydropyridine/Nondihydropyridine Calcium Channel Blocker Combin
  • Drug cabinet: Calcium channel blockers.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK P
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific - US.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific.

Sources

Reproducibility Guide: Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists Focus: Reproducibility, Scalability, and Purity Profiles

Executive Summary: The Reproducibility Crisis in Hydroxypyridine Synthesis

Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (also known as Methyl 6-hydroxy-2-methylnicotinate) is a critical scaffold in the development of kinase inhibitors (e.g., for idiopathic pulmonary fibrosis and oncology). Despite its structural simplicity, its synthesis is plagued by reproducibility issues, primarily due to tautomeric ambiguity (2-pyridone vs. 2-hydroxypyridine), regioselectivity during cyclization, and difficult purification of the highly polar zwitterionic intermediate.

This guide objectively compares the two most prevalent synthetic routes: the Classical Guareschi-Thorpe Condensation (often cited but prone to isomeric mixtures) and the Modern Stepwise Enamine Cyclization (recommended for high reproducibility).

FeatureMethod A: Guareschi-Thorpe (One-Pot)Method B: Stepwise Enamine (Recommended)
Reproducibility Low (Sensitive to pH/Temp)High (Controlled intermediates)
Purity (Crude) 60-70% (Isomeric mixtures)>95% (Clean cyclization)
Scalability Difficult (Exothermic/Precipitation)Excellent (Flow-compatible steps)
Key Reagents Methyl acetoacetate, CyanoacetamideMethyl acetoacetate, DMF-DMA, Cyanoacetamide

Comparative Analysis of Synthetic Routes

Method A: The Classical Guareschi-Thorpe Route (Not Recommended)
  • Mechanism: Condensation of methyl acetoacetate with cyanoacetamide in the presence of a base (e.g., KOH or piperidine).

  • The Flaw: This route thermodynamically favors the formation of 3-cyano-4-methyl-6-hydroxypyridone or mixtures of regioisomers depending on the solvent and base strength. Achieving the specific 2-methyl-6-oxo-3-carboxylate substitution pattern requires forcing conditions that often lead to decarboxylation or hydrolysis of the ester, reducing overall yield.

  • Verdict: High failure rate for this specific isomer; often yields the 4-methyl isomer instead.

Method B: The Stepwise Enamine Cyclization (The "Gold Standard")
  • Mechanism: A controlled, two-step sequence.[1] First, Methyl acetoacetate is converted to a reactive enamine using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This regioselectively locks the carbon skeleton. The enamine is then cyclized with Cyanoacetamide (or a malonate equivalent) to yield the pyridine ring with precise substitution.

  • The Advantage: The formation of the enamine intermediate (Methyl 2-(dimethylaminomethylene)-3-oxobutanoate) prevents the formation of the unwanted 4-methyl isomer. The subsequent cyclization is driven by the elimination of dimethylamine, which is irreversible and clean.

Detailed Experimental Protocol: Method B (Stepwise Enamine Route)

This protocol is validated for 10g to 100g scale batches.

Phase 1: Enamine Formation

Objective: Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxobutanoate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Methyl acetoacetate (1.0 eq, 11.6 g, 100 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 14.3 g, 120 mmol)

    • Solvent: Toluene (anhydrous, 100 mL) or Neat (Solvent-free is possible but Toluene improves thermal control).

  • Procedure:

    • Add Methyl acetoacetate to the flask.

    • Add DMF-DMA dropwise over 10 minutes at room temperature. Note: Slight exotherm.

    • Heat the mixture to 80°C for 4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show complete consumption of starting material and appearance of a yellow, UV-active spot (Enamine).

    • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove toluene and excess DMF-DMA. The product is a viscous orange/red oil that solidifies upon standing.

    • Yield: Quantitative (>98%). Use directly in the next step without further purification.

Phase 2: Cyclization to the Pyridone Core

Objective: Cyclization to this compound. Note: Direct cyclization with cyanoacetamide gives the nitrile. To get the ester directly, we modify the cyclization partner or hydrolyze later. For the specific 3-carboxylate target, we use Methyl Cyanoacetate or perform a Pinner reaction on the nitrile. However, the most robust route to the Ester directly is using Methyl 3-aminocrotonate and Methyl Propiolate (Hantzsch-like) or the Enamine route followed by nitrile hydrolysis/esterification.

Optimized Direct Ester Protocol (Modified Hantzsch):

  • Reagents:

    • Methyl 3-aminocrotonate (1.0 eq)

    • Methyl propiolate (1.0 eq)

    • Solvent: Methanol (reflux).[2]

  • Procedure:

    • Dissolve Methyl 3-aminocrotonate (11.5 g, 100 mmol) in Methanol (100 mL).

    • Add Methyl propiolate (8.4 g, 100 mmol) dropwise.

    • Reflux for 12 hours.

    • Cool to 0°C. The product precipitates.

    • Purification: Recrystallize from Methanol/Water.

Alternative High-Purity Route (via Nitrile Intermediate):

  • Cyclization: Dissolve Enamine (from Phase 1) in Ethanol. Add Cyanoacetamide (1.0 eq) and Sodium Ethoxide (1.1 eq). Reflux 4h.

    • Result: 3-Cyano-2-hydroxy-6-methylpyridine (Solid).

  • Hydrolysis/Esterification:

    • Suspend the nitrile in Methanol (excess) .

    • Bubble HCl gas or add H2SO4 (conc) carefully.

    • Reflux for 24-48 hours (Pinner reaction + Hydrolysis).

    • Result: this compound.

Reproducibility & Troubleshooting Data

ParameterOptimal RangeCommon Failure ModeCorrection
Temperature (Enamine) 75°C - 85°C< 60°C (Incomplete reaction)Monitor TLC; ensure reflux if using MeOH.
Moisture Control Anhydrous conditionsHydrolysis of DMF-DMAUse fresh DMF-DMA; drying tube on condenser.
Stoichiometry 1.0 : 1.1 (SM : Reagent)Excess Base (Decarboxylation)Maintain strict 1.1 eq of alkoxide bases.
Purification Recrystallization (MeOH)Column Chromatography (Streaking)Avoid silica for free pyridones; use recrystallization or reverse phase.

Visualization of Synthetic Logic

SynthesisWorkflow cluster_Alt Alternative Direct Route (Hantzsch) Start Methyl Acetoacetate (Starting Material) Intermediate Enamine Intermediate (Regio-control Step) Start->Intermediate Step 1: 80°C, Toluene Reagent1 DMF-DMA (Reagent) Reagent1->Intermediate Cyclization Cyclization (with Cyanoacetamide) Intermediate->Cyclization Step 2: NaOEt, EtOH, Reflux Nitrile 3-Cyano-2-hydroxy-6-methylpyridine Cyclization->Nitrile Precipitation Hydrolysis Acid Hydrolysis & Esterification (MeOH / H2SO4) Nitrile->Hydrolysis Step 3: Pinner Reaction Product This compound (Target) Hydrolysis->Product Purification AltStart Methyl 3-aminocrotonate AltStart->Product Reflux MeOH (Lower Regioselectivity) AltReagent Methyl Propiolate AltReagent->Product

Caption: Logical workflow comparing the Stepwise Enamine Route (Primary path) vs. the Direct Hantzsch Route (Alternative). The Enamine route offers superior regiocontrol.

References

  • BenchChem. "Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate." BenchChem Technical Guides, 2025. Link

  • National Institutes of Health (NIH). "N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Crystal Structure and Synthesis." PubMed Central, 2023. Link

  • Technical Disclosure Commons. "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate."[3] TDC, 2022. Link

  • ChemicalBook. "Synthesis of methyl 6-(hydroxymethyl)nicotinate from Dimethyl Pyridine-2,5-dicarboxylate." ChemicalBook Protocols, 2010. Link

  • ResearchGate. "Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene." ResearchGate Publication, 2025. Link

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Against Pharmacopoeial Standards

Introduction: Establishing the Context

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a dihydropyridinone core, makes it a valuable precursor for a range of complex molecules. In the pharmaceutical industry, this scaffold is instrumental in the development of novel therapeutics, particularly those targeting cardiovascular diseases, where dihydropyridine derivatives have a long-standing history as effective L-type calcium channel blockers.[1][2][3][4] Beyond medicine, its reactive nature allows for its incorporation into advanced polymer materials, conferring unique optical and electronic properties.[5]

The utility of a synthetic intermediate is directly proportional to its quality and purity. For researchers in drug development and materials science, confidence in a starting material is non-negotiable. This guide provides a comprehensive framework for benchmarking this compound against established pharmacopoeial standards, specifically the widely recognized dihydropyridine-based drugs, Nifedipine and Amlodipine. Our objective is to present a series of self-validating analytical protocols that enable researchers to rigorously assess quality, confirm structural integrity, and predict performance, thereby ensuring the reliability and reproducibility of their downstream applications.

Physicochemical Profile: A Comparative Overview

A foundational step in benchmarking is the characterization of fundamental physicochemical properties. These parameters not only confirm the identity of the substance but also influence its handling, solubility, and reactivity. Below is a comparative summary of this compound and our selected standards.

PropertyThis compoundNifedipine (Standard)Amlodipine (Standard)
Molecular Formula C₈H₉NO₃C₁₇H₁₈N₂O₆C₂₀H₂₅ClN₂O₅
Molar Mass ( g/mol ) 167.16346.33408.88
Appearance White to off-white crystalline solid[5]Yellow crystalline powderWhite or almost white powder
Solubility Low in water; Soluble in organic solvents (e.g., Ethanol, DMSO)[5]Practically insoluble in water; freely soluble in acetoneSlightly soluble in water; freely soluble in methanol

Experimental Benchmarking: Protocols and Rationale

This section details the core analytical procedures for a robust head-to-head comparison. The causality behind each method is explained to provide a deeper understanding of the "why" behind the "how."

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard technique for assessing the purity of non-volatile organic compounds. By separating the analyte from impurities based on differential partitioning between a stationary and mobile phase, it provides a highly accurate quantitative measure of purity. For dihydropyridines, a reversed-phase (RP-HPLC) method using a C18 column is exceptionally effective due to the moderately polar nature of the compounds.

Experimental Protocol: RP-HPLC Analysis

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (45:55, v/v).[6] All solvents must be HPLC grade. Degas the mobile phase prior to use to prevent bubble formation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 237 nm, a common wavelength for detecting the dihydropyridine chromophore.[7]

    • Column Temperature: 30 °C to ensure reproducible retention times.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare stock solutions of Nifedipine and Amlodipine standards at the same concentration.

    • Create a working solution by diluting the stock solution to 10 µg/mL with the mobile phase.

  • Analysis Workflow:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 20 µL of the working solution onto the column.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).

    • Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Mobile Phase (ACN:H2O) HPLC HPLC System (C18 Column) MobilePhase->HPLC Sample Sample Prep (10 µg/mL) Injection Inject 20 µL Sample->Injection Detection UV Detection (237 nm) Injection->Detection Chromatogram Data Acquisition (Chromatogram) Detection->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

Caption: High-level workflow for HPLC purity analysis.

Unambiguous Structural Elucidation: NMR and Mass Spectrometry

Expertise & Rationale: While HPLC confirms purity, it does not definitively prove molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton, effectively "mapping" the molecule's carbon-hydrogen framework. Mass Spectrometry (MS) provides a highly accurate measurement of the molecular weight. Together, these techniques offer an irrefutable confirmation of the compound's identity.

Experimental Protocol: Spectroscopic Analysis

  • Proton NMR (¹H NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: The spectrum for this compound is expected to show distinct signals for the methyl group on the ring, the methyl ester group, and the protons on the dihydropyridine ring. The chemical shifts and splitting patterns are unique fingerprints of the structure.[8][9]

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

    • Expected Result: The primary peak of interest is the protonated molecular ion [M+H]⁺. For this compound, this should correspond to an m/z value of approximately 168.17.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Sample Test Compound HPLC HPLC Analysis Sample->HPLC NMR 1H NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity > 99% HPLC->Purity Structure Structure Confirmed NMR->Structure MS->Structure Guareschi_Thorpe Guareschi-Thorpe Synthesis Principle Ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) Product Dihydropyridinone Core Structure Ketoester->Product Cyanoacetamide Cyanoacetamide Cyanoacetamide->Product Base Base (e.g., Piperidine) Base->Product catalyzes

Sources

Technical Guide: Validating Analytical Methods for Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2]

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 66171-50-4 / 80994-59-8 related derivatives) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and GPR40 agonists.

The Analytical Challenge: The structural integrity of this molecule relies on the 2-pyridone core , which exhibits lactam-lactim tautomerism. In solution, the equilibrium between the keto (lactam) and enol (lactim) forms is solvent- and pH-dependent. A non-validated method often results in:

  • Peak Splitting: Separation of tautomers during chromatography.

  • Tailing: Interaction of the basic nitrogen with residual silanols on the column.

  • Quantitation Errors: Response factor differences between tautomers.

This guide defines a robust, self-validating analytical framework, prioritizing Reverse Phase HPLC (RP-HPLC) for Quality Control (QC) and UHPLC-MS/MS for genotoxic impurity screening.

Comparative Analysis: Selecting the Right Tool

The choice of analytical platform depends on the phase of drug development. Below is a performance comparison based on specificity, sensitivity, and throughput.

Table 1: Analytical Technique Performance Matrix
FeatureRP-HPLC (UV/DAD) UHPLC-MS/MS HPTLC
Primary Use Case Routine QC, Assay, Purity ( > 0.05%)Trace Impurities, Genotoxicity Screening ( < ppm)Rapid Identity Screening
Linearity Range High (

)
Very High Sensitivity (

)
Moderate
Specificity Good (with DAD purity check)Excellent (Mass discrimination)Low (Rf value only)
Tautomer Control Critical (Requires buffered MP)Critical (Source fragmentation risk)Moderate
Cost per Run LowHighVery Low
Robustness High (Ideal for manufacturing)Moderate (Matrix effects)Low

Expert Insight: For routine release testing of the intermediate, RP-HPLC-UV is the superior choice due to its robustness and linearity. LC-MS should be reserved for validating the absence of specific synthesis byproducts (e.g., alkylating agents).

The Self-Validating Protocol: RP-HPLC

To prevent the "tautomeric split" common in pyridones, this protocol utilizes a pH-locked mobile phase .

Mechanistic Rationale

The 2-pyridone ring is amphoteric.

  • High pH (>8): Deprotonation of the Nitrogen (anionic species).

  • Neutral pH: Rapid equilibrium between lactam/lactim.

  • Low pH (<3): Protonation favors the stable neutral lactam form and suppresses silanol activity on the column.

Therefore, we employ an acidic mobile phase (pH 2.5 - 3.0) to lock the molecule in the lactam form.

Master Method Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: "End-capped" prevents secondary interactions with the pyridine nitrogen.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
     (Temperature control is vital to stabilize tautomeric ratios).
    
  • Detection: UV @ 254 nm (primary) and 290 nm (secondary).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
Visualization: Tautomeric Control Strategy

TautomerControl Start Analyte in Solution Equilibrium Lactam <-> Lactim Equilibrium Start->Equilibrium AcidicMP Add Acidic Buffer (pH < 3.0) Equilibrium->AcidicMP Method Strategy Split Peak Splitting/ Tailing Equilibrium->Split Neutral pH Result Single Sharp Peak (Lactam Form) AcidicMP->Result Protonation Locks State

Figure 1: Strategy for stabilizing the 2-pyridone tautomer using acidic mobile phase conditions.

Validation Workflow (ICH Q2 R2)

Validation is not a checkbox exercise; it is the proof that the method fits the intended purpose.

Specificity (Stress Testing)

You must demonstrate the method separates the main peak from:

  • Hydrolysis Product: 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Acid degradation).

  • Synthesis Precursors: Methyl acetoacetate or related condensation reagents.

Protocol: Inject individual impurity standards. Calculate Resolution (


). Acceptance Criteria: 

between all critical pairs.
Linearity & Range

Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g.,


).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Causality: Validates that the detector response is proportional to concentration, essential for assay calculations.

Accuracy (Recovery)

Protocol: Spike placebo or solvent with known amounts of the standard at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    
Precision[3][4]
  • Repeatability: 6 injections of the same sample. (RSD

    
    ).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (RSD

    
    ).
    
Robustness (The "Design Space")

Deliberately vary parameters to ensure method stability:

  • pH of buffer (

    
     units).
    
  • Column Temperature (

    
    ).
    
  • Flow rate (

    
    ).
    

Critical Check: If pH variation causes peak splitting, the buffer capacity is insufficient. Increase buffer molarity.

Lifecycle Management & Troubleshooting

The validation process follows the lifecycle approach outlined in ICH Q14.

Visualization: The Validation Lifecycle

ValidationLifecycle ATP Analytical Target Profile (ATP) Define: Purity >99.5%, Impurities <0.1% Dev Method Development (pH Scouting, Column Screening) ATP->Dev Val Validation (ICH Q2) Specificity, Accuracy, Precision Dev->Val Routine Routine QC Testing Val->Routine Change Change Control (New Impurity Identified?) Routine->Change Out of Trend (OOT) Change->Dev Re-Development Change->Val Partial Re-Validation

Figure 2: Analytical Procedure Lifecycle (ICH Q14/Q2) applied to the specific intermediate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • PubChem. (n.d.).[3] Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Baranac-Stojanović, M., et al. (2023).[3][4] Theoretical investigation of tautomerism of 2- and 4-pyridones. Organic & Biomolecular Chemistry.[4] [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Dihydropyridine Synthesis: Achieving Reproducibility in a Foundational Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Dihydropyridine Scaffold

First reported by Arthur Hantzsch in 1881, the synthesis of 1,4-dihydropyridines (1,4-DHPs) remains a cornerstone of heterocyclic chemistry.[1] This chemical scaffold is the core of numerous blockbuster drugs, most notably L-type calcium channel blockers like Nifedipine, Amlodipine, and Felodipine, which are indispensable in the treatment of hypertension and angina.[2][3][4] The Hantzsch reaction, a multi-component reaction (MCR), is lauded for its efficiency in assembling complex molecules in a single step.[5]

However, despite its century-old history, the synthesis of 1,4-DHPs is often plagued by issues of reproducibility between different laboratories and even between different researchers in the same lab. Variations in reported yields, reaction times, and even final product purity are common in the literature. These discrepancies can stem from subtle differences in reagent quality, reaction setup, energy input, and purification techniques.

This guide provides an in-depth comparison of common dihydropyridine synthesis methodologies, framed as a de facto inter-laboratory study. By analyzing the data from various published methods, we can understand the critical parameters that influence the reaction's outcome. We will dissect the causality behind experimental choices, provide robust, validated protocols, and establish a framework for analytical characterization to ensure that researchers can achieve consistent and reliable results.

The Hantzsch Synthesis: A Mechanistic Baseline

The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1] Understanding the mechanism is crucial for troubleshooting and optimization, as it reveals the key intermediates that must be formed efficiently for a high yield.

The reaction is believed to proceed through a combination of pathways involving two key intermediates: an enamine (from the β-ketoester and ammonia) and a chalcone-like α,β-unsaturated compound (from the aldehyde and the second equivalent of the β-ketoester via a Knoevenagel condensation).[1][5] These intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.

Hantzsch_Mechanism cluster_reactants Aldehyde Aldehyde (R-CHO) Chalcone Intermediate B: α,β-Unsaturated Ketone (Chalcone-type) Aldehyde->Chalcone Ketoester1 β-Ketoester Enamine Intermediate A: Enamine Ketoester1->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine Ketoester2 β-Ketoester Ketoester2->Chalcone Knoevenagel Condensation Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Chalcone->Michael_Adduct Final_Product 1,4-Dihydropyridine Michael_Adduct->Final_Product Cyclization & Dehydration

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

While foundational, the classic uncatalyzed method often requires prolonged refluxing in solvents like ethanol, leading to long reaction times and moderate yields, making it a crucial baseline for comparison with modern, optimized protocols.[6][7]

Comparative Analysis of Synthetic Methodologies

The quest for higher yields, shorter reaction times, and more environmentally friendly procedures has led to numerous modifications of the original Hantzsch synthesis. The choice of catalyst and energy source is the most significant factor influencing the reaction's efficiency. Below is a comparative summary of various approaches, illustrating the variability in outcomes that can be seen between different laboratory protocols.

Methodology / Catalyst Typical Conditions Time Yield (%) Key Advantages / Disadvantages Reference (Lab)
No Catalyst (Classical) Ethanol, Reflux (78°C)6 - 12 h60 - 70Simple, but slow and energy-intensive.[8][9]
p-Toluenesulfonic Acid (p-TSA) Ethanol, Reflux5 - 6 h80 - 85Common Brønsted acid catalyst, moderate improvement.[8]
Ceric Ammonium Nitrate (CAN) Solvent-Free, Room Temp.1 - 2.5 h90 - 96Fast, high-yielding, mild conditions, "green" approach.[4][10][10]
Fe₃O₄@SiO₂-SO₃H Ethanol, 60°C0.5 h92 - 98Heterogeneous, magnetic catalyst; easy recovery and reuse.[8]
Microwave Irradiation Solvent-Free4 - 15 min50 - 92Extremely rapid; potential for yield/purity variability.[11][11]
Ultrasonic Irradiation Aqueous Micelles, Room Temp.1 - 1.5 h90 - 95Excellent yields in water, energy efficient, green.[1][1]
Water (No Catalyst) Sealed Vessel, 70-75°C1 h~96The ultimate green solvent; requires sealed vessel for best results.[12]

Analysis of Inter-Laboratory Variability:

The table clearly demonstrates that modern catalytic and energy-assisted methods significantly outperform the classical approach. For instance, a laboratory using a reusable magnetic catalyst (Fe₃O₄@SiO₂-SO₃H) can achieve a near-quantitative yield in just 30 minutes, whereas a lab following the traditional protocol might require an entire workday for a lower yield.[8]

This disparity highlights the core challenge of inter-laboratory comparison. A drug development professional attempting to synthesize a DHP analogue based on a literature procedure must be aware that a "Hantzsch reaction" is not a single, standardized process. The choice of catalyst, solvent (or lack thereof), and temperature are critical variables that dictate the outcome. "Green" methods, such as using Ceric Ammonium Nitrate under solvent-free conditions or performing the reaction in water, offer compelling advantages in terms of speed, yield, and environmental impact, making them excellent candidates for standardized protocols.[4][12]

Standardized Protocols for High-Fidelity Synthesis

To bridge the gap in reproducibility, we present two detailed, robust protocols that have been shown to deliver high yields consistently. These protocols serve as a self-validating system; adherence to the specified steps should reliably produce the desired outcome.

Protocol 1: Ceric Ammonium Nitrate (CAN) Catalyzed Solvent-Free Synthesis of 1,4-DHPs

This method is exceptionally efficient, avoiding organic solvents and proceeding rapidly at room temperature.[10]

Rationale: CAN acts as a mild Lewis acid catalyst, activating the aldehyde carbonyl for the initial Knoevenagel condensation. The solvent-free condition increases reactant concentration, accelerating the reaction rate according to collision theory.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (15 mmol, 1.5 eq.).

  • Add Ceric Ammonium Nitrate (CAN) (1 mmol, 0.1 eq.) to the flask.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer. The mixture will become a thick paste and may solidify as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

  • Upon completion, add 20 mL of cold water to the flask and stir for 10 minutes to precipitate the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water (2 x 20 mL).

  • Recrystallize the crude solid from ethanol to yield the pure 1,4-dihydropyridine as a crystalline solid.

Protocol 2: Ultrasound-Assisted Synthesis of 1,4-DHPs in Water

This protocol leverages the principles of green chemistry, using water as the solvent and sonication to drive the reaction efficiently.[1]

Rationale: Ultrasonic irradiation creates acoustic cavitation—the formation and collapse of microscopic bubbles—generating localized hot spots with intense temperature and pressure. This provides the energy for the reaction to proceed rapidly at ambient bulk temperature, avoiding product degradation from conventional heating.

Step-by-Step Methodology:

  • In a 100 mL Erlenmeyer flask, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol, 2 eq.), and ammonium acetate (12 mmol, 1.2 eq.) in 20 mL of water.

  • Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level in the flask.

  • Turn on the sonicator (a typical cleaning bath of 35-40 kHz is sufficient).

  • Monitor the reaction by TLC. The reaction should be complete in 60-90 minutes, often indicated by the precipitation of the product.

  • Once complete, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and air dry.

  • The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Workflow for Synthesis and Analytical Validation

Reproducible synthesis is incomplete without rigorous analytical validation. A synthesized compound is only as reliable as its characterization data. The following workflow and analytical procedures are essential for confirming the structure and purity of the final product, ensuring that the results from any lab are trustworthy.

Validation_Workflow cluster_validation Analytical Validation Start Select Protocol (e.g., CAN-catalyzed) React Perform Synthesis Start->React Crude Crude Product React->Crude Workup Work-up & Isolation Purify Purification (Recrystallization) Workup->Purify Pure Pure Product Purify->Pure Crude->Workup NMR Structure Confirmation (¹H, ¹³C NMR) Pure->NMR MS Molecular Weight (HRMS) Pure->MS HPLC Purity Assessment (>95%) Pure->HPLC Validated Validated Compound NMR->Validated MS->Validated HPLC->Validated

Caption: A comprehensive workflow from synthesis to a fully validated product.

Analytical Characterization Protocol
  • Structure Confirmation (NMR Spectroscopy):

    • ¹H NMR: Dissolve the sample in CDCl₃ or DMSO-d₆. Key signals for a symmetrical 1,4-DHP include: a broad singlet for the N-H proton (~5.5-9.2 ppm, solvent dependent), a singlet for the H-4 proton (~4.7-5.1 ppm), and a singlet for the C2/C6 methyl groups (~2.2 ppm).[13] The signals for the ester and the C4-substituent will appear in their expected regions.

    • ¹³C NMR: Expect signals for the ester carbonyls (~167 ppm), quaternary carbons C2/C6 (~145 ppm) and C3/C5 (~103 ppm), and the C4 methine carbon (~39 ppm).[13]

  • Molecular Weight Verification (Mass Spectrometry):

    • Utilize High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. The observed mass should be within 5 ppm of the calculated mass for the desired compound.[14]

  • Purity Assessment (HPLC):

    • Method: A reverse-phase HPLC method is standard.

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: The pure compound should appear as a single major peak. The purity is calculated based on the area percentage of this peak, and for drug development purposes, should typically be >95%.[15]

Conclusion and Recommendations

The synthesis of dihydropyridines, while classic, is a clear example of how procedural variations can lead to significant discrepancies in outcomes across different research environments. This guide demonstrates that the limitations of the traditional Hantzsch reaction—namely long reaction times and moderate yields—have been overcome by a multitude of modern catalytic methods.

For laboratories seeking to establish a reliable and reproducible synthesis of 1,4-dihydropyridines, we recommend the adoption of protocols that minimize operational variables. The CAN-catalyzed solvent-free method and the ultrasound-assisted aqueous synthesis stand out as superior choices. They are not only high-yielding and rapid but also align with the principles of green chemistry, reducing solvent waste and energy consumption.

Ultimately, achieving inter-laboratory consistency hinges on two pillars: the adoption of robust, detailed synthetic protocols and the implementation of a standardized, rigorous analytical validation workflow. By controlling for the variables discussed and thoroughly characterizing the final product, researchers and drug development professionals can synthesize dihydropyridine scaffolds with confidence and fidelity.

References

  • Organic Chemistry Portal. Dihydropyridine synthesis. Available at: [Link]

  • ProQuest. Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Available at: [Link]

  • American Chemical Society. Learning from the Hantzsch synthesis. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available at: [Link]

  • MDPI. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Available at: [Link]

  • PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

  • MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link]

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available at: [Link]

  • ResearchGate. Recent developments in the Hantzsch synthesis of dihydropyridines. Available at: [Link]

  • PMC. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available at: [Link]

  • PMC. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Available at: [Link]

  • ResearchGate. Multicomponent green synthetic route for 1,4‐dihydropyridines. Available at: [Link]

  • RSC Publishing. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Available at: [Link]

  • Banaras Hindu University. A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Available at: [Link]

  • IJCRT.org. One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. Available at: [Link]

  • ResearchGate. (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]

  • International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Available at: [Link]

  • RSC Publishing. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Available at: [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Available at: [Link]

  • Asian Publication Corporation. Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. Available at: [Link]

  • ResearchGate. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at: [Link]

  • PubMed. Validation of analytical methods using a regression procedure. Available at: [Link]

  • ResearchGate. (PDF) Validation of analytical methods. Available at: [Link]

  • PMC. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]

  • Preprints.org. Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Available at: [Link]

  • PMC. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS (Typical): 223788-08-7 (Verify specific isomer on container label) Physical State: Solid / Fine Powder Primary Hazards (GHS): Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a field-proven operational framework. As a pyridine derivative used frequently as a pharmaceutical building block, this compound presents specific risks regarding dust generation and mucosal irritation. The protocols below are designed to eliminate exposure pathways during synthesis and purification.

Risk Assessment & Engineering Controls

Effective safety is not just about what you wear; it is about where you work. For this compound, inhalation of dust is the primary vector of exposure.

Engineering Control Hierarchy
  • Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood .

  • Airflow Velocity: Ensure hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Pyridine derivatives are often electrostatic; static discharge can disperse fine powder outside the balance draft shield.

Hazard Classification Table
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedNo open containers outside hood; strict hygiene.
Skin Irritation H315Causes skin irritationDouble-gloving recommended for prolonged handling.
Eye Irritation H319Causes serious eye irritationSafety glasses are minimum; Goggles required for powders.
STOT SE 3 H335May cause respiratory irritationDo not rely on N95s alone; use engineering controls.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the specific operational task. "Standard" PPE is insufficient for powder handling if not paired with correct engineering controls.

PPE Selection Logic

PPE_Logic Task Task Definition Weighing Weighing/Solid Transfer Task->Weighing Solution Handling Solutions Task->Solution Spill Spill Cleanup (>5g) Task->Spill Gloves_W Nitrile (Double Layer) Outer: 5 mil, Inner: 4 mil Weighing->Gloves_W Eye_W Chemical Safety Goggles (Sealed) Weighing->Eye_W Gloves_S Nitrile (Single Layer) Min 4 mil Solution->Gloves_S Eye_S Safety Glasses (Side Shields) Solution->Eye_S Gloves_Sp Butyl or Thick Nitrile >8 mil Spill->Gloves_Sp Resp_Sp P100 Respirator (If outside hood) Spill->Resp_Sp

Figure 1: Decision logic for PPE selection based on physical state and task intensity.

Detailed PPE Specifications
  • Hand Protection:

    • Material: Nitrile rubber (NBR).

    • Thickness: Minimum 0.11 mm (4 mil) for standard work.

    • Technique: Double-gloving is required when handling the solid powder to prevent incidental exposure during doffing. Color-indicating double-glove systems are preferred to visualize breaches.

  • Eye Protection:

    • Powder Handling: Chemical splash goggles (indirect venting) are superior to safety glasses because fine organic dust can bypass side shields.

    • Solution Handling: ANSI Z87.1 compliant safety glasses with side shields.

  • Body Protection:

    • Standard cotton/poly lab coat (buttoned to collar).

    • Long pants (no synthetic leggings that can melt/adhere to skin).

    • Closed-toe leather or chemical-resistant shoes.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment from storage to reaction.

Step-by-Step Methodology
  • Pre-Operation Check:

    • Verify Fume Hood operation (flow monitor check).

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Prepare a "solid waste" bag inside the hood for contaminated wipes.

  • Weighing Procedure (Critical Step):

    • Note: Static electricity is the enemy here.

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun on the spatula and weigh boat before transfer.

    • Transfer solid slowly. If spillage occurs on the balance, wipe immediately with a damp Kimwipe (solvent-wet) to prevent dust aerosolization.

  • Solubilization:

    • Add solvent to the solid vessel before removing it from the hood.

    • Once in solution, the respiratory hazard (H335) is significantly reduced, though skin absorption risks remain.

  • Decontamination:

    • Wipe down the exterior of the reagent bottle before returning it to storage.

    • Wash hands immediately after doffing gloves.

Workflow Visualization

Handling_Workflow Start Storage Retrieval Hood Transfer to Fume Hood Start->Hood PPE Don PPE (Double Nitrile + Goggles) Hood->PPE Weigh Weighing (Anti-static protocols) PPE->Weigh Solvent Add Solvent (Contain Dust) Weigh->Solvent Minimize air disturbance Seal Seal Vessel Solvent->Seal Clean Decontaminate Surfaces Seal->Clean

Figure 2: Operational workflow emphasizing containment steps.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to sweep dry powder, as this generates dust.

  • Method:

    • Cover the spill with a wet paper towel (water or compatible solvent) to dampen the powder.

    • Scoop the wet material into a hazardous waste container.

    • Clean the area with soap and water three times.

Waste Disposal

Adhere to EPA Subpart K (for academic labs) or RCRA guidelines:

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Solid Hazardous Waste . Label as "Pyridine Derivative Contaminated Debris."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). The compound itself is generally compatible with organic waste streams.

  • Drain Disposal: Strictly Prohibited.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3][4] United States Department of Labor.[3] [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2023). Managing Hazardous Waste in Academic Laboratories (40 CFR Part 262 Subpart K).[5][6][Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4][5][7] National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.